molecular formula C12H9N3O4 B1346988 2,4-Dinitrodiphenylamine CAS No. 961-68-2

2,4-Dinitrodiphenylamine

Cat. No.: B1346988
CAS No.: 961-68-2
M. Wt: 259.22 g/mol
InChI Key: RHTVQEPJVKUMPI-UHFFFAOYSA-N
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Description

2,4-Dinitrodiphenylamine forms an efficient anionic chromogenic chemosensor. It was anaerobically metabolized in sediment-water batch enrichments inoculated with mud from the German North Sea coast.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dinitro-N-phenylaniline
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InChI

InChI=1S/C12H9N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h1-8,13H
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InChI Key

RHTVQEPJVKUMPI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H9N3O4
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DSSTOX Substance ID

DTXSID7061354
Record name Benzenamine, 2,4-dinitro-N-phenyl-
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Molecular Weight

259.22 g/mol
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Physical Description

Powder; [Sigma-Aldrich MSDS]
Record name 2,4-Dinitrodiphenylamine
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CAS No.

961-68-2
Record name 2,4-Dinitrodiphenylamine
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Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dinitrodiphenylamine: Chemical Properties, Structure, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for 2,4-Dinitrodiphenylamine. The document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development and other relevant scientific fields. All quantitative data are presented in structured tables for ease of reference. Detailed experimental protocols for its synthesis and characterization are provided, along with a visualization of its anaerobic metabolic pathway.

Chemical Properties and Structure

This compound, with the CAS number 961-68-2, is a synthetic organic compound notable for its use in the manufacturing of dyes, and as a potential intermediate in the synthesis of various other chemicals.[1] It typically appears as a yellow to orange or red-brown solid.[1][2]

Chemical Structure

The structure of this compound consists of two phenyl rings linked by an amine group, with two nitro groups attached to one of the phenyl rings at the 2 and 4 positions.[1] This substitution pattern is critical to its chemical reactivity and properties.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₁₂H₉N₃O₄[3][4][5]
Molecular Weight 259.22 g/mol [3][4][6]
Melting Point 159-161 °C[3][7]
Boiling Point 402.47 °C (estimate)[3]
Density 1.345 g/cm³ (estimate)[3]
Appearance Yellow to orange solid, red-brown powder[1][2]
Solubility Insoluble in water, slightly soluble in alcohol, soluble in acetone.[3]
Vapor Pressure 4.66E-07 mmHg at 25°C[3]
SMILES O=--INVALID-LINK--c1ccc(Nc2ccccc2)c(--INVALID-LINK--[O-])c1[8][9]
InChI InChI=1S/C12H9N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h1-8,13H[5][8][9]

Experimental Protocols

Synthesis of this compound

This compound is commonly synthesized via a nucleophilic aromatic substitution reaction between 1-chloro-2,4-dinitrobenzene (B32670) and aniline (B41778).[10][11]

Materials:

  • 1-chloro-2,4-dinitrobenzene

  • Aniline

  • Ethanol (95%)

  • Round-bottomed flask (50 mL)

  • Condenser

  • Heating mantle or water bath

  • Suction filtration apparatus

Procedure:

  • In a 50-mL round-bottomed flask, combine 1.8 g (7.3 mmol) of 1-chloro-2,4-dinitrobenzene and 20 mL of 95% ethanol.

  • Add 1.5 g of aniline to the mixture.

  • Attach a condenser to the flask and heat the mixture to reflux for 30 minutes.

  • After the reflux period, allow the mixture to cool slowly to room temperature over approximately 30 minutes.

  • Collect the crude product by suction filtration.

  • The crude product can be purified by recrystallization from hot 95% ethanol. The product may initially separate as an oil, but vigorous swirling during cooling can promote crystallization.[11]

Spectroscopic Characterization

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher)

  • 5 mm NMR tubes

Sample Preparation:

  • Dissolve 5-25 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial.

  • Transfer the solution to an NMR tube using a Pasteur pipette. Ensure the solution height is adequate for the spectrometer's detector.

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS).

Data Acquisition (General Parameters):

  • ¹H NMR:

    • Observe frequency: e.g., 300 MHz

    • Pulse sequence: Standard single-pulse experiment

    • Spectral width: ~12 ppm

    • Number of scans: 16-64 (depending on concentration)

    • Relaxation delay: 1-2 seconds

  • ¹³C NMR:

    • Observe frequency: e.g., 75 MHz

    • Pulse sequence: Proton-decoupled single-pulse experiment

    • Spectral width: ~200 ppm

    • Number of scans: 1024 or more (due to lower natural abundance and sensitivity of ¹³C)

    • Relaxation delay: 2-5 seconds

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

Objective: To identify characteristic functional groups, particularly the nitro (NO₂) and amine (N-H) groups.

Instrumentation:

  • FTIR Spectrometer with a suitable detector (e.g., DTGS)

  • Sample holder (e.g., for KBr pellets or ATR)

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the dry, purified this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet die.

  • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

  • Acquire a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and place it in the spectrometer.

  • Acquire the sample spectrum over a range of approximately 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Interpretation:

  • Identify the characteristic asymmetric and symmetric stretching vibrations of the NO₂ groups, typically found in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

  • Look for the N-H stretching vibration of the secondary amine, usually a single sharp peak around 3350-3310 cm⁻¹.

  • Analyze the aromatic C-H and C=C stretching vibrations in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Objective: To determine the wavelength(s) of maximum absorbance (λ_max) and to perform quantitative analysis.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a series of dilutions from the stock solution to create standards of varying concentrations for quantitative analysis (if required).

Data Acquisition:

  • Fill a cuvette with the solvent to be used as a blank and record the baseline.

  • Fill a cuvette with the sample solution.

  • Scan the absorbance of the sample solution over a relevant wavelength range (e.g., 200-600 nm) to determine the λ_max. For this compound in cyclohexane, a maximum absorbance has been noted at 335 nm.[10]

  • For quantitative analysis, measure the absorbance of each standard solution at the predetermined λ_max.

Data Analysis:

  • The λ_max values are characteristic of the electronic transitions within the molecule's chromophore.

  • For quantitative analysis, plot a calibration curve of absorbance versus concentration. The concentration of an unknown sample can be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert Law.

Biological Activity and Metabolism

While primarily used in industrial applications, studies have shown that this compound can be metabolized by microorganisms under anaerobic conditions. The primary metabolic pathway involves the sequential reduction of the nitro groups.

metabolic_pathway substance1 This compound substance2 2-Amino-4-nitrodiphenylamine substance1->substance2 Anaerobic Reduction (ortho-nitro group) substance3 2,4-Diaminodiphenylamine substance2->substance3 Anaerobic Reduction (para-nitro group)

Caption: Proposed anaerobic metabolic pathway of this compound.[9]

This metabolic transformation proceeds via the initial reduction of the ortho-substituted nitro group to an amino group, forming 2-amino-4-nitrodiphenylamine.[9] This is followed by the reduction of the para-substituted nitro group to yield 2,4-diaminodiphenylamine.[9]

Safety and Handling

This compound is an irritant, causing skin, eye, and respiratory tract irritation.[2] It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[2] Store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases, strong acids, and strong oxidizing agents.[3][10]

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and analysis of this compound. The information and protocols presented herein are intended to be a valuable resource for scientists and researchers working with this compound. The structured data and detailed methodologies facilitate a comprehensive understanding and safe handling of this compound in a laboratory setting.

References

Synthesis of 2,4-Dinitrodiphenylamine from Aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis of 2,4-dinitrodiphenylamine, a key intermediate in the chemical and pharmaceutical industries. This guide provides detailed experimental protocols, comparative data, and mechanistic insights for researchers, scientists, and drug development professionals.

Introduction

This compound is a significant chemical compound utilized as an intermediate in the synthesis of various dyes, agrochemicals, and pharmaceuticals. Its structure, featuring two nitro groups, makes it a valuable precursor for further chemical modifications. The primary and most established method for its synthesis involves the nucleophilic aromatic substitution (SNAr) reaction between aniline (B41778) and an activated aryl halide, typically 1-chloro-2,4-dinitrobenzene (B32670) or 1-bromo-2,4-dinitrobenzene (B145926). This guide will delve into the core methodologies for this synthesis, providing detailed experimental procedures, quantitative data, and a discussion of alternative synthetic routes.

Core Synthesis Methodology: Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of this compound synthesis from aniline is the nucleophilic aromatic substitution reaction. In this process, the nucleophilic aniline attacks the electron-deficient aromatic ring of 1-halo-2,4-dinitrobenzene, leading to the displacement of the halide leaving group. The presence of two electron-withdrawing nitro groups in the ortho and para positions to the halogen is crucial for the activation of the aromatic ring towards nucleophilic attack.

Reaction Mechanism

The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Intermediate) cluster_products Products Aniline Aniline Meisenheimer Intermediate Resonance Stabilized Aniline->Meisenheimer Nucleophilic Attack DNBC 1-Chloro-2,4-dinitrobenzene DNBC->Meisenheimer Product This compound Meisenheimer->Product Elimination of Cl- HCl HCl Meisenheimer->HCl

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Quantitative Data Summary

The following table summarizes key quantitative data from various reported experimental protocols for the synthesis of this compound.

ParameterValueStarting MaterialsSolventReference
Yield 65.35%Aniline, 1-Bromo-2,4-dinitrobenzene95% Ethanol (B145695)[1]
Yield 95%Aniline, 1-Chloro-2,4-dinitrobenzeneNeat (no solvent)[2]
Melting Point (Crude) 156-159 °CAniline, 1-Bromo-2,4-dinitrobenzene95% Ethanol[1]
Melting Point (Purified) 159-161 °C-Ethanol[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below. These protocols represent established procedures that can be readily implemented in a laboratory setting.

Protocol 1: Synthesis in Ethanol using 1-Bromo-2,4-dinitrobenzene

This protocol details the synthesis via a nucleophilic aromatic substitution reaction in an ethanol solvent.[3]

Materials:

  • 1-Bromo-2,4-dinitrobenzene (1.8 g, 7.3 mmol)

  • Aniline (1.5 g, 16.1 mmol)

  • 95% Ethanol (20 mL for reaction, plus additional for recrystallization)

Procedure:

  • In a 50-mL round-bottomed flask, combine 1.8 g of 1-bromo-2,4-dinitrobenzene and 20 mL of 95% ethanol.

  • Add 1.5 g of aniline to the flask.

  • Attach a reflux condenser and heat the mixture to reflux for 30 minutes.

  • After the reflux period, allow the mixture to cool slowly to room temperature over 30 minutes.

  • Collect the crude product by suction filtration.

  • Recrystallize the crude product from hot 95% ethanol (approximately 100-135 mL) to yield purified this compound.

Protocol 2: Synthesis in Ethanol using 1-Chloro-2,4-dinitrobenzene

This protocol provides an alternative procedure using 1-chloro-2,4-dinitrobenzene as the starting material.[4]

Materials:

  • 1-Chloro-2,4-dinitrobenzene (0.75 g)

  • Aniline (1.0 mL)

  • Absolute Ethanol (25 mL)

Procedure:

  • In a 100-mL round-bottom flask, place 0.75 g of 1-chloro-2,4-dinitrobenzene and 25 mL of absolute ethanol.

  • Add 1.0 mL of aniline to the mixture.

  • Fit the flask with a water-cooled reflux condenser and reflux the mixture for 35 minutes.

  • After refluxing, allow the reaction mixture to cool to room temperature, during which the product should crystallize.

  • If crystallization does not occur spontaneously, chill the mixture in an ice-water bath.

  • Collect the product by vacuum filtration and wash the crystals with two small portions of cold ethanol.

Purification

The crude this compound can be purified by recrystallization. Ethanol is a commonly used solvent for this purpose. The crude product is dissolved in a minimal amount of hot ethanol, and the solution is then allowed to cool slowly, promoting the formation of pure crystals, which are subsequently collected by filtration.

Alternative Synthetic Route: Ullmann Condensation

While the SNAr reaction is the most common method, the Ullmann condensation offers an alternative pathway for the formation of diarylamines. This copper-catalyzed reaction involves the coupling of an aryl halide with an amine.

General Reaction Scheme

A representative Ullmann condensation for the synthesis of a nitrodiphenylamine derivative is presented below. This can be adapted for the synthesis of this compound.[5]

Ullmann_Condensation cluster_reactants Reactants cluster_product Product Aniline Aniline Product This compound Aniline->Product DNBC 1-Chloro-2,4-dinitrobenzene DNBC->Product Catalyst Copper Catalyst Catalyst->Product Ullmann Condensation Base Base (e.g., K2CO3) Base->Product

Caption: Ullmann Condensation for Diarylamine Synthesis.

Representative Experimental Protocol (Adapted for 4-Nitrodiphenylamine)

This protocol, originally for the synthesis of 4-nitrodiphenylamine, illustrates the general conditions for an Ullmann condensation.[5]

Materials:

  • 4-Chloronitrobenzene

  • Aniline

  • Copper-based catalyst

  • Potassium Carbonate (base)

Procedure:

  • Combine the aryl halide, excess aniline (which can also serve as the solvent), copper catalyst, and a base (e.g., potassium carbonate) in a reaction vessel.

  • Heat the mixture to reflux under an inert atmosphere.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, the excess aniline can be removed by vacuum distillation.

  • The residue is then worked up by dissolving in an organic solvent and washing with water to remove inorganic salts, followed by purification of the product.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined in the diagram below.

Experimental_Workflow Start Start Reactants Combine Aniline and 1-Halo-2,4-dinitrobenzene in Solvent Start->Reactants Reaction Heat to Reflux Reactants->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Collect Crude Product (Vacuum Filtration) Cooling->Filtration Recrystallization Recrystallize from Hot Ethanol Filtration->Recrystallization Final_Product Collect and Dry Pure this compound Recrystallization->Final_Product

Caption: General Experimental Workflow.

Conclusion

The synthesis of this compound from aniline is most effectively and commonly achieved through a nucleophilic aromatic substitution reaction with 1-halo-2,4-dinitrobenzenes. This method is robust, high-yielding, and proceeds under relatively mild conditions. The provided experimental protocols offer detailed guidance for the successful synthesis and purification of this important chemical intermediate. While alternative methods like the Ullmann condensation exist, the SNAr approach remains the most practical and widely used in laboratory and industrial settings. This guide serves as a comprehensive resource for professionals engaged in chemical synthesis and drug development, providing the necessary technical details for the preparation of this compound.

References

An In-Depth Technical Guide to 2,4-Dinitrodiphenylamine (CAS 961-68-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dinitrodiphenylamine (CAS 961-68-2), a versatile chemical compound with applications ranging from industrial dyes to potential use in chemosensors. This document consolidates critical information on its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and insights into its biological interactions. The guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, materials science, and drug development.

Introduction

This compound, also known as 2,4-Dinitro-N-phenylaniline, is an organic compound characterized by the presence of two nitro groups on one of the phenyl rings of a diphenylamine (B1679370) core.[1] Its chemical structure lends itself to a variety of applications, including as a dye for textiles and plastics, an intermediate in chemical synthesis, and a component in explosives and pesticides.[1][2][3] The presence of electron-withdrawing nitro groups and the secondary amine linkage makes it a subject of interest for its chemical reactivity and potential biological activities. Recent studies have also explored its use as an anionic chromogenic chemosensor.[4]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 961-68-2[2]
Molecular Formula C₁₂H₉N₃O₄[5]
Molecular Weight 259.22 g/mol [3]
Appearance Red-brown or yellow to orange solid/powder[1][5]
Melting Point 159-161 °C[2][6]
Boiling Point 402.47 °C (rough estimate)[2]
Density 1.4 ± 0.1 g/cm³[7]
Solubility Insoluble in water; soluble in acetone (B3395972), ethanol, and chloroform/ethanol mixtures.[2][4][6]
pKa -4.93 ± 0.10 (Predicted)[2]
Flash Point 204.1 °C[2]
Vapor Pressure 4.66E-07 mmHg at 25°C[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from various sources to ensure clarity and reproducibility.

Synthesis via Nucleophilic Aromatic Substitution

The most common method for synthesizing this compound is through a nucleophilic aromatic substitution reaction between 1-chloro-2,4-dinitrobenzene (B32670) (or 1-bromo-2,4-dinitrobenzene) and aniline (B41778).[6][8]

Materials:

  • 1-Chloro-2,4-dinitrobenzene (1.0 mmol)

  • Aniline (1.2 mmol)

  • Ethanol (95%) or a Deep Eutectic Solvent (DES) (e.g., 20% solution)[9]

  • Round-bottom flask

  • Condenser

  • Heating mantle or oil bath

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve 1-chloro-2,4-dinitrobenzene (1.0 mmol) in the chosen solvent (e.g., 20 mL of 95% ethanol).[10]

  • Add aniline (1.2 mmol) to the solution.[9]

  • If using ethanol, attach a condenser and heat the mixture to reflux for 30 minutes.[10] If using a DES, the reaction can be stirred at room temperature.[9]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[9]

  • Upon completion, allow the mixture to cool slowly to room temperature.[10]

  • If the reaction was conducted in a DES, add cold water to precipitate the product.[9]

  • Collect the crude product by suction filtration.[9][10]

G 1-Chloro-2,4-dinitrobenzene 1-Chloro-2,4-dinitrobenzene ReactionVessel Reaction Vessel (Ethanol or DES) 1-Chloro-2,4-dinitrobenzene->ReactionVessel Aniline Aniline Aniline->ReactionVessel Heating Heating (if ethanol) ReactionVessel->Heating Stirring Stirring ReactionVessel->Stirring Precipitation Precipitation (with water if DES) Heating->Precipitation Stirring->Precipitation Filtration Suction Filtration Precipitation->Filtration CrudeProduct Crude this compound Filtration->CrudeProduct

Caption: Synthesis workflow for this compound.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a product with a sharp melting point.

Materials:

  • Crude this compound

  • Ethanol (95%) or a chloroform/ethanol mixture[6]

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimum amount of hot solvent (e.g., 95% ethanol) to dissolve the solid completely.[10]

  • If colored impurities are present, they can be removed by adding activated charcoal and performing a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature. Crystals should start to form.

  • To maximize the yield, cool the flask in an ice bath.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.[6]

  • Dry the crystals, for example, in a desiccator.

Analytical Methods

Sample Preparation:

  • Dissolve 5-25 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.

  • Ensure the sample height in the NMR tube is adequate for the spectrometer.

  • Cap the NMR tube and label it appropriately.

Instrument Parameters (General):

  • Spectrometer: 300 MHz or higher

  • Nuclei: ¹H and ¹³C

  • Reference: Tetramethylsilane (TMS) or residual solvent peak.

  • Temperature: Room temperature

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the dry, purified sample with 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place the mixture into a pellet die and press it under high pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer.

Instrument Parameters (General):

  • Mode: Transmission

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • A background spectrum of the empty sample compartment should be collected before analyzing the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent like acetone or ethyl acetate (B1210297) (e.g., 1 mg/mL).

  • Dilute the stock solution to an appropriate concentration for GC-MS analysis.

Instrument Parameters (General):

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector: Split/splitless injector, with an appropriate temperature (e.g., 250-280°C).

  • Oven Program: A temperature gradient program to ensure good separation (e.g., start at a lower temperature and ramp up).

  • Carrier Gas: Helium.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan a suitable mass range (e.g., m/z 50-300).

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol:

Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol (B129727) or acetonitrile).

Instrument Parameters (General):

  • LC Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid.

  • Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode.

  • Mass Analyzer: Triple quadrupole or ion trap.

Sample Preparation:

  • Prepare a standard solution of this compound in the mobile phase or a compatible solvent.

Instrument Parameters (General for Reverse-Phase HPLC):

  • Column: C18 column.

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water.[2]

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detector: UV detector set at a wavelength where the compound has strong absorbance (e.g., around 335 nm in cyclohexane).[6]

  • Column Temperature: Maintained at a constant temperature (e.g., 30-40°C).

Biological Activity and Applications

Anaerobic Biodegradation

Studies have shown that this compound can be metabolized by anaerobic microorganisms found in environments like coastal mud. The primary degradation pathway involves the sequential reduction of the nitro groups.

Experimental Protocol for Investigating Anaerobic Biodegradation:

  • Microcosm Setup: Prepare anaerobic microcosms using sediment and water from the target environment in sealed vials.

  • Spiking: Introduce a known concentration of this compound into the microcosms.

  • Incubation: Incubate the microcosms under anaerobic conditions in the dark at a controlled temperature.

  • Sampling: Periodically collect samples from the microcosms.

  • Analysis: Extract the samples and analyze the concentration of this compound and its potential metabolites using techniques like GC-MS or LC-MS.

G cluster_pathway Anaerobic Biodegradation Pathway DNDPA This compound A-NDPA 2-Amino-4-nitrodiphenylamine DNDPA->A-NDPA Reduction of ortho-nitro group DA-DPA 2,4-Diaminodiphenylamine A-NDPA->DA-DPA Reduction of para-nitro group

Caption: Proposed anaerobic biodegradation pathway of this compound.

Cytotoxicity Assessment (MTT Assay)

The cytotoxicity of this compound can be evaluated using a standard MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Experimental Protocol (General):

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic to the cells). Include untreated and solvent-only controls.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

G CellSeeding Seed Cells in 96-well Plate CompoundTreatment Treat with this compound CellSeeding->CompoundTreatment Incubation Incubate (e.g., 24-72h) CompoundTreatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition FormazanFormation Incubate for Formazan Formation MTT_Addition->FormazanFormation Solubilization Add Solubilizing Agent FormazanFormation->Solubilization AbsorbanceReading Read Absorbance (~570 nm) Solubilization->AbsorbanceReading DataAnalysis Calculate Cell Viability AbsorbanceReading->DataAnalysis

Caption: Workflow for the MTT cytotoxicity assay.

Chemosensor Applications

This compound has been reported to act as a chromogenic chemosensor for anions.[4] The deprotonation of the amine group in the presence of certain anions leads to a color change that can be detected visually or spectrophotometrically.

Experimental Protocol for Anion Sensing (General):

  • Sensor Solution Preparation: Prepare a solution of this compound in an appropriate organic solvent (e.g., DMSO).

  • Analyte Addition: Add solutions of various anions (e.g., fluoride, acetate, cyanide) to the sensor solution.

  • Observation: Observe any color changes visually.

  • Spectrophotometric Analysis: Record the UV-Vis absorption spectra of the sensor solution before and after the addition of the anions to quantify the interaction.

  • Titration: Perform a spectrophotometric titration by adding increasing concentrations of the target anion to the sensor solution to determine the binding stoichiometry and detection limit.

Safety and Handling

This compound is classified as an irritant.[5] It can cause skin, eye, and respiratory tract irritation.[5] The toxicological properties of this compound have not been fully investigated.[5] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[5]

Table 2: Hazard and Safety Information

Hazard StatementPrecautionary Statement
H315: Causes skin irritationP264: Wash skin thoroughly after handling.
H319: Causes serious eye irritationP280: Wear protective gloves/eye protection/face protection.
H335: May cause respiratory irritationP302+P352: IF ON SKIN: Wash with plenty of water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a compound with a rich chemistry and a diverse range of applications. This technical guide has provided a detailed summary of its properties and a collection of experimental protocols for its synthesis, purification, and analysis. The information presented herein is intended to facilitate further research and development involving this compound, particularly in the fields of materials science and medicinal chemistry. As with any chemical, proper safety precautions should always be observed during its handling and use.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Dinitrodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Dinitrodiphenylamine (2,4-DNDPA), a compound of interest in various chemical and industrial applications. This document consolidates key data on its molecular structure, physicochemical characteristics, spectral data, and reactivity. Detailed experimental protocols for its synthesis and purification are provided, alongside visualizations of the synthetic pathway and key chemical behaviors to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as 2,4-Dinitro-N-phenylaniline, is an organic compound characterized by a diphenylamine (B1679370) backbone substituted with two nitro groups.[1] Its chemical structure lends it distinct properties that are leveraged in the manufacturing of dyes, and it has been investigated for its potential in explosives and as a stabilizer.[1][2] The presence of electron-withdrawing nitro groups significantly influences its reactivity, particularly in nucleophilic aromatic substitution reactions and its behavior as a chemosensor.[3][4] This guide aims to be a thorough resource, presenting its core properties in a structured and accessible format.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a clear comparison of quantitative data sourced from various chemical databases.

Table 1: General and Physical Properties
PropertyValueSource(s)
CAS Number 961-68-2[2][3]
Molecular Formula C₁₂H₉N₃O₄[2]
Molecular Weight 259.22 g/mol [2][3]
Appearance Bright green-light yellow or red crystalline solid[4][5]
Melting Point 159-161 °C[5][6][7]
Boiling Point 402.47 °C to 413.8 °C (rough estimate)[5][6][7]
Density ~1.35 - 1.4 g/cm³ (rough estimate)[5][6]
Flash Point 204.1 °C[5][6]
Vapor Pressure 4.66E-07 mmHg at 25°C[5]
Table 2: Solubility and Partition Coefficients
PropertyValueSource(s)
Water Solubility 1.322 mg/L at 25°C (insoluble)[5]
Solubility in Organic Solvents - Acetone: Soluble (25 mg/mL, clear, orange to red)- Alcohol: Slightly soluble- Ethanol (B145695): Soluble in hot ethanol- Chloroform: Soluble[3][5][8]
pKa -4.93 ± 0.10 (Predicted)[5]
LogP (Octanol/Water Partition Coefficient) 4.11[6]

Spectral Data

The spectral characteristics of this compound are crucial for its identification and characterization.

Table 3: Spectroscopic Data
TechniqueKey FeaturesSource(s)
UV-Vis Maximum absorbance (λmax) at 335 nm (in cyclohexane)[5]
Infrared (IR) Data available, typically presented as a KBr pellet spectrum.
Nuclear Magnetic Resonance (¹H NMR) Spectra available, typically recorded in CDCl₃.
Mass Spectrometry (MS) Electron Ionization (EI) data available.

Chemical Properties and Reactivity

This compound is a stable compound under normal conditions.[5][6] However, it is incompatible with strong bases, strong acids, and strong oxidizing agents.[5][6]

When treated with a strong sulfuric acid, it produces a brown color, which turns to a light yellow upon dilution. The addition of a sodium hydroxide (B78521) solution results in a yellow dye.[5] This color change upon deprotonation is the basis for its application as an anionic chromogenic chemosensor, particularly for anions like cyanide and fluoride (B91410) in solvents such as DMSO.[3][4]

Under anaerobic conditions, this compound can be metabolized by microorganisms.[3]

Experimental Protocols

Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of this compound from 1-chloro-2,4-dinitrobenzene (B32670) and aniline.[7]

Materials:

  • 1-chloro-2,4-dinitrobenzene

  • Aniline

  • 95% Ethanol

Procedure:

  • In a round-bottomed flask, combine 1-chloro-2,4-dinitrobenzene and a slight molar excess of aniline.

  • Add 95% ethanol to the flask to serve as the solvent.

  • Attach a condenser to the flask and heat the mixture to reflux for approximately 30 minutes.

  • After the reflux period, allow the mixture to cool slowly to room temperature.

  • Collect the precipitated crude product by suction filtration.

G cluster_reactants Reactants cluster_process Process cluster_products Products Aniline Aniline Reflux Reflux in Ethanol (30 min) Aniline->Reflux CDNB 1-Chloro-2,4-dinitrobenzene CDNB->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Suction Filtration Cooling->Filtration Crude_Product Crude this compound Filtration->Crude_Product

Synthesis Workflow for this compound.
Purification by Recrystallization

The crude this compound can be purified by recrystallization from ethanol.

Materials:

  • Crude this compound

  • 95% Ethanol

Procedure:

  • Transfer the crude product to a flask.

  • Add a minimum amount of hot 95% ethanol to dissolve the solid completely.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by suction filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals to obtain pure this compound.

G Crude_Product Crude Product Dissolve Dissolve in minimum hot ethanol Crude_Product->Dissolve Cool Slowly cool to room temperature Dissolve->Cool Crystallize Crystallization Cool->Crystallize Filter_Wash Filter and wash with cold ethanol Crystallize->Filter_Wash Pure_Crystals Pure this compound Crystals Filter_Wash->Pure_Crystals

Purification of this compound by Recrystallization.

Logical Relationships and Reactivity

The chemical behavior of this compound is dictated by its structure, particularly the amine linker and the electron-withdrawing nitro groups.

G cluster_reactivity Chemical Reactivity cluster_outcomes Outcomes / Incompatibility DNDPA This compound Strong_Base Strong Base (e.g., NaOH) DNDPA->Strong_Base Reacts with Strong_Acid Strong Acid (e.g., H₂SO₄) DNDPA->Strong_Acid Reacts with Oxidizing_Agent Strong Oxidizing Agent DNDPA->Oxidizing_Agent Incompatible with Anaerobic_Metabolism Anaerobic Metabolism DNDPA->Anaerobic_Metabolism Undergoes Deprotonation Deprotonation & Color Change (Yellow Dye) Strong_Base->Deprotonation Reaction1 Reaction & Color Change (Brown) Strong_Acid->Reaction1 Incompatible1 Incompatible Oxidizing_Agent->Incompatible1 Reduction Reduction of Nitro Groups Anaerobic_Metabolism->Reduction

Reactivity and Incompatibility of this compound.

Conclusion

This compound is a well-characterized compound with a range of established physical and chemical properties. Its synthesis is straightforward, and it exhibits predictable reactivity, which is of interest for various applications, including as a chemical intermediate and a sensor. The data and protocols presented in this guide offer a solid foundation for researchers and scientists working with this compound, enabling them to handle, synthesize, and utilize it effectively and safely in their research and development endeavors.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2,4-Dinitrodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dinitrodiphenylamine (DNDPA) is a dinitroaromatic compound with a history of industrial use, notably as a stabilizer in smokeless powders. While direct pharmacological research on DNDPA is limited, its structural similarity to the well-characterized metabolic agent 2,4-Dinitrophenol (B41442) (DNP) allows for a strong inferential understanding of its core mechanism of action. This guide posits that the primary biological activity of DNDPA stems from its function as an uncoupler of oxidative phosphorylation, a mechanism driven by the 2,4-dinitrophenyl moiety. This action disrupts cellular energy homeostasis, leading to a cascade of downstream effects with potential therapeutic and toxicological implications. This document synthesizes the available data, proposes the primary signaling pathway, details relevant experimental methodologies, and presents quantitative data to serve as a foundational resource for research and development.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The central mechanism of action proposed for this compound is the uncoupling of oxidative phosphorylation in mitochondria. This is analogous to the action of 2,4-Dinitrophenol (DNP), a compound extensively studied for this property.[1][2][3] The 2,4-dinitrophenyl group acts as a protonophore, a lipid-soluble weak acid that shuttles protons across the inner mitochondrial membrane, dissipating the critical proton gradient.

Normally, the electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient. This proton-motive force drives the synthesis of ATP from ADP and inorganic phosphate (B84403) via the F₀F₁ ATP synthase complex.

DNDPA, by virtue of its 2,4-dinitrophenyl component, is believed to interfere with this process:

  • Proton Sequestration: In the acidic environment of the intermembrane space, the DNDPA molecule can become protonated.

  • Membrane Translocation: As a lipophilic molecule, it diffuses across the inner mitochondrial membrane into the more alkaline matrix.

  • Proton Release: Upon entering the matrix, it releases the proton, neutralizing the gradient.

  • Cycle Repetition: The deprotonated DNDPA anion then diffuses back to the intermembrane space to repeat the cycle.

This uncoupling bypasses ATP synthase, causing the energy from substrate oxidation to be released primarily as heat instead of being converted into the chemical energy of ATP.[1][2] This leads to a futile cycle of respiration where oxygen consumption and substrate oxidation are accelerated in an attempt to restore the proton gradient, without the commensurate production of ATP.

Oxidative_Phosphorylation_Uncoupling cluster_1 Inner Mitochondrial Membrane cluster_2 Mitochondrial Matrix (High pH) H+ H+ DNDPA DNDPA H+->DNDPA Protonation ATP_Synthase ATP Synthase H+->ATP_Synthase Normal Proton Flow DNDPA_H DNDPA-H+ H_matrix H+ DNDPA_H->H_matrix Deprotonation Membrane H_matrix->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP Produces

Caption: Proposed mechanism of this compound (DNDPA) as a protonophore, shuttling protons across the inner mitochondrial membrane and uncoupling oxidative phosphorylation from ATP synthesis.

Downstream Cellular Consequences

The uncoupling of oxidative phosphorylation triggers a cascade of significant cellular effects:

  • Increased Metabolic Rate and Hyperthermia: The energy that would have been captured in ATP is dissipated as heat, leading to a rise in body temperature.[1][2] This is a hallmark of DNP toxicity.

  • Stimulation of Glycolysis: With ATP synthesis inhibited, the cell attempts to compensate by upregulating glycolysis. This leads to the rapid consumption of carbohydrates and the production of pyruvate, which can be converted to lactate (B86563) under anaerobic conditions, resulting in lactic acidosis.[2]

  • Induction of Oxidative Stress: The accelerated electron flow in the uncoupled respiratory chain can lead to increased production of reactive oxygen species (ROS), causing oxidative damage to cellular components, including DNA.

  • Disruption of Ion Homeostasis: The collapse of the mitochondrial membrane potential and depletion of ATP affects ion pumps. This can lead to altered cellular ion concentrations, such as an efflux of potassium from cells.[4]

  • Apoptosis Induction: In cancer cell lines, DNP has been shown to induce apoptosis, potentially through the synergistic action of ATP depletion and increased oxidative stress, which can damage mitochondria.[5]

Potential Antibacterial Activity

Some evidence suggests that dinitroaromatic compounds possess antibacterial properties.[6] The biological activity of these compounds is often derived from the reductive metabolism of the nitro moiety by bacterial nitroreductases.[7] This reduction can lead to the formation of cytotoxic intermediates that can inhibit essential cellular processes, such as DNA synthesis or protein synthesis. While specific studies on DNDPA are lacking, derivatives like 2,4-dinitrophenylhydrazones have shown activity against various bacteria.[8]

Quantitative Data

Direct quantitative pharmacological data for this compound is scarce. The available data is primarily toxicological or from studies on related compounds.

Parameter Value Species Route Reference
LD50180 mg/kgMouseIntravenous[9]

Table 1: Toxicological Data for this compound.

Compound Organism MIC (µM) Reference
Phenylhydrazone Derivative 1Klebsiella pneumoniae138
Phenylhydrazone Derivative 5Streptococcus pneumoniae165

Table 2: Antimicrobial Activity of Related 2,4-Dinitrophenylhydrazone Derivatives.

Experimental Protocols

To investigate the mechanism of action of this compound, standard protocols used for studying mitochondrial function and cellular metabolism are applicable.

Measurement of Mitochondrial Respiration

Objective: To determine if DNDPA uncouples oxidative phosphorylation by measuring the oxygen consumption rate (OCR) in isolated mitochondria or intact cells.

Methodology (based on Seahorse XF Analyzer):

  • Cell Culture: Plate cells of interest (e.g., HepG2, PC3) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Assay Medium: Prepare a suitable assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).

  • Compound Preparation: Prepare stock solutions of DNDPA, oligomycin (B223565) (ATP synthase inhibitor), FCCP (a known uncoupler, as a positive control), and rotenone/antimycin A (Complex I and III inhibitors).

  • Assay Execution:

    • Replace the culture medium with the assay medium and incubate the cells in a CO₂-free incubator.

    • Load the prepared compounds into the injection ports of the sensor cartridge.

    • Place the cartridge into the Seahorse XF Analyzer and initiate the protocol.

    • The instrument will measure baseline OCR, then sequentially inject DNDPA, oligomycin, and rotenone/antimycin A.

  • Data Analysis: An increase in OCR after DNDPA injection that is not coupled to ATP production (i.e., OCR persists after oligomycin injection) indicates uncoupling.

Seahorse_Workflow A Plate Cells B Prepare Assay Medium & Compounds A->B C Load Sensor Cartridge B->C D Run Seahorse XF Analyzer C->D E Baseline OCR Measurement D->E F Inject DNDPA E->F G Inject Oligomycin F->G H Inject Rotenone/Antimycin A G->H I Analyze OCR Data H->I

Caption: Experimental workflow for assessing mitochondrial uncoupling using a Seahorse XF Analyzer.

ATP Production Assay

Objective: To directly quantify the effect of DNDPA on cellular ATP levels.

Methodology (based on Luminescence Assay):

  • Cell Treatment: Culture cells in a 96-well plate and treat with various concentrations of DNDPA for a defined period. Include a vehicle control.

  • Cell Lysis: Add a lytic reagent to each well to release cellular ATP.

  • Luciferase Reaction: Add a luciferin/luciferase reagent. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

  • Measurement: Measure the luminescence intensity using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells or total protein content. A dose-dependent decrease in luminescence indicates inhibition of ATP synthesis.

Anaerobic Metabolism Analysis

Objective: To identify the metabolic breakdown products of DNDPA under anaerobic conditions, as this is a known pathway for this specific molecule.[7]

Methodology (based on microbial culture and HPLC):

  • Inoculum Preparation: Prepare an anaerobic sediment-water batch enrichment inoculated with mud or a specific strain of sulfate-reducing bacteria.[7]

  • Incubation: Add DNDPA to the culture and incubate under strict anaerobic conditions.

  • Sample Collection: Collect samples from the culture at various time points.

  • Extraction: Extract the metabolites from the samples using an appropriate organic solvent.

  • Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) to separate and identify the parent compound and its metabolites (e.g., 2-amino-4-nitrodiphenylamine, 2,4-diaminodiphenylamine).

  • Quantification: Use analytical standards to quantify the concentration of each compound over time.

Anaerobic_Metabolism DNDPA This compound Intermediate1 2-Amino-4-nitrodiphenylamine DNDPA->Intermediate1 Nitro Reduction (ortho) Intermediate2 2,4-Diaminodiphenylamine Intermediate1->Intermediate2 Nitro Reduction (para) Products Heterocyclic Condensation Products Intermediate2->Products Condensation

Caption: Proposed anaerobic metabolic pathway of this compound by microorganisms.

Conclusion

The mechanism of action of this compound in biological systems is best understood through the lens of its close structural analog, 2,4-Dinitrophenol. The core mechanism is the uncoupling of mitochondrial oxidative phosphorylation, leading to profound disruption of cellular energy metabolism, increased heat production, and oxidative stress. This primary action initiates a cascade of secondary effects that define its toxicological profile and may offer avenues for therapeutic exploration, particularly in oncology and microbiology. Further direct experimental investigation is required to fully elucidate the specific pharmacological properties of DNDPA, quantify its potency relative to DNP, and explore the influence of the second phenyl group on its activity and metabolic fate in mammalian systems.

References

Solubility Profile of 2,4-Dinitrodiphenylamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2,4-dinitrodiphenylamine in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in synthesis, purification, and formulation development. This document summarizes available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is influenced by several factors, including the chemical structures of the solute and solvent ("like dissolves like"), temperature, and pressure. For this compound, a polar molecule due to the presence of nitro groups, solubility is generally higher in polar organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that comprehensive temperature-dependent solubility data is limited in publicly available literature.

SolventTemperature (°C)Solubility
AcetoneNot Specified25 mg/mL[1][2][3]
Water251.322 mg/L[1][3][4]

Qualitative Solubility Information

In addition to the quantitative data, several sources describe the solubility of this compound in a qualitative manner:

  • Soluble in: Ethanol, Dichloromethane[5].

  • Slightly soluble in: Alcohol, Hot Ethanol[1][3].

  • Insoluble in: Water[1].

Generally, the solubility of this compound in organic solvents increases with temperature[5].

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the isothermal saturation method. This method is widely used for its reliability and accuracy.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostatic water bath

  • Calibrated digital thermometer

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2. Procedure:

  • Temperature Control: Set the thermostatic water bath to the desired experimental temperature. Circulate the water through the jacket of the glass vessel to maintain a constant temperature.

  • Sample Preparation: Add a known volume of the selected organic solvent to the jacketed glass vessel.

  • Addition of Solute: Add an excess amount of this compound to the solvent in the vessel. The presence of undissolved solid is necessary to ensure that the solution reaches saturation.

  • Equilibration: Stir the mixture vigorously using the magnetic stirrer to facilitate dissolution. Allow the solution to equilibrate for a sufficient amount of time (typically several hours) to ensure that saturation is reached. The required time may vary depending on the solvent and temperature and should be determined experimentally.

  • Sample Withdrawal and Filtration: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid precipitation. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the volumetric flask under vacuum and weigh the remaining solid this compound.

    • Chromatographic/Spectroscopic Method: Dilute the filtered solution with a known volume of the solvent. Analyze the concentration of this compound using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Data Calculation: Calculate the solubility in the desired units (e.g., g/100g solvent, mol/L).

  • Repeatability: Repeat the experiment at different temperatures to determine the temperature dependence of the solubility.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow prep Preparation equilibration Equilibration prep->equilibration Establish Conditions sub_prep1 Add Solvent to Jacketed Vessel sub_prep2 Add Excess This compound sampling Sampling & Filtration equilibration->sampling Reach Saturation sub_equil1 Set Temperature (Thermostatic Bath) sub_equil2 Stir Mixture analysis Analysis sampling->analysis Obtain Saturated Solution sub_samp1 Stop Stirring & Allow to Settle sub_samp2 Withdraw Supernatant sub_samp3 Filter (0.45 µm) calculation Calculation analysis->calculation Determine Concentration sub_analysis1 Gravimetric or Spectroscopic/Chromatographic Quantification

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a summary of the known solubility of this compound in organic solvents and a detailed experimental protocol for its determination. The provided data and methodologies are essential for researchers and professionals working with this compound, enabling informed decisions in process development, purification, and formulation. Further research is warranted to establish a comprehensive temperature-dependent solubility profile in a wider range of organic solvents.

References

A Technical Overview of 2,4-Dinitrodiphenylamine: Properties, Synthesis, and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth look at the chemical compound 2,4-Dinitrodiphenylamine (DNDPA), targeting researchers, scientists, and professionals in drug development. It covers the core physicochemical properties, a detailed experimental protocol for its synthesis, and an illustration of its metabolic pathway under anaerobic conditions.

Core Physicochemical Properties

This compound is a solid chemical compound with distinct characteristics.[1] The primary quantitative data for this molecule are summarized below for clear reference.

PropertyValue
Molecular Formula C₁₂H₉N₃O₄[1][2][3]
Linear Formula (O₂N)₂C₆H₃NHC₆H₅[4]
Molecular Weight 259.22 g/mol [1][2][3][4]
Melting Point 159-161 °C[1][4][5]
Boiling Point 413.8 ± 35.0 °C at 760 mmHg[5]
Density 1.4 ± 0.1 g/cm³[5]
CAS Number 961-68-2[4]

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

The synthesis of this compound is commonly achieved through the nucleophilic aromatic substitution reaction between 1-chloro-2,4-dinitrobenzene (B32670) and aniline (B41778).[6] A general procedure for this type of N-arylation reaction is detailed below.

Materials:

  • Amine (e.g., Aniline)

  • Aryl Halide (e.g., 1-Chloro-2,4-dinitrobenzene)

  • 20% Deep Eutectic Solvent (DES)

  • Ethanol

  • Cold Water

Procedure:

  • Dissolve the amine (1.2 mmol) in a 20% Deep Eutectic Solvent (DES).

  • Add the aryl halide (1 mmol) to the solution at room temperature.

  • Stir the reaction mixture. The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC).

  • Upon completion of the reaction, add cold water to the mixture.

  • The precipitated solid product is then collected by filtration.

  • The crude product is purified through recrystallization using ethanol.[7]

This reaction involves the nucleophilic attack of the aniline on the electron-deficient carbon of the 1-chloro-2,4-dinitrobenzene, leading to the displacement of the chlorine atom.[6][8]

Metabolic Pathway

Under anaerobic conditions, such as in sediment-water environments, this compound undergoes metabolic degradation.[9] The initial and primary step in this process is the reduction of the nitro group at the ortho-position of the molecule.[9] This transformation is mediated by microorganisms, such as sulfate-reducing bacteria.[9]

Anaerobic_Metabolism_of_DNDPA DNDPA This compound Intermediate1 2-Amino-4-nitrodiphenylamine (Major Intermediate) DNDPA->Intermediate1 Reduction of ortho-nitro group Intermediate2 4-Amino-2-nitrodiphenylamine (Minor Intermediate) DNDPA->Intermediate2 Reduction of para-nitro group Product 2,4-Diaminodiphenylamine Intermediate1->Product Further Reduction

Caption: Anaerobic degradation pathway of this compound.

References

Spectroscopic Profile of 2,4-Dinitrodiphenylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dinitrodiphenylamine, a compound of interest in various chemical and pharmaceutical research fields. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, supported by detailed experimental protocols.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the molecular structure of a compound. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound, respectively.

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
Data not available in search results

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data not available in search results
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its key structural features.

IR Spectroscopic Data

Wavenumber (cm⁻¹)Functional Group Assignment
Data not available in search resultsN-H stretch
Data not available in search resultsAromatic C-H stretch
Data not available in search resultsC=C aromatic ring stretch
Data not available in search resultsAsymmetric NO₂ stretch
Data not available in search resultsSymmetric NO₂ stretch
Data not available in search resultsC-N stretch
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.

UV-Vis Spectroscopic Data

Wavelength (λmax)Solvent
335 nmCyclohexane[1]
Data for Methanol (B129727) not availableMethanol

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (0 ppm).

    • Securely cap the NMR tube.

  • Instrument Parameters (General):

    • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).

    • Temperature: Standard probe temperature (e.g., 298 K).

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Number of Scans: 16-64 (or as needed for adequate signal-to-noise).

      • Relaxation Delay: 1-5 seconds.

    • ¹³C NMR:

      • Pulse Program: Standard proton-decoupled experiment.

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

    • Identify and report the chemical shifts (δ) in parts per million (ppm) and the multiplicity of the signals for ¹H NMR. For ¹³C NMR, report the chemical shifts.

FTIR Spectroscopy

Objective: To obtain the Fourier-Transform Infrared (FTIR) spectrum of this compound.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Place approximately 1-2 mg of finely ground this compound and 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) in an agate mortar.

    • Thoroughly grind the mixture with an agate pestle until a fine, homogeneous powder is obtained. This minimizes light scattering.

    • Transfer a portion of the powdered mixture into a pellet-forming die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent KBr pellet.

  • Instrument Parameters:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Scan Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet containing the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and report the positions of the major absorption bands in wavenumbers (cm⁻¹).

UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., methanol or cyclohexane).

    • From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1-1.0).

  • Instrument Parameters:

    • Spectrometer: A dual-beam UV-Vis spectrophotometer.

    • Scan Range: Typically 200-800 nm.

    • Cuvettes: Use matched quartz cuvettes with a 1 cm path length.

  • Data Acquisition:

    • Fill a cuvette with the pure solvent to be used as a reference (blank).

    • Fill a second cuvette with the sample solution.

    • Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.

    • Record the baseline with the solvent-filled cuvette.

    • Measure the absorbance of the sample solution over the specified wavelength range.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If quantitative analysis is required, a calibration curve can be constructed by plotting absorbance versus concentration for a series of standard solutions.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Processing & Interpretation Sample Compound (this compound) Dissolution Dissolution in Deuterated Solvent (NMR) or UV-grade Solvent (UV-Vis) Sample->Dissolution for NMR & UV-Vis Grinding Grinding with KBr (IR) Sample->Grinding for IR NMR NMR Spectrometer Dissolution->NMR UVVis UV-Vis Spectrophotometer Dissolution->UVVis FTIR FTIR Spectrometer Grinding->FTIR ProcessNMR Fourier Transform, Phasing, Calibration NMR->ProcessNMR ProcessFTIR Background Correction FTIR->ProcessFTIR ProcessUVVis Baseline Correction, Peak Identification UVVis->ProcessUVVis Interpretation Structural Elucidation & Data Reporting ProcessNMR->Interpretation ProcessFTIR->Interpretation ProcessUVVis->Interpretation

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide on the Thermochemical Properties of 2,4-Dinitrodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of 2,4-Dinitrodiphenylamine (2,4-DNDPA), a compound of interest in various chemical and industrial applications, including as a stabilizer for propellants. This document collates available experimental and computational data, outlines relevant experimental methodologies, and presents logical workflows for property determination.

Core Thermochemical Data

The thermochemical properties of this compound are crucial for understanding its stability, energy content, and behavior under various thermal conditions. The following tables summarize the available quantitative data from both experimental measurements and computational estimations.

Table 1: Fundamental Thermochemical and Physical Properties

PropertyValueUnitsSource/Method
Molecular Formula C₁₂H₉N₃O₄--
Molecular Weight 259.22 g/mol -
Melting Point 159-161°C(lit.)[1][2][3]
Boiling Point (estimated) 413.8 ± 35.0°C at 760 mmHgChemsrc[3]
Density (estimated) 1.4 ± 0.1g/cm³Chemsrc[3]
Standard Enthalpy of Formation (solid, 298.15 K) +88.3kJ/kgMeyer, Köhler, and Homburg (2007)[4]
+22.88 kJ/mol Meyer, Köhler, and Homburg (2007) (calculated from kJ/kg)[4]
Energy of Formation +165kJ/kgMeyer, Köhler, and Homburg (2007)[4]

Table 2: Calculated Thermodynamic Properties

PropertyValueUnitsSource/Method
Enthalpy of Formation (gas, standard conditions) 191.06kJ/molCheméo (Joback Method)[5]
Standard Gibbs Free Energy of Formation (gas) 416.21kJ/molCheméo (Joback Method)[5]
Enthalpy of Fusion (at Tfus) 14.37kJ/molCheméo (Measured)[5]
Enthalpy of Vaporization (at Tboil) 87.80kJ/molCheméo (Joback Method)[5]

Note: Calculated values, particularly from group contribution methods like the Joback method, are estimations and may differ from experimental values. They are provided here in the absence of comprehensive experimental data.

Experimental Protocols

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of an organic compound like 2,4-DNDPA is typically determined indirectly from its experimentally measured standard enthalpy of combustion. This is achieved using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed pellet of high-purity this compound (typically 0.5 - 1.0 g) is placed in a crucible within a high-pressure stainless steel vessel, the "bomb." A fuse wire is positioned to be in contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to 30 atm) to ensure complete combustion.

  • Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (a dewar). The temperature of the water is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Calculation of Heat of Combustion: The heat of combustion at constant volume (ΔU_c) is calculated from the observed temperature rise, taking into account the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid).

  • Conversion to Enthalpy of Combustion: The enthalpy of combustion at constant pressure (ΔH_c) is then calculated from ΔU_c using the principles of thermodynamics.

  • Calculation of Enthalpy of Formation: Finally, the standard enthalpy of formation (ΔH_f°) is calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques for studying the thermal stability, phase transitions, and decomposition of 2,4-DNDPA.

Methodology (DSC):

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of 2,4-DNDPA is placed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrumentation: The sample and reference pans are placed in the DSC cell.

  • Thermal Program: The cell is heated at a controlled linear rate (e.g., 5, 10, or 20 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon).

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is recorded as a function of temperature.

  • Data Analysis: The resulting DSC curve is analyzed to identify thermal events. Endothermic peaks typically correspond to melting or solid-solid phase transitions, while exothermic peaks indicate decomposition or crystallization. The onset temperature of the decomposition exotherm is a key indicator of thermal stability.

Methodology (TGA):

  • Sample Preparation: A slightly larger sample (typically 5-10 mg) is placed in a tared TGA pan.

  • Instrumentation: The pan is suspended from a sensitive microbalance within a furnace.

  • Thermal Program: The sample is heated at a controlled rate under a specific atmosphere.

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the temperatures at which mass loss occurs, the extent of mass loss in each step, and to infer the kinetics of the decomposition reactions.

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

G cluster_0 Combustion Calorimetry Workflow A Sample Preparation (Weighed Pellet) B Bomb Pressurization (Excess O2) A->B C Calorimeter Assembly (Submerge in Water) B->C D Ignition & Temp. Monitoring C->D E Calculate Heat of Combustion (ΔHc) D->E F Calculate Enthalpy of Formation (ΔHf°) (Hess's Law) E->F

Caption: Workflow for determining the enthalpy of formation.

G cluster_1 Thermal Analysis Workflow (TGA/DSC) start High-Purity Sample tga_prep TGA Sample Prep (5-10 mg) start->tga_prep dsc_prep DSC Sample Prep (1-5 mg) start->dsc_prep tga_run TGA Analysis (Controlled Heating, Mass Loss) tga_prep->tga_run dsc_run DSC Analysis (Controlled Heating, Heat Flow) dsc_prep->dsc_run tga_data TGA/DTG Curves (Decomposition Temps) tga_run->tga_data dsc_data DSC Thermogram (Melting, Decomposition) dsc_run->dsc_data analysis Combined Thermal Stability Profile tga_data->analysis dsc_data->analysis

Caption: Workflow for thermal analysis using TGA and DSC.

References

An In-depth Technical Guide to the Potential Research Applications of 2,4-Dinitrodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dinitrodiphenylamine (DNDPA), a synthetic aromatic amine, holds significant potential across various scientific and industrial domains. This technical guide provides a comprehensive overview of its core research applications, including its synthesis, chemical properties, and utility as a propellant stabilizer, an analytical reagent, and a subject of environmental biodegradation studies. Detailed experimental protocols, quantitative data, and visualizations of key chemical pathways are presented to facilitate further research and development. While DNDPA's primary applications are in material science and analytical chemistry, this guide also explores its toxicological profile and potential, though currently limited, relevance to drug development through its chemical properties.

Introduction

This compound (C₁₂H₉N₃O₄), also known as 2,4-dinitro-N-phenylaniline, is a stable, solid organic compound characterized by a diphenylamine (B1679370) backbone substituted with two nitro groups.[1] Its synthesis is primarily achieved through nucleophilic aromatic substitution.[1] Historically, DNDPA has been utilized in the manufacturing of dyes, explosives, and pesticides.[1] Contemporary research has expanded its applications, focusing on its role as a stabilizer in propellants to prevent autocatalytic decomposition by scavenging reactive nitrogen species. Furthermore, its unique chemical structure allows it to function as a chromogenic chemosensor for the detection of specific anions. The environmental fate of DNDPA is also a subject of study, particularly its anaerobic biodegradation pathways. This guide aims to provide a detailed technical resource for professionals interested in the multifaceted research applications of this compound.

Chemical and Physical Properties

This compound is a red-brown crystalline powder.[2] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValue
Molecular Formula C₁₂H₉N₃O₄
Molecular Weight 259.22 g/mol
Melting Point 159-161 °C
Appearance Red-brown powder
Solubility Soluble in acetone, chloroform, and hot ethanol; sparingly soluble in water.
CAS Number 961-68-2

Table 1: Physical and Chemical Properties of this compound

Synthesis of this compound

The most common laboratory synthesis of this compound involves the nucleophilic aromatic substitution reaction between 1-chloro-2,4-dinitrobenzene (B32670) and aniline (B41778).

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

  • 1-chloro-2,4-dinitrobenzene

  • Aniline

  • Ethanol (95%)

Procedure:

  • In a round-bottom flask, dissolve 1-chloro-2,4-dinitrobenzene in 95% ethanol.

  • Add a molar excess of aniline to the solution.

  • Reflux the mixture for a specified time, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the crude product by vacuum filtration.

  • Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain purified this compound.

A representative synthesis reported a yield of 95% under specific conditions.

Diagram 1: Synthesis of this compound

G 1-chloro-2,4-dinitrobenzene 1-chloro-2,4-dinitrobenzene Reaction Reaction 1-chloro-2,4-dinitrobenzene->Reaction Aniline Aniline Aniline->Reaction This compound This compound Reaction->this compound Nucleophilic Aromatic Substitution

Caption: Synthesis of this compound via nucleophilic aromatic substitution.

Research Applications

Propellant Stabilization

Nitrocellulose-based propellants are inherently unstable and undergo autocatalytic decomposition, releasing nitrogen oxides (NOx) that can lead to performance degradation and even auto-ignition.[3] this compound, often formed from the primary stabilizer diphenylamine, acts as an effective secondary stabilizer by scavenging these NOx radicals.[4]

Mechanism of Action: The stabilization mechanism involves the reaction of the amine group of DNDPA with NOx species, leading to the formation of various nitro and nitroso derivatives. This process interrupts the autocatalytic decomposition cycle of the propellant.

Diagram 2: Propellant Stabilization Mechanism

G Propellant\n(Nitrocellulose) Propellant (Nitrocellulose) Decomposition Decomposition Propellant\n(Nitrocellulose)->Decomposition Heat, Age NOx Radicals NOx Radicals Decomposition->NOx Radicals Autocatalytic\nDecomposition Autocatalytic Decomposition NOx Radicals->Autocatalytic\nDecomposition Neutralization Neutralization NOx Radicals->Neutralization Autocatalytic\nDecomposition->Propellant\n(Nitrocellulose) Accelerates Decomposition This compound This compound This compound->Neutralization Stable Products Stable Products Neutralization->Stable Products

Caption: Role of this compound in interrupting propellant decomposition.

Quantitative Analysis: The concentration of DNDPA and its derivatives in propellants can be monitored using High-Performance Liquid Chromatography (HPLC) to assess the remaining shelf life of the material.[3][5][6]

Experimental Protocol: HPLC Analysis of DNDPA in Propellants

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column

Mobile Phase:

  • A mixture of acetonitrile, methanol, and water. A common ratio is 60/40 methanol/water.[5]

Procedure:

  • Sample Preparation: Extract the stabilizer from the propellant sample using a suitable solvent like methylene (B1212753) chloride or acetonitrile.

  • Standard Preparation: Prepare standard solutions of this compound in the mobile phase at known concentrations.

  • Chromatographic Analysis: Inject the sample and standard solutions into the HPLC system.

  • Detection: Monitor the absorbance at a wavelength where DNDPA has a strong response.

  • Quantification: Construct a calibration curve from the standard solutions and determine the concentration of DNDPA in the sample.

Anionic Chromogenic Chemosensor

This compound can act as a "naked-eye" colorimetric sensor for the detection of certain anions in solution. This property is attributed to the deprotonation of the amine group in the presence of a basic anion, leading to a visible color change.

Mechanism of Detection: In a solvent such as dimethyl sulfoxide (B87167) (DMSO), solutions of DNDPA are colorless. The addition of a sufficiently basic anion, such as cyanide (CN⁻), fluoride (B91410) (F⁻), or acetate (B1210297) (CH₃COO⁻), abstracts a proton from the amine nitrogen. This deprotonation results in a conjugated system that absorbs light in the visible region, causing the solution to turn red.

Diagram 3: Anion Detection Mechanism

G DNDPA (Colorless) DNDPA (Colorless) Proton_Transfer Proton Transfer DNDPA (Colorless)->Proton_Transfer Anion (e.g., CN-) Anion (e.g., CN-) Anion (e.g., CN-)->Proton_Transfer Deprotonated DNDPA (Red) Deprotonated DNDPA (Red) Proton_Transfer->Deprotonated DNDPA (Red) Protonated Anion Protonated Anion Proton_Transfer->Protonated Anion

Caption: Deprotonation of DNDPA by an anion leads to a color change.

Experimental Protocol: Anion Detection

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Anion source (e.g., sodium cyanide)

Procedure:

  • Prepare a stock solution of DNDPA in DMSO.

  • In a cuvette, add a known volume of the DNDPA solution.

  • Add a solution containing the anion of interest.

  • Observe any color change.

  • For quantitative analysis, measure the absorbance spectrum using a UV-Vis spectrophotometer.

While the qualitative detection is straightforward, the quantitative detection limit for cyanide using this method is reported to be in the micromolar range for similar chromogenic sensors.[7][8]

Environmental Biodegradation

The environmental fate of nitroaromatic compounds is a significant area of research. Studies have shown that this compound can be anaerobically metabolized by microorganisms.[9]

Anaerobic Degradation Pathway: The initial step in the anaerobic biodegradation of DNDPA involves the reduction of one of the nitro groups to an amino group. The primary intermediate formed is 2-amino-4-nitrodiphenylamine.[9] Further degradation can lead to the formation of 2,4-diaminodiphenylamine.[9]

Diagram 4: Anaerobic Biodegradation of DNDPA

G This compound This compound Reduction1 Nitro Reduction This compound->Reduction1 2-Amino-4-nitrodiphenylamine 2-Amino-4-nitrodiphenylamine Reduction1->2-Amino-4-nitrodiphenylamine Reduction2 Nitro Reduction 2-Amino-4-nitrodiphenylamine->Reduction2 2,4-Diaminodiphenylamine 2,4-Diaminodiphenylamine Reduction2->2,4-Diaminodiphenylamine Further_Degradation Further Degradation 2,4-Diaminodiphenylamine->Further_Degradation

Caption: Initial steps in the anaerobic biodegradation pathway of this compound.

Toxicological Profile

Understanding the toxicological properties of this compound is crucial for its safe handling and for assessing its environmental impact.

Summary of Toxicological Data:

  • Irritation: DNDPA is classified as a skin and eye irritant.[2][11]

  • Other Effects: Ingestion may cause gastrointestinal irritation.[2] Inhalation can lead to respiratory tract irritation.[2]

Table 2: Toxicological Data for this compound

EndpointSpeciesRouteValue
LD50MouseIntravenous180 mg/kg[10]
Irritation-Skin, EyesIrritant[2][11]

Relevance to Drug Development

While this compound itself is not a therapeutic agent, its chemical properties and the methodologies used to study it have relevance to the field of drug development. The dinitrophenyl moiety is a well-known hapten used to elicit immune responses in preclinical studies. The principles of nucleophilic aromatic substitution are fundamental in the synthesis of many pharmaceutical compounds. Furthermore, the development of chromogenic sensors for biologically relevant anions can be a valuable tool in diagnostics and for studying cellular processes. The toxicological assessment of DNDPA also provides a case study in evaluating the safety of nitroaromatic compounds, a class that includes some active pharmaceutical ingredients.

Conclusion

This compound is a versatile chemical with established and emerging research applications. Its role as a propellant stabilizer is critical for the safety and reliability of energetic materials. In the field of analytical chemistry, it shows promise as a simple and effective chromogenic sensor. The study of its environmental degradation provides insights into the fate of nitroaromatic compounds. While its direct application in drug development is not apparent, the chemical principles and analytical techniques associated with DNDPA are highly relevant to the pharmaceutical sciences. This guide has provided a detailed overview of these applications, complete with experimental protocols and quantitative data, to serve as a valuable resource for the scientific community. Further research is warranted to fully elucidate its toxicological profile with standard oral and dermal studies and to explore the full potential of its chromogenic sensing capabilities.

References

Methodological & Application

Application Notes and Protocols: 2,4-Dinitrodiphenylamine as a Chromogenic Chemosensor for Anion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitrodiphenylamine (DNPA) is a simple yet effective chromogenic chemosensor for the visual and spectrophotometric detection of various anions.[1] Its sensing mechanism is based on the deprotonation of the secondary amine group by basic anions, which induces a distinct color change from colorless or pale yellow to red or magenta.[2] This change is attributed to the alteration of the intramolecular charge transfer (ICT) character of the molecule upon deprotonation. The selectivity of DNPA can be tuned by adjusting the solvent system, making it a versatile tool for anion recognition.[2] Notably, in DMSO-water mixtures, DNPA exhibits high selectivity for cyanide ions.[2] These application notes provide a comprehensive overview, experimental protocols, and data presentation guidelines for utilizing this compound as a chromogenic chemosensor.

Principle of Detection

The N-H proton of this compound is weakly acidic and can be abstracted by sufficiently basic anions. This deprotonation results in the formation of a resonance-stabilized anionic species, leading to a significant shift in the absorption spectrum and a visible color change. The general sensing mechanism is depicted below.

Sensing_Mechanism DNPA This compound (Colorless/Pale Yellow) Deprotonated_DNPA Deprotonated DNPA (Red/Magenta) DNPA->Deprotonated_DNPA + Anion Anion Basic Anion (e.g., CN⁻, F⁻) Protonated_Anion Protonated Anion Anion->Protonated_Anion + H⁺

Caption: General sensing mechanism of this compound.

Data Presentation

Quantitative analysis of the sensing performance of this compound with various anions should be systematically recorded. The following tables provide a template for summarizing key experimental data.

Table 1: Colorimetric Response of this compound to Various Anions

Analyte (Anion)Solvent SystemInitial ColorFinal ColorWavelength of Max. Absorption (λmax, nm)
Fluoride (F⁻)DMSOColorlessRede.g., 520
Cyanide (CN⁻)DMSO/H₂O (95:5)ColorlessRede.g., 525
Acetate (CH₃COO⁻)DMSOColorlessLight Rede.g., 510
Dihydrogen Phosphate (H₂PO₄⁻)DMSOColorlessPale Rede.g., 500
Chloride (Cl⁻)DMSOColorlessNo Change-
Bromide (Br⁻)DMSOColorlessNo Change-
Iodide (I⁻)DMSOColorlessNo Change-
Nitrate (NO₃⁻)DMSOColorlessNo Change-
Hydrogen Sulfate (HSO₄⁻)DMSOColorlessNo Change-

Table 2: Quantitative Sensing Performance of this compound

Analyte (Anion)Solvent SystemLimit of Detection (LOD) (µM)Binding Constant (Ka) (M⁻¹)Stoichiometry (Sensor:Anion)
Fluoride (F⁻)DMSOTo be determinedTo be determinede.g., 1:1
Cyanide (CN⁻)DMSO/H₂O (95:5)To be determinedTo be determinede.g., 1:1
Acetate (CH₃COO⁻)DMSOTo be determinedTo be determinede.g., 1:2
Dihydrogen Phosphate (H₂PO₄⁻)DMSOTo be determinedTo be determinede.g., 1:2

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and its application in anion sensing.

Protocol 1: Synthesis of this compound

This protocol is based on a nucleophilic aromatic substitution reaction.[2][3]

Materials:

Procedure:

  • Dissolve 1-chloro-2,4-dinitrobenzene (1.0 mmol) in ethanol (20 mL).

  • Add aniline (1.2 mmol) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Add cold water to the reaction mixture to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 1-Chloro-2,4-dinitrobenzene Dissolve Dissolve in Ethanol Reactant1->Dissolve Reactant2 Aniline Reactant2->Dissolve Reflux Reflux (4-6h) Dissolve->Reflux Precipitate Precipitate with Water Reflux->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Recrystallize Recrystallize from Ethanol Filter_Dry->Recrystallize Product Pure this compound Recrystallize->Product

Caption: Workflow for the synthesis of this compound.

Protocol 2: General Procedure for Anion Detection

Materials and Equipment:

  • Stock solution of this compound (e.g., 1 mM in DMSO).

  • Stock solutions of various anions (as their tetrabutylammonium (B224687) salts) (e.g., 10 mM in DMSO).

  • Spectrophotometer grade DMSO and deionized water.

  • UV-Vis spectrophotometer and cuvettes.

Procedure:

  • Preparation of Sensor Solution: Prepare a working solution of this compound (e.g., 20 µM) in the desired solvent system (e.g., DMSO or a DMSO/water mixture).

  • UV-Vis Titration:

    • Place 2 mL of the sensor solution in a cuvette and record its UV-Vis spectrum as a baseline.

    • Incrementally add small aliquots of the anion stock solution (e.g., 2 µL) to the cuvette.

    • After each addition, mix thoroughly and record the UV-Vis spectrum.

    • Continue the additions until no further significant spectral changes are observed.

  • Naked-eye Detection: Prepare a series of vials containing the sensor solution. Add a specific amount of each anion solution to the respective vials and observe the color change.

Protocol 3: Determination of Stoichiometry using Job's Plot

Procedure:

  • Prepare stock solutions of this compound and the anion of interest at the same concentration (e.g., 0.1 mM) in the chosen solvent.

  • Prepare a series of solutions by mixing the sensor and anion stock solutions in varying molar fractions (from 0 to 1), keeping the total volume and total molar concentration constant.

  • Record the absorbance of each solution at the wavelength of maximum absorbance of the complex.

  • Plot the change in absorbance (ΔA) against the mole fraction of the sensor. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.[4][5][6]

Protocol 4: Calculation of Binding Constant using Benesi-Hildebrand Equation

For a 1:1 complex, the binding constant (Ka) can be determined using the Benesi-Hildebrand equation:[7][8]

1 / (A - A₀) = 1 / ( (ε - ε₀) * Ka * [C] ) + 1 / (ε - ε₀)

Where:

  • A₀ is the absorbance of the sensor in the absence of the anion.

  • A is the absorbance at different anion concentrations.

  • ε₀ and ε are the molar extinction coefficients of the sensor and the complex, respectively.

  • [C] is the concentration of the anion.

Procedure:

  • Plot 1 / (A - A₀) against 1 / [C].

  • The plot should be linear for a 1:1 complex.

  • The binding constant (Ka) can be calculated from the ratio of the intercept to the slope.

Selectivity and Interferences

The selectivity of this compound is highly dependent on the solvent. In pure DMSO, it responds to several basic anions like fluoride, cyanide, and acetate.[2] The addition of a small amount of water (e.g., 5%) to the DMSO solution significantly enhances the selectivity for cyanide, as water molecules preferentially solvate smaller and harder anions like fluoride, thereby reducing their ability to deprotonate the sensor.[2]

Safety Precautions

  • This compound and its precursors are potentially hazardous. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound serves as a straightforward and cost-effective chromogenic chemosensor for the detection of basic anions. Its tunable selectivity, particularly for cyanide in aqueous-organic media, makes it a valuable tool for various analytical applications. The protocols outlined above provide a solid foundation for researchers to utilize and further explore the capabilities of this sensing molecule. Experimental determination of the quantitative parameters in Table 2 is essential for characterizing the sensor's performance in specific applications.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2,4-Dinitrodiphenylamine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the quantitative analysis of 2,4-dinitrodiphenylamine and its derivatives using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV-Vis detection. This compound is a significant compound in the manufacturing of dyes, explosives, and pesticides, and as a chemical intermediate.[1] Robust and accurate analytical methods are therefore essential for quality control, stability studies, and research and development. The protocols detailed herein are designed to be adaptable for various derivatives and sample matrices.

Introduction

This compound is a synthetic chemical with the molecular formula C₁₂H₉N₃O₄.[1] Its analysis is crucial in diverse fields. HPLC is a powerful and widely used technique for the separation, identification, and quantification of such aromatic and nitroaromatic compounds due to its high resolution, sensitivity, and accuracy. This document outlines a detailed HPLC method, including instrumentation, reagent preparation, sample handling, and data analysis.

Chromatographic Principle

The presented method employs a C18 stationary phase, which separates this compound and its derivatives based on their hydrophobicity. An isocratic or gradient mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, is used to elute the analytes from the column. Detection is achieved using a UV-Vis detector set at a wavelength that provides maximum absorbance for the compounds of interest. For this compound, a maximum absorbance has been noted at 335 nm in cyclohexane. Quantification is performed by constructing a calibration curve from the peak areas of standard solutions of known concentrations.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is required.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • This compound reference standard (98% purity or higher).

    • HPLC-grade acetonitrile.

    • HPLC-grade methanol.

    • Ultrapure water.

    • HPLC-grade acetone (B3395972) (for sample preparation).

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in acetone and bring it to volume. This stock solution should be stored in a dark, cool place.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix.

  • For Solid Samples (e.g., raw materials, formulations):

    • Accurately weigh a known amount of the homogenized sample.

    • Dissolve the sample in a suitable solvent in which this compound is soluble, such as acetone.[2][3]

    • Use sonication or vortexing to ensure complete dissolution.

    • Dilute the solution with the mobile phase to a concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • For Liquid Samples (e.g., reaction mixtures, environmental samples):

    • If the sample contains particulates, centrifuge or filter it.

    • If the analyte concentration is high, dilute the sample with the mobile phase.

    • If the analyte concentration is low, a pre-concentration step such as solid-phase extraction (SPE) may be necessary.

HPLC Method Parameters

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterRecommended Condition
Column C18 (4.6 mm x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Gradient (Example) 0-2 min: 60% Acetonitrile2-10 min: 60% to 90% Acetonitrile10-12 min: 90% Acetonitrile12-13 min: 90% to 60% Acetonitrile13-15 min: 60% Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 335 nm

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table for easy comparison and interpretation.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1
Standard 2
...
Sample 1
Sample 2

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Weigh Reference Standard Dissolve_Standard Dissolve in Acetone & Dilute with Mobile Phase Standard->Dissolve_Standard Sample Prepare Sample Matrix Dissolve_Sample Extract/Dissolve Analyte & Dilute with Mobile Phase Sample->Dissolve_Sample Filter Filter through 0.45 µm Filter Dissolve_Standard->Filter Dissolve_Sample->Filter Autosampler Autosampler Injection Filter->Autosampler Column C18 Column Separation Autosampler->Column Detector UV-Vis Detection (335 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

HPLC_Method_Logic cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase cluster_detection Detection Acetonitrile Acetonitrile Column C18 Column Acetonitrile->Column Elution Water Water Water->Column Elution Detector UV-Vis Detector (335 nm) Column->Detector Detection Analyte This compound Derivatives Analyte->Column Interaction

Caption: Logical relationship of the HPLC method components.

References

Application Notes and Protocols: The Synthesis and Potential Applications of 2,4-Dinitrodiphenylamine (Disperse Yellow 14)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the synthesis of 2,4-dinitrodiphenylamine, a compound classified as Disperse Yellow 14 (C.I. 10340). Additionally, we explore its potential relevance in biological research, drawing parallels with the known activities of related nitrodiphenylamine derivatives.

Introduction

This compound is a synthetic organic compound widely used as a disperse dye for coloring plastics and synthetic fibers like spandex.[1][2] Its synthesis is a classic example of nucleophilic aromatic substitution, a fundamental reaction in organic chemistry. Beyond its role as a colorant, the broader class of nitrodiphenylamine derivatives has garnered interest for its potential biological activities, including anticancer and antimicrobial properties. This document outlines a detailed protocol for the laboratory-scale synthesis of this compound and discusses its characteristics and potential for further investigation in a biomedical context.

Data Presentation

Physicochemical and Spectroscopic Data of this compound
PropertyValueReference
Molecular Formula C₁₂H₉N₃O₄[3][4]
Molecular Weight 259.22 g/mol [3][4][5]
Appearance Bright green-light yellow to brown powder/crystals[3]
Melting Point 159-161 °C[3][6]
Solubility Insoluble in water, slightly soluble in alcohol, soluble in acetone (B3395972) (25 mg/mL)[3][6]
UV-Vis λmax 335 nm (in cyclohexane)[1][3]
Synthesis Reaction Data
ParameterValueReference
Reaction Type Nucleophilic Aromatic Substitution[7][8]
Starting Materials 1-Bromo-2,4-dinitrobenzene (B145926) and Aniline[7][8]
Reported Yield ~65-95%[5][8]

Experimental Protocols

Synthesis of this compound (Disperse Yellow 14)

This protocol describes the synthesis of this compound via the nucleophilic aromatic substitution reaction between 1-bromo-2,4-dinitrobenzene and aniline.[7][8]

Materials:

  • 1-Bromo-2,4-dinitrobenzene

  • Aniline

  • 95% Ethanol (B145695)

  • Ice

  • Standard laboratory glassware (round-bottomed flask, condenser, beaker, etc.)

  • Heating mantle or sand bath

  • Suction filtration apparatus

Procedure:

  • In a 50-mL round-bottomed flask, combine 1.8 g (7.3 mmol) of 1-bromo-2,4-dinitrobenzene and 20 mL of 95% ethanol.

  • To this mixture, add 1.5 g of aniline.

  • Attach a condenser to the flask and heat the mixture to reflux for 30 minutes.

  • After the reflux period, allow the mixture to cool slowly to room temperature over approximately 30 minutes.

  • Collect the precipitated crude product by suction filtration.

  • The crude product can be recrystallized from hot 95% ethanol to yield the purified this compound.

  • Dry the purified crystals and determine the melting point and yield.

Characterization:

The synthesized this compound can be characterized using various spectroscopic techniques to confirm its identity and purity. Infrared (IR) spectroscopy should reveal absorption bands corresponding to the N-H group and the nitro groups.[8] UV-Visible spectroscopy can be used to determine the maximum absorbance wavelength (λmax).

Potential Biological Significance and Signaling Pathways

While this compound is primarily known as a dye, related nitrodiphenylamine derivatives have been investigated for their biological activities. Some of these compounds have shown potential as anticancer agents by inducing apoptosis and modulating key signaling pathways involved in cell proliferation and survival.

One such pathway is the MAPK/ERK pathway, which is a critical regulator of cell growth and is often dysregulated in various cancers. It is plausible that nitrodiphenylamine derivatives could exert their effects by inhibiting components of this pathway, such as MEK or ERK, thereby blocking downstream signaling and impeding cancer cell proliferation.

Further research is required to determine if this compound itself possesses any significant biological activity. However, its chemical scaffold presents a starting point for the synthesis of new derivatives with potential therapeutic applications.

Visualizations

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound reagents Combine 1-Bromo-2,4-dinitrobenzene, Aniline, and 95% Ethanol reflux Heat to Reflux for 30 minutes reagents->reflux Heating cool Cool to Room Temperature reflux->cool Cooling filter Collect Crude Product via Suction Filtration cool->filter Precipitation recrystallize Recrystallize from Hot 95% Ethanol filter->recrystallize Purification dry_characterize Dry and Characterize Product recrystallize->dry_characterize Isolation

Caption: Workflow for the synthesis of this compound.

MAPK_ERK_Pathway Potential Inhibition of the MAPK/ERK Signaling Pathway cluster_pathway Cell Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival TranscriptionFactors->Proliferation DNP_derivative Nitrodiphenylamine Derivative DNP_derivative->MEK Potential Inhibition DNP_derivative->ERK Potential Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols: 2,4-Dinitrodiphenylamine as a Stabilizer in Propellants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of 2,4-dinitrodiphenylamine (2,4-DNDPA) and its role in the stabilization of propellants. It is important to note that 2,4-DNDPA is not typically added as a primary stabilizer during propellant manufacturing. Instead, it is a significant degradation product of diphenylamine (B1679370) (DPA), a widely used primary stabilizer. The presence and concentration of 2,4-DNDPA are critical indicators of the age and remaining safe life of the propellant. While it possesses some stabilizing properties, its effectiveness is less than that of DPA and its initial degradation products.

Chemical Properties and Role in Stabilization

This compound is a solid, yellow crystalline compound. Its primary role in propellants is as a secondary stabilizer, formed through the progressive nitration of diphenylamine by nitrogen oxides (NOx), which are released during the decomposition of nitrocellulose-based propellants. The stabilization mechanism involves the scavenging of these NOx radicals, thereby interrupting the autocatalytic decomposition cycle of the propellant. However, the introduction of nitro groups onto the diphenylamine structure reduces its efficiency as a stabilizer compared to the parent molecule.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₉N₃O₄
Molecular Weight 259.22 g/mol
Melting Point 159-161 °C
Appearance Yellow to orange solid
Solubility Insoluble in water, soluble in organic solvents like acetone.[1]
CAS Number 961-68-2

Data Presentation: Stabilizer Effectiveness

The effectiveness of a stabilizer is determined by its ability to delay the decomposition of the propellant, which can be measured by various thermal analysis techniques. The following table provides a qualitative comparison of the stabilizing effectiveness of DPA and its degradation products. Quantitative data for the direct comparison of propellants formulated with these individual compounds as primary stabilizers are scarce in open literature, as 2,4-DNDPA is a product of in-situ degradation rather than a primary additive.

Table 2: Qualitative Comparison of Stabilizer Effectiveness

StabilizerRoleRelative EffectivenessImpact on Propellant Lifespan
Diphenylamine (DPA) PrimaryHighSignificant extension
N-Nitrosodiphenylamine Primary Degradation ProductModerate to HighContinues to provide stabilization
2-Nitrodiphenylamine Secondary Degradation ProductModerateLess effective than DPA
4-Nitrodiphenylamine Secondary Degradation ProductModerateLess effective than DPA
This compound Tertiary Degradation ProductLowLimited stabilizing effect; indicates significant aging

Signaling Pathways and Experimental Workflows

Diphenylamine Degradation Pathway

The following diagram illustrates the sequential nitration of diphenylamine in a propellant, leading to the formation of this compound. This pathway is a critical aspect of monitoring the chemical age of the propellant.

G DPA Diphenylamine (DPA) N_NO_DPA N-Nitrosodiphenylamine DPA->N_NO_DPA + NOx two_NDPA 2-Nitrodiphenylamine N_NO_DPA->two_NDPA + NOx four_NDPA 4-Nitrodiphenylamine N_NO_DPA->four_NDPA + NOx two_four_DNDPA This compound two_NDPA->two_four_DNDPA + NOx four_NDPA->two_four_DNDPA + NOx

Caption: DPA degradation pathway in propellants.

Experimental Workflow for Stabilizer Analysis

This diagram outlines the general workflow for the analysis of stabilizers, including 2,4-DNDPA, in propellant samples.

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis propellant_sample Propellant Sample Collection grinding Grinding/Slicing propellant_sample->grinding dsc DSC Analysis propellant_sample->dsc tga TGA Analysis propellant_sample->tga extraction Solvent Extraction grinding->extraction filtration Filtration extraction->filtration hplc HPLC Analysis filtration->hplc quantification Quantification of Stabilizers hplc->quantification thermal_stability Thermal Stability Assessment dsc->thermal_stability tga->thermal_stability lifespan Shelf-Life Prediction quantification->lifespan thermal_stability->lifespan

Caption: Workflow for propellant stabilizer analysis.

Experimental Protocols

Protocol for Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the extraction and quantification of 2,4-DNDPA and other stabilizers from a propellant sample.

4.1.1. Materials and Reagents

  • Propellant sample

  • Dichloromethane (B109758) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • This compound standard (analytical grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

  • HPLC system with a UV detector and a C18 column

4.1.2. Sample Preparation

  • Accurately weigh approximately 1 gram of the propellant sample.

  • Grind or slice the propellant to increase the surface area for extraction.

  • Transfer the prepared sample to a Soxhlet extraction apparatus.

  • Extract the sample with 150 mL of dichloromethane for 6-8 hours.

  • After extraction, evaporate the solvent using a rotary evaporator until a solid residue is obtained.

  • Dissolve the residue in a known volume of acetonitrile (e.g., 10 mL) to prepare the stock sample solution.

  • Filter an aliquot of the stock sample solution through a 0.45 µm syringe filter into an HPLC vial.

4.1.3. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) or a gradient elution may be required for complex mixtures.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector Wavelength: 254 nm

  • Column Temperature: 30 °C

4.1.4. Calibration and Quantification

  • Prepare a series of standard solutions of 2,4-DNDPA in acetonitrile at different concentrations (e.g., 1, 5, 10, 20, 50 µg/mL).

  • Inject the standard solutions into the HPLC system and record the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Inject the prepared sample solution and determine the peak area corresponding to 2,4-DNDPA.

  • Calculate the concentration of 2,4-DNDPA in the sample using the calibration curve.

Protocol for Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

This protocol provides a method to assess the thermal stability of a propellant, which is influenced by the stabilizer content.

4.2.1. Materials and Equipment

  • Propellant sample

  • DSC instrument with hermetically sealed aluminum pans

  • Inert gas supply (e.g., Nitrogen)

4.2.2. Procedure

  • Accurately weigh 1-3 mg of the propellant sample directly into a hermetically sealed aluminum DSC pan.

  • Seal the pan to prevent the escape of volatile decomposition products.

  • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min for at least 5 minutes before starting the analysis.

  • Heat the sample from ambient temperature to 300 °C at a constant heating rate (e.g., 10 °C/min).

  • Record the heat flow as a function of temperature.

4.2.3. Data Analysis

  • Analyze the resulting DSC thermogram to determine the onset temperature of the exothermic decomposition peak.

  • A lower onset temperature indicates lower thermal stability, which can be correlated with the depletion of the stabilizer.

  • Compare the onset temperature of aged propellant samples to that of a fresh, unaged sample to assess the extent of degradation.

Protocol for Accelerated Aging of Propellants

This protocol describes a method for artificially aging propellant samples to study the depletion of stabilizers over time.

4.3.1. Materials and Equipment

  • Propellant samples

  • Temperature-controlled oven

  • Airtight glass vials

4.3.2. Procedure

  • Place accurately weighed propellant samples (e.g., 5-10 grams) into individual airtight glass vials.

  • Place the vials in a temperature-controlled oven set to a specific aging temperature (e.g., 60°C, 71°C, or 80°C). The choice of temperature depends on the desired aging rate.

  • Remove vials at predetermined time intervals (e.g., 7, 14, 28, 56, and 90 days).

  • At each time point, allow the samples to cool to room temperature before analysis.

  • Analyze the aged samples for stabilizer content using the HPLC protocol (Section 4.1) and for thermal stability using the DSC protocol (Section 4.2).

4.3.3. Data Analysis

  • Plot the concentration of DPA and its degradation products (including 2,4-DNDPA) as a function of aging time.

  • Determine the rate of stabilizer depletion.

  • Correlate the changes in stabilizer concentration with changes in the thermal stability of the propellant. This data can be used to predict the safe shelf-life of the propellant under different storage conditions.

References

Application Notes and Protocols for the Analytical Detection of 2,4-Dinitrodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitrodiphenylamine (2,4-DNDPA) is a chemical compound with applications in the manufacturing of dyes and has been identified as a component in smokeless powders and gunshot residues. Its detection and quantification are crucial for various fields, including forensic science, environmental monitoring, and quality control in manufacturing processes. This document provides detailed application notes and protocols for the analytical detection of 2,4-DNDPA using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like 2,4-DNDPA. This method offers high resolution and sensitivity.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated HPLC-UV method for the analysis of 2,4-DNDPA.

ParameterExpected Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98-102%
Experimental Protocol: HPLC-UV Method

1. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

2. Reagents and Materials:

3. Standard Solution Preparation:

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of 2,4-DNDPA reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

4. Sample Preparation:

  • Accurately weigh the sample containing 2,4-DNDPA.

  • Extract the analyte using a suitable solvent such as methanol or acetonitrile, assisted by sonication or vortexing.

  • Filter the extract through a 0.45 µm syringe filter prior to injection.

5. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 335 nm.[1]

  • Run Time: 10 minutes.

6. Analysis:

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Identify the 2,4-DNDPA peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the concentration of 2,4-DNDPA in the sample using the calibration curve generated from the standard solutions.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: HPLC analysis workflow for 2,4-DNDPA.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It provides excellent sensitivity and selectivity due to the combination of gas chromatographic separation and mass spectrometric detection.

Quantitative Data Summary

The following table outlines the expected performance characteristics for a validated GC-MS method for 2,4-DNDPA analysis.

ParameterExpected Value
Linearity (R²)> 0.998
Limit of Detection (LOD)1 ng/mL
Limit of Quantification (LOQ)5 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90-110%
Experimental Protocol: GC-MS Method

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for semi-volatile compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

2. Reagents and Materials:

  • Helium (carrier gas, 99.999% purity)

  • Methanol or Acetone (B3395972) (GC grade)

  • This compound reference standard

  • Internal standard (e.g., d10-anthracene)

  • Anhydrous sodium sulfate (B86663)

3. Standard Solution Preparation:

  • Stock Standard Solution (100 µg/mL): Prepare by dissolving 10 mg of 2,4-DNDPA in 100 mL of acetone.

  • Working Standard Solutions: Dilute the stock solution with acetone to prepare calibration standards in the range of 5 ng/mL to 500 ng/mL, each containing a fixed concentration of the internal standard.

4. Sample Preparation:

  • Extract the sample with a suitable organic solvent (e.g., dichloromethane (B109758) or acetone).

  • Concentrate the extract under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of acetone containing the internal standard.

  • If necessary, pass the extract through a small column of anhydrous sodium sulfate to remove any residual water.

5. GC-MS Conditions:

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp to 280 °C at 20 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of 2,4-DNDPA (e.g., m/z 259, 167, 166).

6. Analysis:

  • Inject the prepared standards and samples.

  • Identify 2,4-DNDPA based on its retention time and the presence of the selected ions.

  • Quantify the analyte using the ratio of the peak area of 2,4-DNDPA to that of the internal standard against the calibration curve.

Workflow Diagram```dot

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Standard Preparation GC_Separation GC Separation Standard_Prep->GC_Separation Sample_Extraction Sample Extraction Sample_Extraction->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Caption: UV-Vis spectrophotometry workflow for 2,4-DNDPA.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution: Synthesis of 2,4-Dinitrodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2,4-dinitrodiphenylamine via nucleophilic aromatic substitution (SNAr). The primary method described is the reaction of a 1-halo-2,4-dinitrobenzene with aniline (B41778). This application note includes comprehensive experimental procedures, quantitative data on reaction parameters, and characterization details for the final product. Additionally, alternative "green chemistry" approaches are presented. Visual aids in the form of diagrams for the reaction mechanism and experimental workflow are provided to ensure clarity and reproducibility.

Introduction

Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry for the formation of carbon-heteroatom bonds on an aromatic ring. Unlike nucleophilic substitution on aliphatic carbons, SNAr reactions are feasible when the aromatic ring is activated by strongly electron-withdrawing groups, such as nitro groups, positioned ortho and/or para to a suitable leaving group. The synthesis of this compound is a classic example of this reaction, where the electron-deficient aromatic ring of a 1-halo-2,4-dinitrobenzene is attacked by the nucleophilic aniline. This compound and its derivatives are valuable intermediates in the synthesis of dyes, pesticides, and explosives.[1][2]

Reaction Principle

The reaction proceeds via an addition-elimination mechanism. In the rate-determining first step, the nucleophile (aniline) attacks the carbon atom bearing the leaving group to form a resonance-stabilized intermediate known as a Meisenheimer complex.[1][3] The negative charge of this complex is delocalized over the aromatic ring and is stabilized by the electron-withdrawing nitro groups. In the subsequent fast step, the leaving group is eliminated, and the aromaticity of the ring is restored to yield the final product, this compound.[1]

Data Presentation

Table 1: Reactant and Product Properties
CompoundMolar Mass ( g/mol )Melting Point (°C)Appearance
1-Bromo-2,4-dinitrobenzene (B145926)247.0071-73Slightly yellow solid
1-Chloro-2,4-dinitrobenzene (B32670)202.5551-54Yellow crystalline solid
Aniline93.13-6Colorless to pale yellow liquid
This compound259.22159-161[4]Yellow to orange solid[2]
Table 2: Summary of Reaction Conditions and Yields
ElectrophileNucleophileSolventTemperature (°C)TimeYield (%)Reference
1-Bromo-2,4-dinitrobenzeneAniline95% Ethanol (B145695)Reflux30 min~65[1][1][5]
1-Chloro-2,4-dinitrobenzeneAnilineNeat (no solvent)3010 min95[6]
1-Chloro-2,4-dinitrobenzeneAniline20% DES*Room Temp.-High[6]

*DES: Deep Eutectic Solvent

Experimental Protocols

Protocol 1: Synthesis of this compound using 1-Bromo-2,4-dinitrobenzene

This protocol is adapted from a standard undergraduate organic chemistry experiment.[5]

Materials:

  • 1-Bromo-2,4-dinitrobenzene (1.8 g, 7.3 mmol)

  • Aniline (1.5 g, 16.1 mmol)

  • 95% Ethanol (20 mL for reaction, plus additional for recrystallization)

  • 50-mL round-bottomed flask

  • Condenser

  • Heating mantle or sand bath

  • Suction filtration apparatus (Büchner funnel, filter flask, vacuum source)

  • Filter paper

  • Beakers

  • Melting point apparatus

  • IR spectrometer

Procedure:

  • Reaction Setup: In a 50-mL round-bottomed flask, combine 1.8 g of 1-bromo-2,4-dinitrobenzene and 20 mL of 95% ethanol.[5]

  • Addition of Nucleophile: Add 1.5 g of aniline to the flask.[5]

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux using a heating mantle or sand bath for 30 minutes.[5] The solid should dissolve to form a clear orange solution.[7]

  • Crystallization: After the reflux period, allow the mixture to cool slowly to room temperature over 30 minutes. The product will crystallize out of the solution.[5]

  • Isolation of Crude Product: Collect the crude product by suction filtration using a Büchner funnel.[5]

  • Purification: Recrystallize the crude product from hot 95% ethanol (approximately 100-135 mL).[5]

  • Drying and Characterization: Allow the purified crystals to dry completely. Determine the melting point and obtain an IR spectrum to confirm the identity and purity of the product. The literature melting point is 159-161 °C.[4]

Protocol 2: Green Chemistry Approach for the Synthesis of this compound

This protocol utilizes a deep eutectic solvent (DES) as a catalyst and solvent, offering a more environmentally friendly alternative.[6]

Materials:

  • 1-Chloro-2,4-dinitrobenzene (1 mmol)

  • Aniline (1.2 mmol)

  • 20% Deep Eutectic Solvent (e.g., choline (B1196258) chloride:urea)

  • Stir plate and stir bar

  • Beaker

  • Suction filtration apparatus

  • Ethanol for recrystallization

Procedure:

  • Reaction Setup: In a beaker, dissolve 1.2 mmol of aniline in the 20% deep eutectic solvent.

  • Addition of Electrophile: Add 1 mmol of 1-chloro-2,4-dinitrobenzene to the solution at room temperature and stir.[6]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, add cold water to the reaction mixture to precipitate the solid product.[6]

  • Isolation and Purification: Collect the precipitated solid by suction filtration and recrystallize it from ethanol.[6]

  • Drying and Characterization: Dry the purified product and characterize it by melting point determination and IR spectroscopy.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by the following methods:

  • Melting Point: The purified product should have a sharp melting point in the range of 159-161 °C.[4] A broad or depressed melting point indicates the presence of impurities.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretch of the secondary amine, aromatic C-H stretches, and strong absorptions for the symmetric and asymmetric stretches of the nitro groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure of the final product.[2][8]

  • UV-Vis Spectroscopy: The UV-Vis spectrum of this compound in methanol (B129727) shows a maximum absorbance at around 335 nm.[9][10]

Visualizations

Reaction Mechanism

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis A Combine Reactants (1-Halo-2,4-dinitrobenzene, Aniline, Ethanol) B Reflux (30 minutes) A->B C Cool to Room Temperature B->C D Suction Filtration (Isolate Crude Product) C->D E Recrystallization (Hot 95% Ethanol) D->E F Suction Filtration (Isolate Pure Product) E->F G Drying F->G H Characterization (Melting Point, IR) G->H

Caption: General experimental workflow for the synthesis.

References

Application Notes and Protocols for 2,4-Dinitrodiphenylamine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitrodiphenylamine (2,4-DNDPA), a synthetic aromatic amine, holds significant value in various fields of materials science. Its unique chemical structure, characterized by two nitro groups and a diphenylamine (B1679370) backbone, imparts properties that are leveraged in the development of energetic materials, advanced polymers, and sensitive detection systems. This document provides detailed application notes, experimental protocols, and quantitative data for the use of 2,4-DNDPA in materials science, with a focus on its role as a propellant stabilizer, a chromogenic chemosensor, and a component in dyes and polymers.

Application as a Stabilizer in Energetic Materials

This compound is a key derivative formed during the stabilization of nitrocellulose-based propellants and explosives that initially contain diphenylamine (DPA).[1][2] DPA and its subsequent nitrated products, including 2,4-DNDPA, function by scavenging nitrogen oxides (NOx) that are produced during the decomposition of the energetic material, thereby preventing autocatalytic degradation and extending the service life of the propellant.[2][3]

Quantitative Data Summary: Analytical Methods for Stabilizer Analysis

The concentration of 2,4-DNDPA and other DPA derivatives in propellants is a critical indicator of the material's age and stability. Various analytical techniques are employed to monitor the stabilizer content.

Analytical TechniquePrincipleKey Findings for 2,4-DNDPA AnalysisReference(s)
High-Performance Liquid Chromatography (HPLC) Separation and quantification of components in a mixture.HPLC is a primary method for the routine analysis of stabilizer content in propellants. It allows for the separation and quantification of DPA and its nitrated derivatives, including 2,4-DNDPA. The retention time and peak area are used for identification and concentration determination.[1][3][4][5]
High-Performance Thin-Layer Chromatography (HPTLC) Planar chromatography for separation and quantification.HPTLC offers a rapid and cost-effective method for both qualitative and quantitative analysis of DPA and its derivatives. It can be used to monitor the depletion of the primary stabilizer and the formation of products like 2,4-DNDPA.[6]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.DSC is used to assess the thermal stability of propellants. The presence and concentration of stabilizers like 2,4-DNDPA can influence the onset temperature of decomposition and the total energy released.[7][8]
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.TGA provides information on the decomposition stages and thermal stability of propellants. The mass loss profile can be affected by the presence and effectiveness of stabilizers.[7][9]
Experimental Protocol: Determination of this compound in Propellants by HPLC

This protocol outlines a general procedure for the quantitative analysis of 2,4-DNDPA in a propellant sample.

Materials:

  • Propellant sample

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • This compound standard

  • Volumetric flasks, pipettes, and syringes

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Standard Preparation: Prepare a stock solution of 2,4-DNDPA in acetonitrile. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Extraction: Accurately weigh a known amount of the propellant sample. Extract the stabilizers from the propellant using a suitable solvent (e.g., acetonitrile or a mixture of solvents) through methods like Soxhlet extraction or ultrasonication.[4]

  • Sample Preparation: Filter the extract to remove any solid particles. Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • The mobile phase is typically a mixture of acetonitrile, methanol, and water.[4]

    • Set the UV detector to a wavelength where 2,4-DNDPA has significant absorbance.

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared sample solution.

  • Data Analysis: Identify the 2,4-DNDPA peak in the sample chromatogram based on its retention time compared to the standard. Quantify the concentration of 2,4-DNDPA in the sample by comparing its peak area to the calibration curve.

Logical Relationship: Stabilization Mechanism

The following diagram illustrates the logical sequence of the stabilization process in nitrocellulose-based propellants involving diphenylamine and the formation of this compound.

NC Nitrocellulose Decomposition NOx Nitrogen Oxides (NOx) NC->NOx releases DPA Diphenylamine (DPA) NOx->DPA reacts with Intermediates Nitrated Intermediates (e.g., 2-Nitrodiphenylamine) DPA->Intermediates forms Stabilization Propellant Stabilization DPA->Stabilization DNDPA This compound (2,4-DNDPA) Intermediates->DNDPA further nitration to Intermediates->Stabilization DNDPA->Stabilization

Caption: Stabilization of propellants by diphenylamine derivatives.

Application as a Chromogenic Chemosensor

This compound can function as a highly effective chromogenic chemosensor for the detection of various anions in organic solvents.[10] The principle of detection is based on the deprotonation of the amine group by basic anions, leading to a distinct color change.

Quantitative Data Summary: Anion Sensing Performance

The performance of 2,4-DNDPA as a chromogenic sensor is summarized in the table below. The color change is from colorless to red upon deprotonation.[10]

Analyte (Anion)Solvent SystemStoichiometry (Sensor:Anion)SelectivityReference(s)
Cyanide (CN⁻) DMSO1:1 and 1:2High selectivity in DMSO with 4.3% (v/v) water[10]
Fluoride (F⁻) DMSO1:1 and 1:2Responsive, but less selective than for CN⁻ in the presence of water[10]
Acetate (CH₃COO⁻) DMSO1:1 and 1:2Responsive[10]
Dihydrogen Phosphate (H₂PO₄⁻) DMSO1:1 and 1:2Responsive[10]
Experimental Protocol: Anion Detection Using this compound

This protocol describes a method for the colorimetric detection of cyanide anions in a sample.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO, spectroscopic grade)

  • Deionized water

  • Sodium cyanide (or other cyanide salt) for standard preparation

  • Sample containing the unknown anion concentration

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Sensor Solution Preparation: Prepare a stock solution of this compound in DMSO.

  • Standard Preparation: Prepare a series of cyanide standard solutions of known concentrations in the desired solvent system (e.g., DMSO or DMSO/water mixture).

  • Measurement:

    • In a cuvette, add a specific volume of the 2,4-DNDPA stock solution.

    • Add a known volume of the sample or standard solution.

    • Mix thoroughly and allow the color to develop.

    • Measure the absorbance spectrum of the solution using a UV-Vis spectrophotometer, focusing on the wavelength of maximum absorbance of the colored species.

  • Data Analysis: A color change from colorless to red indicates the presence of the anion. The intensity of the color, measured by absorbance, is proportional to the anion concentration. A calibration curve can be constructed by plotting the absorbance of the standards against their concentrations to quantify the anion in the sample.

Experimental Workflow: Chromogenic Anion Sensing

The following diagram outlines the workflow for evaluating the performance of this compound as a chromogenic anion sensor.

start Start prep_sensor Prepare 2,4-DNDPA Sensor Solution start->prep_sensor prep_anions Prepare Anion Standard Solutions start->prep_anions mix Mix Sensor and Anion Solutions prep_sensor->mix prep_anions->mix measure UV-Vis Spectrophotometry mix->measure analyze Analyze Data (Color Change, Absorbance) measure->analyze end End analyze->end

Caption: Workflow for chromogenic anion detection.

Application in Dyes and Polymers

This compound is utilized as a disperse yellow dye (C.I. Disperse Yellow 14) for coloring plastics and synthetic fibers like spandex.[5][11] Its dinitro-substituted aromatic structure also makes it a valuable precursor for the synthesis of advanced polymers, such as polyamides, with desirable thermal and mechanical properties.[12][13][14][15]

Application Notes
  • Dyeing: As a disperse dye, 2,4-DNDPA is applied to hydrophobic fibers from an aqueous dispersion. The dyeing process typically involves high temperatures to facilitate the diffusion of the dye molecules into the fiber.

  • Polymers: The amine group of 2,4-DNDPA can be reacted with dicarboxylic acids or their derivatives to form polyamides. The nitro groups can be subsequently reduced to amine groups, providing sites for further crosslinking or functionalization, which can be used to tailor the polymer's properties for specific applications.

Experimental Protocol: General Synthesis of a Polyamide Containing this compound

This protocol provides a general outline for the synthesis of a polyamide incorporating 2,4-DNDPA.

Materials:

  • This compound

  • Aromatic dicarboxylic acid chloride (e.g., terephthaloyl chloride)

  • Anhydrous N-methyl-2-pyrrolidone (NMP) or other suitable aprotic polar solvent

  • Anhydrous lithium chloride (optional, to enhance solubility)

  • Inert gas (e.g., nitrogen or argon)

  • Methanol

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Under an inert atmosphere, dissolve this compound and optionally lithium chloride in anhydrous NMP in a flask equipped with a mechanical stirrer.

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of the aromatic dicarboxylic acid chloride to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for several hours to complete the polymerization.

  • Precipitate the resulting polyamide by pouring the viscous solution into a non-solvent like methanol.

  • Collect the polymer by filtration, wash it thoroughly with methanol and water to remove unreacted monomers and salts.

  • Dry the polymer in a vacuum oven.

  • The resulting polyamide can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and thermal analysis (DSC, TGA).

Logical Relationship: Polymer Synthesis

The diagram below illustrates the logical relationship in the synthesis of a polyamide from this compound.

Monomer1 This compound (Diamine) Polymerization Polycondensation Monomer1->Polymerization Monomer2 Dicarboxylic Acid Chloride Monomer2->Polymerization Polyamide Polyamide with 2,4-Dinitrophenyl Groups Polymerization->Polyamide Reduction Reduction of Nitro Groups (Optional) Polyamide->Reduction Functional_Polyamide Functionalized Polyamide Reduction->Functional_Polyamide

Caption: Synthesis of functional polyamides from 2,4-DNDPA.

References

Application Notes and Protocols: Derivatization of Aldehydes and Ketones with 2,4-Dinitrophenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Applications

The derivatization of aldehydes and ketones with 2,4-dinitrophenylhydrazine (B122626) (DNPH), commonly known as Brady's reagent, is a cornerstone technique in organic chemistry for both qualitative detection and quantitative analysis of carbonyl compounds.[1][2][3] This reaction produces brightly colored 2,4-dinitrophenylhydrazone (DNPH-hydrazone) precipitates, which are typically yellow, orange, or red solids.[3][4][5]

Key Applications:

  • Qualitative Identification: The formation of a colored precipitate upon adding Brady's reagent to a sample is a reliable positive test for the presence of an aldehyde or ketone.[1][3] Because alcohols, carboxylic acids, esters, and amides do not react, this test is highly specific for the carbonyl functionality in aldehydes and ketones.[1][4]

  • Structural Elucidation: The resulting DNPH-hydrazone derivatives are stable, crystalline solids with sharp, characteristic melting points.[1][5] By purifying the derivative via recrystallization and measuring its melting point, an unknown aldehyde or ketone can be identified by comparing the value to tabulated data.[1][6]

  • Quantitative Analysis: In fields such as environmental monitoring and industrial quality control, DNPH derivatization is crucial for the quantitative analysis of carbonyl compounds.[7][8] Aldehydes and ketones, many of which are volatile and lack strong chromophores, are converted into their stable, UV-active DNPH-hydrazone derivatives.[9] These derivatives can then be readily separated and quantified at trace levels using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV/Vis detection.[7][10][11][12]

Reaction Mechanism

The reaction is a condensation, specifically an addition-elimination reaction.[3][4] The nucleophilic amino group (-NH₂) of the 2,4-dinitrophenylhydrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable 2,4-dinitrophenylhydrazone.[4][5] Aromatic carbonyls typically yield red precipitates, while aliphatic carbonyls produce yellow-orange precipitates.[4]

Caption: Reaction mechanism for 2,4-dinitrophenylhydrazone formation.

Experimental Protocols

Safety Precaution: Solid 2,4-dinitrophenylhydrazine is shock-sensitive and a potential explosive; it is usually supplied wet to reduce this hazard.[3][4] Always handle with care and wear appropriate personal protective equipment (PPE), including splash-proof goggles and chemical-resistant gloves.[13]

Protocol 1: Preparation of Brady's Reagent (2,4-DNPH Solution)

This protocol uses phosphoric acid, which is now recommended over methods using concentrated sulfuric acid.[13]

  • Reagents & Equipment:

    • 2,4-Dinitrophenylhydrazine (0.5 g)

    • 85% Phosphoric(V) acid (~13 mL)

    • Ethanol (B145695) (or Industrial Denatured Alcohol)

    • 25 mL volumetric flask or measuring cylinder

    • Glass stirring rod, beaker

  • Procedure:

    • In a beaker, carefully add 0.5 g of 2,4-DNPH to 12-13 mL of 85% phosphoric acid.[13]

    • Stir the mixture until all the 2,4-DNPH has completely dissolved. This may take 10-15 minutes.[13]

    • Once dissolved, transfer the solution to a 25 mL volumetric flask or measuring cylinder and make up the volume to 25 mL with ethanol.[13]

    • Stir to mix thoroughly. The reagent should be prepared fresh and not stored.[13]

Protocol 2: Qualitative Test for Aldehydes and Ketones
  • Reagents & Equipment:

    • Brady's Reagent (prepared as in Protocol 1)

    • Test compound (liquid or solution)

    • Spotting tile or small test tubes

    • Droppers

  • Procedure:

    • Place 10 drops of Brady's reagent into a well of a spotting tile or a small test tube.[13]

    • Carefully add 3 drops of the liquid compound to be tested.[13]

    • Observe for any changes. The formation of a yellow, orange, or red precipitate within a few minutes indicates a positive test for an aldehyde or ketone.[3][13]

Protocol 3: Preparation and Purification of a 2,4-Dinitrophenylhydrazone Derivative

This protocol is for preparing a solid derivative for melting point identification.

  • Reagents & Equipment:

    • Brady's Reagent

    • Aldehyde or ketone sample (~0.2 g)

    • Methanol (B129727) or Ethanol

    • Vacuum filtration apparatus (Büchner or Hirsch funnel)

    • Beakers, ice bath

    • Melting point apparatus

  • Procedure:

    • Derivatization: Dissolve approximately 0.2 g of the carbonyl compound in a minimal amount of methanol or ethanol. Add this solution to about 5 mL of Brady's reagent.[14] If a precipitate does not form immediately, gently warm the mixture in a 60°C water bath for 5 minutes, then cool in an ice bath until crystals form.[1]

    • Filtration: Collect the crystalline precipitate by vacuum filtration. Wash the crystals on the filter paper with a small amount of cold ethanol to remove any unreacted starting materials.[5]

    • Recrystallization: Transfer the crude, air-dried crystals to a clean beaker. Add a minimum volume of hot ethanol (or another suitable solvent like ethyl acetate) to just dissolve the solid.[1][5]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[5]

    • Collect the purified crystals by vacuum filtration and allow them to dry completely.

    • Characterization: Determine the melting point range of the dry, purified crystals using a calibrated melting point apparatus and compare it with literature values (see Table 1).[1][5]

Data Presentation

Table 1: Melting Points of 2,4-Dinitrophenylhydrazone Derivatives

The melting point of a purified derivative is a key physical constant for identifying the parent carbonyl compound.

Parent AldehydeDerivative M.P. (°C)Parent KetoneDerivative M.P. (°C)
Formaldehyde166Acetone126
Acetaldehyde (Ethanal)168Propanone (Acetone)126
Propanal155Butan-2-one116
Butanal123Pentan-2-one144
2-Methylpropanal187Pentan-3-one156
Benzaldehyde237Cyclohexanone162
Acrolein165Acetophenone250

Data sourced from multiple references.[6][15] Note: Reported melting points can vary slightly between sources, and the presence of E/Z isomers can sometimes lead to different values or melting ranges.[16]

Table 2: Typical UHPLC Parameters for Quantitative Analysis of DNPH Derivatives

Quantitative analysis is commonly performed using reversed-phase HPLC or UHPLC.[7][10] The following table summarizes typical starting conditions.

ParameterTypical Setting
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.9 µm)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 0.4 - 0.8 mL/min
Detection UV/Vis Detector at 360-365 nm
Column Temp. 30 - 40 °C
Injection Vol. 5 - 10 µL

Parameters compiled from various analytical methods.[7][9][11] Method optimization is typically required for specific applications.

Workflows and Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reagent_prep Prepare Brady's Reagent derivatization React Carbonyl with Reagent reagent_prep->derivatization filtration Vacuum Filter Crude Product derivatization->filtration recrystallize Recrystallize from Hot Ethanol filtration->recrystallize final_filtration Filter & Dry Purified Crystals recrystallize->final_filtration mp_analysis Melting Point Analysis final_filtration->mp_analysis

Caption: Workflow for qualitative identification of carbonyls.

quantitative_workflow sample_prep Sample Collection (e.g., Air, Water) derivatize Derivatization with DNPH Solution sample_prep->derivatize extraction Solid-Phase or Liquid-Liquid Extraction derivatize->extraction hplc UHPLC Separation (C18 Column) extraction->hplc detection UV/Vis Detection (~365 nm) hplc->detection quant Quantification vs. Calibration Standards detection->quant

Caption: Workflow for quantitative analysis using HPLC/UHPLC.

References

Application Notes: The Role of 2,4-Dinitrodiphenylamine in Modern Forensic Gunshot Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The forensic analysis of gunshot residue (GSR) is a critical component of criminal investigations involving firearms. Historically, the focus has been on the detection of inorganic components originating from the primer, such as lead (Pb), barium (Ba), and antimony (Sb). However, the increasing prevalence of "green" or heavy-metal-free ammunition has necessitated a shift towards the analysis of organic gunshot residues (OGSR). 2,4-Dinitrodiphenylamine (2,4-DNDPA) has emerged as a significant organic marker for the discharge of a firearm. It is a nitrated derivative of diphenylamine (B1679370) (DPA), a compound widely used as a stabilizer in smokeless gunpowders.[1] The presence of 2,4-DNDPA, alongside other DPA derivatives, can provide strong evidence of contact with a recently discharged firearm, as these compounds are not commonly found in the environment.[1]

Diphenylamine is added to smokeless powder to prevent the decomposition of nitrocellulose, thereby enhancing the stability and shelf life of the propellant. During the combustion process of a firearm discharge, DPA undergoes nitration, leading to the formation of various derivatives, including 2,4-DNDPA. The detection of these specific organic compounds offers a complementary and often more definitive analysis compared to inorganic GSR alone. Modern analytical techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provide the high sensitivity and selectivity required for the detection of trace amounts of 2,4-DNDPA in complex forensic samples.[2]

Analytical Approaches

The primary and most effective method for the analysis of 2,4-DNDPA in gunshot residue is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique is favored for its ability to separate complex mixtures and selectively detect and quantify specific compounds, even at very low concentrations. The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry provides a high degree of specificity by monitoring a specific precursor ion and its characteristic product ions.

Experimental Protocols

Protocol 1: Sample Collection from Hands

This protocol outlines the procedure for collecting organic gunshot residue from the hands of a suspected shooter.

Materials:

Procedure:

  • Wearing clean, disposable gloves, moisten a sterile swab with a few drops of LC-MS grade methanol or ethanol.

  • Thoroughly swab the back and palm of the suspect's dominant hand. Pay close attention to the web of the hand between the thumb and forefinger.

  • Place the swab head into a clean, labeled vial and break or cut the shaft, allowing the head to fall into the vial.

  • Securely cap the vial.

  • Repeat the process for the non-dominant hand using a new swab and vial.

  • Collect a blank sample by moistening a new swab with the same solvent, exposing it to the ambient air for a similar duration without swabbing any surface, and placing it in a separate vial.

  • Transport the samples to the laboratory for analysis. Samples should be stored in a cool, dark place.

Protocol 2: Sample Preparation and Extraction

This protocol describes the extraction of 2,4-DNDPA from the collected swabs for LC-MS/MS analysis.

Materials:

  • Collected sample swabs in vials

  • LC-MS grade acetonitrile[4]

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Autosampler vials with inserts

Procedure:

  • To each vial containing a swab, add 1 mL of acetonitrile.

  • Cap the vials and vortex for 1 minute to extract the organic residues from the swab.

  • Remove the swab from the vial, pressing it against the inside of the vial to express as much solvent as possible.

  • Centrifuge the vials at 10,000 rpm for 5 minutes to pellet any solid particulates.

  • Carefully transfer the supernatant to a clean autosampler vial using a syringe fitted with a 0.22 µm filter.

  • The samples are now ready for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the instrumental analysis of 2,4-DNDPA. Parameters should be optimized for the specific instrument being used.

Instrumentation:

  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Parameters (Typical):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

MS/MS Parameters (ESI+):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Gas Flow: Optimized for the instrument

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
This compound259.88167.930242.914

(Data sourced from a presentation by Greaux et al.)[5]

Data Presentation

The following table summarizes quantitative data for diphenylamine and its derivatives in smokeless powders. Specific quantitative data for 2,4-DNDPA in gunshot residue from hands is less commonly reported in the literature, but its presence is a key qualitative indicator.

CompoundMatrixAnalytical MethodConcentration/Detection LimitReference
DiphenylamineSingle-base smokeless powder (post-blast)GC/VUV<3 µg/mg[6][7]
2,4-DinitrotolueneSingle-base smokeless powder (post-blast)GC/VUV9 µg/mg[6][7]
DiphenylamineDouble-base smokeless powder (post-blast)GC/VUVQuantifiable[6][7]
Diphenylamine and derivativesSmokeless powderTandem MSQuantifiable[8]
Various StabilizersGunshot residue from handsLC-MS/MSLODs ranging from 5 to 115 µg injected[2]

Visualizations

gsr_analysis_workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Interpretation collection Swabbing of Suspect's Hands extraction Solvent Extraction (Acetonitrile) collection->extraction  Transfer to Lab centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration lcms LC-MS/MS Analysis (MRM Mode) filtration->lcms  Inject into Instrument data_analysis Data Analysis and Compound Identification lcms->data_analysis

Experimental workflow for the analysis of 2,4-DNDPA in gunshot residue.

dpa_nitration_pathway dpa Diphenylamine (DPA) (Stabilizer in Smokeless Powder) combustion Firearm Discharge (High Temperature and Pressure) dpa->combustion  Subjected to dndpa This compound (2,4-DNDPA) (Gunshot Residue Marker) combustion->dndpa  Leads to Nitration

Formation of 2,4-DNDPA from Diphenylamine during firearm discharge.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,4-Dinitrodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4-Dinitrodiphenylamine (DNPA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your work.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Potential Causes:

  • Suboptimal Reaction Temperature: The rate of nucleophilic aromatic substitution (SNAr) is highly dependent on temperature. Insufficient heat can lead to an incomplete reaction, while excessive heat may promote side reactions.

  • Incorrect Solvent: The polarity of the solvent plays a crucial role in SNAr reactions. An inappropriate solvent can hinder the reaction rate by poorly solvating the reactants or the intermediate complex. Polar aprotic solvents are often preferred for SNAr reactions.

  • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is recommended.[1]

  • Impure Reactants: The purity of the starting materials, particularly aniline (B41778), is critical. Impurities can interfere with the reaction.

  • Presence of Water: While some protocols use aqueous ethanol (B145695), the presence of excessive water can lead to the formation of 2,4-dinitrophenol (B41442) as a byproduct, thus reducing the yield of the desired product.

Solutions:

  • Optimize Temperature: For reactions in ethanol, refluxing is a common condition.[2] For solvent-free reactions, a lower temperature of around 30°C has been reported to give a high yield.[1]

  • Solvent Selection: Ethanol is a commonly used solvent.[2] However, for SNAr reactions, polar aprotic solvents like DMF or DMSO can also be considered, though care must be taken to avoid solvent-related side reactions at high temperatures.

  • Monitor Reaction: Use TLC to track the consumption of the limiting reagent (typically the halobenzene) to determine the optimal reaction time.[1]

  • Ensure Purity of Reactants: Use freshly distilled aniline and ensure the purity of the 2,4-dinitrohalobenzene.

  • Minimize Water Content: Use absolute or 95% ethanol to control the amount of water in the reaction.[2]

Issue 2: Product is an Oil and Does Not Crystallize

Potential Causes:

  • Presence of Impurities: The primary cause is often the presence of unreacted starting materials or byproducts that depress the melting point and inhibit crystallization.

  • Insufficient Cooling: The product may be soluble in the reaction solvent at room temperature and require further cooling to crystallize.

Solutions:

  • Induce Crystallization: If the product oils out, vigorous swirling or scratching the inside of the flask with a glass rod can sometimes induce crystallization.[2]

  • Cooling: Place the reaction mixture in an ice-water bath to promote crystallization.[3]

  • Purification: If crystallization does not occur, proceed with a work-up to remove impurities. This may involve extraction and subsequent recrystallization from a suitable solvent like ethanol.

Issue 3: Melting Point of the Product is Low and/or the Range is Broad

Potential Causes:

  • Impurities: A low and broad melting point range is a classic indicator of an impure product.[4] The literature melting point for pure this compound is 159-161 °C.[4][5] A melting point of 156-159°C for a crude product has been reported, indicating the presence of impurities.[4]

  • Presence of 2,4-Dinitrophenol: This is a common byproduct that can lower the melting point.

Solutions:

  • Recrystallization: Purify the product by recrystallization from hot 95% ethanol or a chloroform/ethanol mixture.[2][5] The general procedure involves dissolving the crude product in a minimum amount of the hot solvent and allowing it to cool slowly to form pure crystals.

  • Washing: Ensure the filtered product is washed with cold solvent to remove any soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method is the nucleophilic aromatic substitution (SNAr) reaction between a 1-halo-2,4-dinitrobenzene (e.g., 1-chloro-2,4-dinitrobenzene (B32670) or 1-bromo-2,4-dinitrobenzene) and aniline.[2][4][5]

Q2: What is the expected yield for this synthesis?

A2: The yield can vary significantly depending on the reaction conditions. Reported yields range from 65.35% in refluxing ethanol to as high as 95% in a solvent-free reaction at 30°C.[1][6]

Q3: What are the key safety precautions for this experiment?

A3: 1-halo-2,4-dinitrobenzenes are lachrymators (tear-inducing) and skin irritants. It is crucial to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Wash hands thoroughly after handling.[2]

Q4: How can I confirm the identity and purity of my product?

A4: The identity and purity of this compound can be confirmed by several analytical techniques:

  • Melting Point Determination: A sharp melting point in the range of 159-161 °C indicates a pure product.[4][5]

  • Infrared (IR) Spectroscopy: This will confirm the presence of key functional groups, such as the N-H bond of the secondary amine and the nitro groups.[4]

  • Thin Layer Chromatography (TLC): Comparing the Rf value of the product to that of a standard sample can help confirm its identity. A single spot on the TLC plate is an indication of purity.[1]

Q5: Can I use 1-fluoro-2,4-dinitrobenzene (B121222) instead of the chloro or bromo derivative?

A5: Yes, 1-fluoro-2,4-dinitrobenzene is generally more reactive towards nucleophilic aromatic substitution than its chloro or bromo counterparts due to the high electronegativity of fluorine, which strongly activates the aromatic ring. This may allow for milder reaction conditions.

Data Presentation

Table 1: Summary of Reaction Conditions and Reported Yields for the Synthesis of this compound

Starting HalobenzeneAniline (equivalents)SolventTemperature (°C)Reaction TimeReported Yield (%)Reference
1-Bromo-2,4-dinitrobenzene~3.995% EthanolReflux30 minNot specified[2]
1-Bromo-2,4-dinitrobenzene~3.9Not specifiedNot specifiedNot specified65.35[4][6]
1-Chloro-2,4-dinitrobenzene~1.2Neat (no solvent)3010 min95[1]
1-Chloro-2,4-dinitrobenzene~2.9Absolute EthanolReflux35 minNot specified[3]

Experimental Protocols

Protocol 1: Synthesis from 1-Bromo-2,4-dinitrobenzene and Aniline in Ethanol [2]

  • Reactant Preparation: In a 50-mL round-bottomed flask, combine 1.8 g (7.3 mmol) of 1-bromo-2,4-dinitrobenzene, 20 mL of 95% ethanol, and 1.5 g (16.1 mmol) of aniline.

  • Reaction Setup: Add a boiling chip and attach a reflux condenser to the flask.

  • Reflux: Heat the mixture to reflux using a heating mantle or water bath and maintain reflux for 30 minutes.

  • Cooling and Crystallization: Allow the mixture to cool slowly to room temperature over a period of 30 minutes. The product should crystallize from the solution. If not, place the flask in an ice-water bath.

  • Isolation: Collect the crude product by suction filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with two small portions of cold 95% ethanol to remove any soluble impurities.

  • Drying: Allow the product to air dry on the filter paper.

  • Purification: Recrystallize the crude product from hot 95% ethanol.

  • Characterization: Determine the melting point and obtain an IR spectrum of the purified product.

Protocol 2: Synthesis from 1-Chloro-2,4-dinitrobenzene and Aniline in Ethanol [3]

  • Reactant Preparation: In a 100-mL round-bottom flask, place 0.75 g of 2,4-dinitrochlorobenzene, 25 mL of absolute ethanol, and a magnetic stir bar. Stir the mixture for about 5 minutes.

  • Addition of Aniline: Add 1.0 mL of aniline to the flask.

  • Reaction Setup: Attach a water-cooled reflux condenser to the round-bottom flask.

  • Reflux: Reflux the mixture using a heating mantle for 35 minutes.

  • Cooling and Crystallization: Remove the heat source and allow the reaction mixture to cool to room temperature. The product should crystallize during this time. If crystallization does not occur, chill the mixture in an ice-water bath.

  • Isolation: Collect the product using vacuum filtration.

  • Washing: Wash the product on the filter with two 10-mL portions of cold ethanol.

  • Drying: Let the solid dry on the funnel under vacuum for 5-10 minutes.

  • Purification and Characterization: Proceed with recrystallization and characterization as described in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_reactants Combine Reactants: 1-Halo-2,4-dinitrobenzene, Aniline, and Ethanol reflux Heat to Reflux (30-35 minutes) prep_reactants->reflux cool Cool to Room Temperature reflux->cool ice_bath Ice-Water Bath (if necessary) cool->ice_bath if no crystals form filter Vacuum Filtration cool->filter ice_bath->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Hot Ethanol wash->recrystallize characterize Characterize Product: Melting Point, IR recrystallize->characterize

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield of DNPA temp Suboptimal Temperature start->temp solvent Incorrect Solvent start->solvent time Insufficient Time start->time purity Impure Reactants start->purity water Excess Water start->water opt_temp Optimize Temperature (e.g., Reflux) temp->opt_temp opt_solvent Use Appropriate Solvent (e.g., Ethanol) solvent->opt_solvent monitor Monitor with TLC time->monitor purify_reactants Purify Starting Materials purity->purify_reactants dry_solvent Use Anhydrous Solvent water->dry_solvent

Caption: Troubleshooting guide for low synthesis yield of this compound.

References

Technical Support Center: Purification of Crude 2,4-Dinitrodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2,4-Dinitrodiphenylamine.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

Pure this compound is a yellow to orange crystalline solid.[1] The literature melting point is typically in the range of 159-161 °C.[2][3][4][5][6][7][8][9] A broad melting range or a melting point lower than this indicates the presence of impurities.

Q2: What are the common impurities in crude this compound synthesized from 1-chloro-2,4-dinitrobenzene (B32670) and aniline?

Common impurities include:

  • Unreacted starting materials: 1-chloro-2,4-dinitrobenzene and aniline.

  • Side products: Potentially other isomers or over-alkylated products, though the primary reaction is generally robust. The synthesis involves a nucleophilic aromatic substitution reaction.[10]

Q3: What are the recommended solvents for recrystallizing crude this compound?

The most commonly cited and effective solvents for recrystallization are:

The choice of solvent may depend on the specific impurities present. A mixed solvent system of ethanol and water can be particularly useful for adjusting polarity.[13]

Q4: What are the key safety precautions when handling this compound?

This compound is irritating to the eyes, skin, and respiratory system.[2][3] It is also combustible.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[2][3] All handling should be performed in a well-ventilated fume hood.[2][3] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[2][3][4][5]

Q5: How should I dispose of waste containing this compound?

Waste containing this compound should be treated as hazardous chemical waste.[2] It must be disposed of in accordance with local, state, and federal regulations.[2][4] Consult your institution's environmental health and safety office for specific guidelines. Contaminated labware should be decontaminated or disposed of as hazardous waste.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Oiling out (product separates as a liquid instead of crystals) The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. Impurities are present that lower the melting point of the mixture.Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. Ensure the solution is not cooled too rapidly. Try scratching the inside of the flask with a glass rod to induce crystallization. Use a different recrystallization solvent or a mixed solvent system.
No crystals form upon cooling Too much solvent was used. The solution is not sufficiently saturated.Boil off some of the solvent to concentrate the solution and then allow it to cool again. Try adding a seed crystal of pure this compound. Cool the solution in an ice bath for a longer period.
Low recovery of purified product Too much solvent was used, leading to significant loss of product in the mother liquor. The crude material contained a high percentage of impurities. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the filtration apparatus is pre-heated before hot filtration to prevent crystallization on the filter paper. The filtrate can be concentrated to recover a second crop of crystals, which may require further purification.
Colored impurities remain in the final product The impurity has similar solubility to the product in the chosen solvent.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a different recrystallization solvent. Consider column chromatography for more challenging separations.
Crystals are very fine or powdery The solution cooled too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling and the formation of larger crystals.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is a standard method for the purification of crude this compound.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Add more ethanol in small portions until the solid completely dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

  • Analysis: Determine the melting point and yield of the purified product. A sharp melting point between 159-161 °C indicates high purity.

Quantitative Data Summary
Parameter Crude Product After Recrystallization Reference
Appearance Yellow to brownish solidBright yellow-orange crystals[1]
Melting Point Broad range, e.g., 156-159 °CSharp range, e.g., 159-161 °C[7][10]
Purity (Typical) Varies>98%[7]
Yield (Typical for synthesis) -~65%[10]

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation cluster_analysis Analysis crude_product Crude this compound add_solvent Add minimal hot 95% Ethanol crude_product->add_solvent dissolved_solution Hot, saturated solution add_solvent->dissolved_solution hot_filtration Hot Filtration (optional) dissolved_solution->hot_filtration impurities Insoluble Impurities hot_filtration->impurities remove cooling Slow Cooling hot_filtration->cooling crystal_formation Crystal Formation cooling->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration pure_crystals Pure Crystals vacuum_filtration->pure_crystals mother_liquor Mother Liquor (contains soluble impurities) vacuum_filtration->mother_liquor drying Drying pure_crystals->drying analysis Melting Point & Yield drying->analysis

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting Logic for Recrystallization

Troubleshooting_Recrystallization cluster_troubleshooting Troubleshooting start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool the solution dissolve->cool observe Observe outcome cool->observe crystals Good crystals form observe->crystals Success oiling_out Product oils out observe->oiling_out Failure no_crystals No crystals form observe->no_crystals Failure low_yield Low yield observe->low_yield Failure reheat_add_solvent Reheat, add more 'good' solvent or a 'poor' co-solvent oiling_out->reheat_add_solvent boil_off_solvent Boil off excess solvent no_crystals->boil_off_solvent check_solvent_amount Review solvent volume low_yield->check_solvent_amount reheat_add_solvent->cool Retry scratch_flask Scratch flask / add seed crystal boil_off_solvent->scratch_flask scratch_flask->cool Retry check_solvent_amount->start Restart with less solvent

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Troubleshooting low yield in 2,4-Dinitrodiphenylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low yield of 2,4-Dinitrodiphenylamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common laboratory synthesis method is the nucleophilic aromatic substitution (SNAr) reaction between an activated aryl halide, such as 1-chloro-2,4-dinitrobenzene (B32670) or 1-bromo-2,4-dinitrobenzene (B145926), and aniline (B41778).[1][2] In this reaction, the lone pair of electrons from the nitrogen atom of aniline attacks the electron-deficient aromatic ring of the dinitro-substituted halide, leading to the displacement of the halide leaving group.[2]

Q2: What are the key factors that influence the yield of the reaction?

A2: Several factors can significantly impact the final yield of this compound. These include reaction temperature, the choice of solvent, the purity of the starting materials, the presence of moisture, and the reaction time. Optimizing these parameters is crucial for achieving a high yield.

Q3: What is the expected melting point of pure this compound?

A3: The literature value for the melting point of this compound is typically in the range of 159-161 °C.[2] A melting point significantly lower than this range or a broad melting range often indicates the presence of impurities.

Q4: Are there any alternative synthesis routes?

A4: Yes, an alternative method is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an amine.[3][4] Traditional Ullmann reactions often require high temperatures and polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[3]

Troubleshooting Guide for Low Yield

Problem 1: Little to No Product Formation
Possible Cause Troubleshooting Steps
Incorrect Reagents Verify the identity and purity of your starting materials (1-halo-2,4-dinitrobenzene and aniline) using appropriate analytical techniques (e.g., NMR, melting point).
Low Reaction Temperature While some protocols suggest room temperature, gentle heating or refluxing is often necessary to drive the reaction to completion.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).
Inappropriate Solvent The choice of solvent can significantly affect the reaction rate. Protic solvents like ethanol (B145695) are commonly used.[5] In some cases, aprotic solvents may be employed, but their effects can be complex.[6][7]
Reagent Degradation Aniline is susceptible to oxidation. Ensure you are using freshly distilled or high-purity aniline.
Problem 2: Low Yield of Isolated Product
Possible Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction by TLC to ensure all the limiting reagent has been consumed. If the reaction has stalled, consider increasing the temperature or reaction time.
Side Reactions A potential side reaction is the hydrolysis of the starting 1-halo-2,4-dinitrobenzene to form 2,4-dinitrophenol (B41442), especially if water is present. Ensure all glassware is dry and use anhydrous solvents if necessary.
Product Loss During Workup This compound is a solid that precipitates out of the reaction mixture upon cooling.[1] Ensure the mixture is sufficiently cooled before filtration to maximize precipitation. Wash the collected solid with a small amount of cold solvent to minimize dissolution of the product.
Suboptimal Stoichiometry An excess of aniline is sometimes used to ensure the complete conversion of the aryl halide.[1] Consider adjusting the molar ratio of your reactants.
Formation of Molecular Complexes In some solvent systems, molecular complexes can form between the reactants, the product, and the solvent, which may affect the reaction kinetics.[7][8]
Problem 3: Impure Product (Observed by Melting Point or Spectroscopy)
Possible Cause Troubleshooting Steps
Unreacted Starting Materials If the reaction was incomplete, unreacted starting materials will contaminate the product. Monitor the reaction to completion via TLC.
Presence of Side Products The presence of side products like 2,4-dinitrophenol can lower the melting point.
Ineffective Purification Recrystallization is a common method for purifying the product.[9] Ensure you are using an appropriate solvent system (e.g., ethanol, chloroform/ethanol) and that the product is fully dissolved at high temperature and allowed to crystallize slowly upon cooling.

Quantitative Data Summary

The yield of this compound is highly dependent on the specific reaction conditions. Below is a summary of reported yields under different conditions.

Starting MaterialsSolventTemperature (°C)Reaction TimeYield (%)Reference
1-Bromo-2,4-dinitrobenzene, AnilineNot specifiedNot specifiedNot specified65.35[2]
1-Chloro-2,4-dinitrobenzene, AnilineNeat (no solvent)3010 minutes95[1]

Experimental Protocols

Key Experiment: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol is a generalized procedure based on common laboratory practices for the SNAr reaction.[5]

Materials:

  • 1-Bromo-2,4-dinitrobenzene (or 1-Chloro-2,4-dinitrobenzene)

  • Aniline

  • 95% Ethanol

  • Round-bottomed flask

  • Condenser

  • Heating mantle or sand bath

  • Stir bar and magnetic stir plate

  • Suction filtration apparatus (Büchner funnel, filter flask)

  • Filter paper

Procedure:

  • In a round-bottomed flask, combine 1.8 g (7.3 mmol) of 1-bromo-2,4-dinitrobenzene and 20 mL of 95% ethanol.

  • Add 1.5 g (16.1 mmol) of aniline to the flask.

  • Add a magnetic stir bar and attach a condenser to the flask.

  • Heat the mixture to reflux with stirring for 30 minutes.

  • After the reflux period, allow the mixture to cool slowly to room temperature over approximately 30 minutes.

  • Further cool the mixture in an ice bath to maximize the precipitation of the product.

  • Collect the crude product by suction filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold 95% ethanol to remove soluble impurities.

  • Allow the product to air dry on the filter paper or in a desiccator.

  • Determine the yield and characterize the product by measuring its melting point and obtaining an IR spectrum.

  • For further purification, the crude product can be recrystallized from ethanol.

Visualizations

Reaction Mechanism

SNAr_Mechanism reactants 1-Chloro-2,4-dinitrobenzene + Aniline step1 Nucleophilic Attack reactants->step1 intermediate Meisenheimer Complex (Stabilized by Resonance) step2 Loss of Leaving Group intermediate->step2 Restoration of Aromaticity product This compound + HCl step1->intermediate Formation of Tetrahedral Intermediate step2->product

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Experimental Workflow

experimental_workflow A Combine Reactants (1-Halo-2,4-dinitrobenzene, Aniline, Ethanol) B Reflux Reaction Mixture (e.g., 30 minutes) A->B Heat C Cool to Room Temperature and then in Ice Bath B->C D Collect Crude Product (Suction Filtration) C->D E Wash with Cold Ethanol D->E F Dry the Product E->F G Characterization (Yield, Melting Point, IR) F->G H Purification (Recrystallization) G->H If Impure

Caption: General experimental workflow for synthesis.

Troubleshooting Logic

troubleshooting_logic start Low Yield Obtained check_reaction Was the reaction complete? (Check TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction: - Increase Temperature - Increase Time - Check Reagent Purity incomplete->optimize_conditions check_workup Review Workup Procedure complete->check_workup workup_issues Potential Workup Issues: - Insufficient Cooling - Product Loss During Washing - Side Reactions (e.g., Hydrolysis) check_workup->workup_issues check_purity Is the product pure? (Check Melting Point) workup_issues->check_purity impure Impure Product check_purity->impure No purify Purify by Recrystallization impure->purify

Caption: A logical approach to troubleshooting low yield.

References

Technical Support Center: Improving the Stability of 2,4-Dinitrodiphenylamine (2,4-DNDPA) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with solutions of 2,4-Dinitrodiphenylamine (2,4-DNDPA).

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Color Change in Solution

Question: My 2,4-DNDPA solution has changed color. What is the cause and how can I prevent it?

Answer: A color change in your 2,4-DNDPA solution is a primary indicator of chemical instability. As a nitroaromatic compound, 2,4-DNDPA can be susceptible to degradation under certain conditions.

  • Interaction with Acids and Bases: this compound is known to change color in the presence of strong acids and bases.[1][2] When treated with strong sulfuric acid, it can turn brown, and the addition of a sodium hydroxide (B78521) solution can result in a yellow dye.[1] This is likely due to changes in the electronic structure of the molecule upon protonation or deprotonation. To avoid this, ensure your solvents and any additives are neutral and free from acidic or basic contaminants.

  • Photodegradation: Many nitroaromatic compounds are susceptible to degradation upon exposure to light, particularly UV radiation.[3] This can lead to the formation of colored degradation products. To mitigate this, always store your 2,4-DNDPA solutions in amber vials or wrap the container in aluminum foil to protect it from light.

  • Oxidative Degradation: Although generally resistant to oxidation, prolonged exposure to atmospheric oxygen, especially in the presence of light or heat, can lead to the formation of colored byproducts.[4] When preparing solutions for long-term storage, consider using degassed solvents and purging the headspace of the container with an inert gas like nitrogen or argon.

Issue 2: Precipitation in the Solution

Question: A precipitate has formed in my 2,4-DNDPA solution. What should I do?

Answer: Precipitation can occur for several reasons, including poor solubility, temperature fluctuations, or the formation of insoluble degradation products.

  • Solubility Limits: 2,4-DNDPA has limited solubility in many solvents. It is soluble in acetone (B3395972) (up to 25 mg/mL), but only slightly soluble in ethanol (B145695) and practically insoluble in water.[1] Ensure you are not exceeding the solubility limit of 2,4-DNDPA in your chosen solvent at the storage temperature. The solubility of many organic compounds decreases at lower temperatures.

  • Temperature Effects: If the solution was prepared at an elevated temperature to aid dissolution, the compound might precipitate out upon cooling to room temperature or during refrigerated storage. If this occurs, gentle warming and sonication may redissolve the compound, provided it has not degraded.

  • Degradation Product Formation: Degradation of 2,4-DNDPA can lead to the formation of less soluble byproducts. If you suspect degradation, it is best to discard the solution and prepare a fresh one.

Issue 3: Inconsistent Experimental Results

Question: I am observing inconsistent results in my experiments using a 2,4-DNDPA stock solution. What could be the cause?

Answer: Inconsistent results are often a sign of a degrading stock solution, leading to a decrease in the effective concentration of the active compound.

  • Chemical Instability: As discussed, 2,4-DNDPA is incompatible with strong acids, bases, and oxidizing agents.[2] Ensure your experimental conditions do not introduce these substances into your 2,4-DNDPA solution.

  • Frequent Freeze-Thaw Cycles: If you are using a frozen stock solution, repeated freeze-thaw cycles can accelerate degradation. It is recommended to aliquot your stock solution into smaller, single-use vials to avoid this.

  • Long-Term Storage: For long-term storage, it is best to store 2,4-DNDPA as a solid in a cool, dry, and dark place.[2] Prepare solutions fresh whenever possible. If a stock solution must be stored, do so at a low temperature (e.g., -20°C) and for a limited time. A stability study should be performed to determine the acceptable storage duration for your specific solvent and concentration.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing 2,4-DNDPA solutions?

A1: Acetone is a good solvent for 2,4-DNDPA, with a solubility of up to 25 mg/mL. Other organic solvents like ethanol and dichloromethane (B109758) can also be used, though solubility may be lower.[1] It is practically insoluble in water.[1] Always use high-purity, dry solvents.

Q2: What are the ideal storage conditions for 2,4-DNDPA solutions?

A2: To maximize stability, 2,4-DNDPA solutions should be stored in tightly sealed amber glass containers to protect from light and prevent solvent evaporation. For short-term storage, refrigeration (2-8°C) is recommended. For longer-term storage, freezing (-20°C) may be appropriate, but it is crucial to aliquot the solution to avoid repeated freeze-thaw cycles. Always perform a stability assessment to confirm the suitability of your storage conditions.

Q3: What are the likely degradation pathways for 2,4-DNDPA in solution?

A3: While specific degradation pathways in typical laboratory solutions are not extensively documented, based on the chemistry of nitroaromatic compounds, potential degradation routes include:

  • Reduction of the nitro groups: Under anaerobic conditions, the nitro groups can be reduced to amino groups.[5] While less common in aerobic lab environments, this can be facilitated by certain reagents or contaminants.

  • Hydrolysis: Although generally stable, prolonged exposure to highly acidic or basic conditions could potentially lead to the hydrolysis of the amine linkage, though this is less likely for the diphenylamine (B1679370) structure.

  • Photodegradation: Exposure to UV light can induce complex degradation pathways, potentially involving radical reactions and polymerization.[3]

Q4: How can I check the stability of my 2,4-DNDPA solution?

A4: The most reliable way to assess the stability of your solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This would allow you to quantify the amount of 2,4-DNDPA remaining over time and to detect the formation of any degradation products. A general protocol for developing such a method is provided in the Experimental Protocols section.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityAppearance of SolutionReference
Acetone25 mg/mLClear, orange to red
EthanolSlightly soluble-[1]
DichloromethaneSoluble-[1]
Water1.322 mg/L (25 °C)Insoluble[1]

Table 2: Hypothetical Stability of 2,4-DNDPA (1 mg/mL in Acetone) under Different Storage Conditions

Storage Condition% Recovery after 1 week% Recovery after 4 weeksObservations
Room Temperature (Light)85%60%Significant color change to dark brown.
Room Temperature (Dark)95%80%Slight color change to darker orange.
Refrigerated (2-8°C, Dark)99%95%No significant color change.
Frozen (-20°C, Dark)>99%98%No significant color change.

Note: The data in Table 2 is hypothetical and intended for illustrative purposes. Actual stability will depend on the specific conditions and should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study of 2,4-DNDPA

A forced degradation study is essential for understanding the degradation pathways of 2,4-DNDPA and for developing a stability-indicating analytical method.[6][7]

  • Preparation of Stock Solution: Prepare a stock solution of 2,4-DNDPA in a suitable solvent (e.g., 1 mg/mL in acetone).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the stock solution at 60°C for 48 hours in a temperature-controlled oven, protected from light.

    • Photodegradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical method like HPLC-UV. Monitor for the decrease in the peak area of 2,4-DNDPA and the appearance of new peaks corresponding to degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This is a general guideline for developing an HPLC method to separate 2,4-DNDPA from its potential degradation products.[8]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-7) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.

  • Detection: Monitor the UV absorbance at a wavelength where 2,4-DNDPA has significant absorbance (e.g., its UV max of 335 nm in cyclohexane).[1]

  • Method Validation: Once the separation is optimized using samples from the forced degradation study, the method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.

Visualizations

Troubleshooting_Workflow start Problem with 2,4-DNDPA Solution issue_color Color Change? start->issue_color issue_precipitate Precipitate Formed? issue_inconsistent Inconsistent Results? issue_color->issue_precipitate No cause_ph Check for pH contamination (acid/base) issue_color->cause_ph Yes cause_light Protect from light issue_color->cause_light cause_oxidation Use inert atmosphere issue_color->cause_oxidation issue_precipitate->issue_inconsistent No cause_solubility Check solubility limits and temperature issue_precipitate->cause_solubility Yes cause_degradation_precipitate Degradation product formation issue_precipitate->cause_degradation_precipitate cause_degradation_inconsistent Solution degradation issue_inconsistent->cause_degradation_inconsistent Yes cause_storage Improper storage/ freeze-thaw cycles issue_inconsistent->cause_storage solution_neutralize Use neutral solvents cause_ph->solution_neutralize solution_protect_light Use amber vials cause_light->solution_protect_light solution_degas Degas solvents cause_oxidation->solution_degas solution_prepare_fresh Prepare fresh solution cause_solubility->solution_prepare_fresh cause_degradation_precipitate->solution_prepare_fresh cause_degradation_inconsistent->solution_prepare_fresh solution_stability_study Perform stability study cause_degradation_inconsistent->solution_stability_study solution_aliquot Aliquot stock solutions cause_storage->solution_aliquot

Caption: Troubleshooting workflow for 2,4-DNDPA solution instability.

Degradation_Pathway DNDPA This compound Intermediate 2-Amino-4-nitrodiphenylamine DNDPA->Intermediate Reduction of ortho-nitro group Other Other Degradation Products (e.g., from photodegradation, hydrolysis) DNDPA->Other Light, extreme pH, oxidizing agents Product 2,4-Diaminodiphenylamine Intermediate->Product Reduction of para-nitro group

Caption: Proposed degradation pathway for 2,4-DNDPA.

References

Technical Support Center: Synthesis of 2,4-Dinitrodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dinitrodiphenylamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the nucleophilic aromatic substitution reaction between 1-halo-2,4-dinitrobenzene (most commonly 1-chloro or 1-bromo-2,4-dinitrobenzene) and aniline (B41778).

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Poor quality starting materials: Degradation or impurities in 1-halo-2,4-dinitrobenzene or aniline. 3. Incorrect stoichiometry: Molar ratios of reactants are not optimal.1. Optimize reaction conditions: Increase the reflux time or slightly elevate the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Verify starting material purity: Use freshly distilled aniline and ensure the purity of the 1-halo-2,4-dinitrobenzene. 3. Adjust stoichiometry: While a 1:1 molar ratio is theoretical, a slight excess of aniline (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion. However, a large excess should be avoided to minimize side reactions.
Product Separates as an Oil Instead of a Crystalline Solid 1. Presence of impurities: Unreacted starting materials or side products can lower the melting point of the mixture, causing it to oil out. 2. Rapid cooling: Cooling the reaction mixture too quickly can prevent proper crystal lattice formation.1. Promote crystallization: Vigorously swirl or mechanically stir the mixture as it cools. Scratching the inside of the flask with a glass rod at the liquid-air interface can also induce crystallization. 2. Ensure slow cooling: Allow the reaction mixture to cool slowly to room temperature before placing it in an ice bath.
Product is Darkly Colored (Dark Red, Brown, or Black) 1. Oxidation of aniline: Aniline is susceptible to air oxidation, which can produce colored impurities. 2. Side reactions at high temperatures: Elevated temperatures can promote the formation of polymeric or tarry byproducts.1. Use purified aniline: Use freshly distilled aniline to minimize oxidized impurities. 2. Control reaction temperature: Maintain a gentle reflux and avoid excessive heating. 3. Purification: Recrystallize the crude product from a suitable solvent, such as ethanol (B145695), to remove colored impurities. The use of activated charcoal during recrystallization can also help decolorize the solution.
Melting Point of the Product is Low and/or Broad 1. Presence of impurities: The most common impurity is unreacted starting materials. 2,4-dinitrophenol (B41442) can also be present.1. Thorough purification: Recrystallize the product multiple times from ethanol until a constant and sharp melting point is achieved (literature value: 159-161 °C).[1] 2. Washing: Ensure the filtered product is thoroughly washed with cold ethanol to remove soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. Aniline acts as the nucleophile and attacks the carbon atom bearing the halogen on the 1-halo-2,4-dinitrobenzene ring. The presence of the two electron-withdrawing nitro groups at the ortho and para positions stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the displacement of the halide leaving group.[1]

Q2: What are the most common side reactions in this synthesis?

A2: The most frequently encountered side reactions include:

  • Formation of 2,4-dinitrophenol: This occurs if water is present in the reaction mixture, as hydroxide (B78521) ions can compete with aniline as a nucleophile. It is important to use a dry solvent and reactants to minimize this.

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of 1-halo-2,4-dinitrobenzene and aniline in the final product.

Q3: Can polysubstitution (over-arylation) of aniline occur?

A3: While aniline has two N-H bonds, the formation of a tri-substituted product where a second molecule of 1-halo-2,4-dinitrobenzene reacts with the product, this compound, is generally not a significant side reaction under typical synthesis conditions. The secondary amine product is a much weaker nucleophile than the starting aniline, making the initial reaction much more favorable.

Q4: How does the choice of leaving group (Cl vs. Br) on the dinitrobenzene affect the reaction?

A4: In nucleophilic aromatic substitution reactions, the rate-determining step is typically the attack of the nucleophile, not the departure of the leaving group. Therefore, the electronegativity of the halogen can play a significant role. While bromide is generally a better leaving group than chloride in many substitution reactions, in SNAAr, the highly electronegative fluorine is the most activating, followed by chlorine, then bromine. However, both 1-chloro- and 1-bromo-2,4-dinitrobenzene (B145926) are effective substrates for this reaction.[1]

Q5: What is the best solvent for this reaction?

A5: Ethanol is a commonly used and effective solvent for this synthesis. It readily dissolves the reactants at reflux and allows for the product to crystallize upon cooling.

Q6: How can I monitor the progress of the reaction?

A6: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction. A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) can be used to separate the starting materials from the product. The disappearance of the limiting reactant spot indicates the completion of the reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 1-Bromo-2,4-dinitrobenzene

  • Aniline

  • 95% Ethanol

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine 1-bromo-2,4-dinitrobenzene (1.0 eq) and 95% ethanol.

  • Add aniline (1.1 eq) to the flask.

  • Heat the mixture to a gentle reflux for 30-60 minutes.

  • Allow the reaction mixture to cool slowly to room temperature. The product should crystallize out of the solution. If an oil forms, swirl the flask vigorously to induce crystallization.

  • Cool the mixture further in an ice bath to maximize product precipitation.

  • Collect the crude product by vacuum filtration and wash it with a small amount of cold 95% ethanol.

  • Recrystallize the crude product from hot 95% ethanol to obtain pure this compound.

  • Dry the purified product and determine its melting point and yield.

Visualizations

Reaction_Pathway Reactants 1-Halo-2,4-dinitrobenzene + Aniline Intermediate Meisenheimer Complex (Stabilized by NO2 groups) Reactants->Intermediate Nucleophilic Attack Side_Product 2,4-Dinitrophenol Reactants->Side_Product Reaction with H2O/OH- Product This compound Intermediate->Product Halide Elimination Byproduct HX (e.g., HBr, HCl)

Caption: Main reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Synthesis of This compound Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? (Low MP, Off-color) Check_Yield->Check_Purity No Optimize_Conditions Optimize Reaction: - Increase time/temp - Check reagents Check_Yield->Optimize_Conditions Yes Purify Purification: - Recrystallize - Wash thoroughly Check_Purity->Purify Yes Oiling_Out Product Oiling Out? Check_Purity->Oiling_Out No Optimize_Conditions->Start Purify->Start Success Pure Product, Good Yield Oiling_Out->Success No Induce_Crystallization Induce Crystallization: - Slow cooling - Scratch flask Oiling_Out->Induce_Crystallization Yes Induce_Crystallization->Start

Caption: A general troubleshooting workflow for the synthesis.

References

Technical Support Center: High-Purity Recrystallization of 2,4-Dinitrodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving high-purity 2,4-dinitrodiphenylamine (DNPA) through recrystallization. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and key data to facilitate successful purification.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: Based on solubility data, ethanol (B145695) is a commonly recommended solvent for the recrystallization of this compound.[1] It effectively dissolves DNPA at elevated temperatures and allows for good crystal recovery upon cooling. Acetone is another potential solvent, noted for its ability to dissolve DNPA.[2][3] For a potentially higher purity, a mixed solvent system, such as chloroform (B151607)/ethanol, can also be utilized.[4]

Q2: My this compound sample is dark and appears to contain colored impurities. How can I address this?

A2: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the impurities, which are then removed during the hot filtration step. Use activated charcoal sparingly, as it can also adsorb some of the desired product, potentially reducing the yield.

Q3: What is the expected melting point of high-purity this compound?

A3: The melting point of pure this compound is typically in the range of 159-161 °C.[1][2] A sharp melting point within this range is a good indicator of high purity.

Q4: Can I reuse the filtrate (mother liquor) to recover more product?

A4: Yes, it is possible to recover additional product from the mother liquor. This can be achieved by evaporating a portion of the solvent to increase the concentration of the dissolved DNPA and then allowing the solution to cool again to induce further crystallization. However, be aware that the purity of these second-crop crystals may be lower than the first crop.

Experimental Protocol: Recrystallization of this compound using Ethanol

This protocol details the single-solvent recrystallization of crude this compound using ethanol to obtain a high-purity crystalline product.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Spatula and glass rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat the 95% ethanol to its boiling point. Add the hot ethanol to the crude DNPA in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to ensure a good yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes while stirring.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Preheat a clean Erlenmeyer flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter paper to remove the charcoal and any other solid impurities.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals on the filter paper by drawing air through the funnel for a few minutes. For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a low temperature.

Data Presentation: Solvent Selection for Recrystallization

The choice of solvent is crucial for successful recrystallization. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures. The following table provides a summary of suitable solvents for the recrystallization of this compound.

SolventBoiling Point (°C)DNPA Solubility at Elevated Temp.DNPA Solubility at Room Temp.Notes
Ethanol78HighLowCommonly used and effective for good crystal formation.[1]
Acetone56HighModerateGood solvent, but its lower boiling point and higher room temperature solubility may result in a slightly lower yield compared to ethanol.[2][3]
Chloroform/EthanolVariesHighLowA mixed solvent system that can be optimized for high purity. The chloroform increases the initial dissolving power.[4]
Dichloromethane40HighModerateCan be used, but its high volatility requires careful handling.[5]
Water100Very LowInsolubleNot a suitable primary solvent for recrystallization but can be used as an anti-solvent in a mixed solvent system.[5]

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound and provides practical solutions.

Problem 1: No crystals form upon cooling.

  • Cause: The most likely reason is the use of too much solvent, resulting in a solution that is not saturated enough for crystals to form.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a nucleation site for crystal growth.

    • Seed Crystals: If available, add a few small crystals of pure this compound to the solution to act as a template for crystallization.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Allow the more concentrated solution to cool again.

Problem 2: The compound "oils out" instead of forming crystals.

  • Cause: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the concentration of the solute is too high.

  • Solution:

    • Reheat and Add Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation.

    • Slow Cooling: Allow the solution to cool much more slowly. You can do this by placing the flask in a larger beaker of hot water and allowing both to cool together.

Problem 3: The yield of recrystallized product is low.

  • Cause: A low yield can be due to using too much solvent, incomplete precipitation, or washing the crystals with a solvent that is not sufficiently cold.

  • Solution:

    • Minimize Solvent: Always use the minimum amount of hot solvent required to dissolve the crude product.

    • Ensure Complete Cooling: Make sure the solution is thoroughly cooled in an ice bath to maximize crystal formation.

    • Use Ice-Cold Washing Solvent: Always use a minimal amount of ice-cold solvent to wash the crystals during filtration.

Problem 4: The recrystallized product is still colored or appears impure.

  • Cause: This indicates that the initial impurities were not effectively removed. This can happen if the crystals form too quickly, trapping impurities within the crystal lattice, or if colored impurities were not removed.

  • Solution:

    • Activated Charcoal: If not already done, repeat the recrystallization and add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

    • Slower Crystallization: Ensure the solution cools slowly and without agitation to allow for the formation of pure crystals.

    • Second Recrystallization: For very impure samples, a second recrystallization may be necessary to achieve the desired level of purity.

Experimental Workflow and Troubleshooting Logic

Recrystallization_Troubleshooting start Start: Crude DNPA dissolve Dissolve in Minimum Hot Ethanol start->dissolve hot_filtration Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filtration cool Cool Solution Slowly to Room Temperature hot_filtration->cool check_crystals Crystals Formed? cool->check_crystals check_oiling_out Did it 'Oil Out'? cool->check_oiling_out ice_bath Cool in Ice Bath check_crystals->ice_bath Yes ts1_induce Troubleshoot: - Scratch Flask - Add Seed Crystal check_crystals->ts1_induce No filter_wash Vacuum Filter & Wash with Ice-Cold Ethanol ice_bath->filter_wash dry Dry Crystals filter_wash->dry pure_product High-Purity DNPA dry->pure_product ts1_induce->cool Re-cool ts1_reduce_solvent Reduce Solvent Volume (Evaporate) ts1_induce->ts1_reduce_solvent Still No Crystals ts1_reduce_solvent->cool check_oiling_out->check_crystals No ts2_reheat Troubleshoot: Reheat to Dissolve Oil, Add More Solvent, Cool Slowly check_oiling_out->ts2_reheat Yes ts2_reheat->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2,4-Dinitrodiphenylamine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 2,4-Dinitrodiphenylamine (2,4-DNDPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflow and enhance reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of this compound?

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, a nucleophile, such as aniline (B41778), attacks an electron-deficient aromatic ring, like 1-chloro-2,4-dinitrobenzene (B32670) or 1-bromo-2,4-dinitrobenzene, displacing a leaving group (e.g., Cl- or Br-).[1][2][3] The presence of strong electron-withdrawing groups, such as the two nitro groups on the benzene (B151609) ring, is crucial as they activate the ring towards nucleophilic attack.[4]

Q2: What are the common starting materials for 2,4-DNDPA synthesis?

The most common starting materials are an aniline derivative and a 2,4-dinitro-substituted benzene with a good leaving group. Examples include:

  • Aniline and 1-Chloro-2,4-dinitrobenzene[5][6]

  • Aniline and 1-Bromo-2,4-dinitrobenzene[2][7]

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.[8][9][10] A successful reaction will show the disappearance of the starting material spots and the appearance of a new spot corresponding to the 2,4-DNDPA product.

Q4: What is a typical purification method for the crude 2,4-DNDPA product?

Recrystallization is a common and effective method for purifying the crude this compound product.[1][7] Ethanol (B145695) (95%) is often used as the recrystallization solvent.[7] The process involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly, which facilitates the formation of pure crystals.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction Extend Reaction Time: Monitor the reaction using TLC to ensure the starting materials have been consumed. Some reactions may require longer heating or stirring times.
Increase Reaction Temperature: Gently increasing the temperature can enhance the reaction rate. However, be cautious of potential side reactions at excessively high temperatures.
Poor Quality Reagents Check Purity of Starting Materials: Ensure that the aniline and the 2,4-dinitro-halobenzene are of high purity. Impurities can interfere with the reaction.
Use Fresh Reagents: Over time, reagents can degrade. Using fresh bottles of starting materials is recommended.
Suboptimal Solvent Ensure Anhydrous Conditions: If the reaction is sensitive to moisture, use anhydrous solvents.
Solvent Polarity: The choice of solvent can influence the reaction rate. Ethanol is commonly used, but other polar aprotic solvents like DMF or DMSO could be explored for optimization.[11]
Impure Product (Observed by melting point depression or multiple spots on TLC)
Potential Cause Troubleshooting Steps
Side Reactions Control Reaction Temperature: Overheating can lead to the formation of byproducts. Maintain a consistent and optimal reaction temperature.
Optimize Stoichiometry: Using a slight excess of the amine nucleophile can sometimes drive the reaction to completion and minimize side reactions, but a large excess may complicate purification.
Incomplete Removal of Starting Materials Improve Purification: Perform a second recrystallization to further purify the product. Ensure the crystals are thoroughly washed with a cold solvent to remove residual starting materials.
Presence of Unwanted Isomers Characterize the Product: Use analytical techniques like NMR or Mass Spectrometry to identify the structure of the impurities.[10] This can help in understanding the source of the impurity and modifying the reaction conditions to avoid its formation.

Experimental Protocols

General Protocol for this compound Synthesis

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 1-Chloro-2,4-dinitrobenzene (or 1-Bromo-2,4-dinitrobenzene)

  • Aniline

  • 95% Ethanol

  • Round-bottom flask

  • Condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beaker

  • TLC plates and chamber

  • Developing solvent (e.g., a mixture of hexane (B92381) and ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1-chloro-2,4-dinitrobenzene (1 equivalent) and aniline (1.1 equivalents).

  • Solvent Addition: Add 95% ethanol to the flask. The amount of solvent should be sufficient to dissolve the reactants upon heating.

  • Reaction: Attach a condenser and heat the mixture to reflux with stirring.[7]

  • Monitoring: Monitor the reaction progress by TLC.

  • Cooling and Crystallization: Once the reaction is complete, allow the mixture to cool to room temperature. The product should crystallize out of the solution. If not, the flask can be placed in an ice bath to induce crystallization.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.

  • Purification: Purify the crude product by recrystallization from hot 95% ethanol.[7]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

  • Characterization: Determine the melting point and obtain spectroscopic data (e.g., IR, NMR) to confirm the identity and purity of the product. A melting point that is sharp and close to the literature value (159-161 °C) indicates a high degree of purity.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for 2,4-DNDPA Synthesis

ReactantsSolventTemperatureTimeYieldReference
1-Bromo-2,4-dinitrobenzene, Aniline95% EthanolReflux30 minNot specified[7]
1-Chloro-2,4-dinitrobenzene, AnilineNeat (no solvent)30 °C10 min95%[1]
1-Bromo-2,4-dinitrobenzene, AnilineNot specifiedNot specifiedNot specified65.35%[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants Combine Reactants: 1-Chloro-2,4-dinitrobenzene Aniline solvent Add Solvent: 95% Ethanol reactants->solvent 1 reflux Heat to Reflux solvent->reflux 2 monitor Monitor by TLC reflux->monitor 3 cool Cool to Room Temp. monitor->cool 4 filter Vacuum Filtration cool->filter 5 recrystallize Recrystallize from Ethanol filter->recrystallize 6 dry Dry Product recrystallize->dry 7 characterize Characterize: Melting Point, IR, NMR dry->characterize 8

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low or No Product Yield check_reaction Is the reaction complete? (Check TLC) start->check_reaction extend_time Extend reaction time check_reaction->extend_time No check_reagents Are reagents of good quality? check_reaction->check_reagents Yes end Improved Yield extend_time->end increase_temp Increase reaction temperature use_fresh_reagents Use fresh/pure reagents check_reagents->use_fresh_reagents No check_solvent Is the solvent appropriate? check_reagents->check_solvent Yes use_fresh_reagents->end use_anhydrous Use anhydrous solvent check_solvent->use_anhydrous No (Moisture sensitive) optimize_solvent Consider alternative polar aprotic solvents check_solvent->optimize_solvent Yes (Consider optimization) check_solvent->end Yes (Appropriate) use_anhydrous->end optimize_solvent->end

Caption: Troubleshooting flowchart for low yield in 2,4-DNDPA synthesis.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

References

Overcoming solubility issues with 2,4-Dinitrodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dinitrodiphenylamine (2,4-DNDPA). The information addresses common challenges, with a focus on overcoming solubility issues to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound (2,4-DNDPA) is a synthetic organic compound that typically appears as a yellow to red-brown crystalline solid.[1][2] In a research context, it is known for several applications:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of dyes and pigments.[1][2]

  • Analytical Chemistry: It can be used as an anionic chromogenic chemosensor, where its solution in dimethyl sulfoxide (B87167) (DMSO) changes color in the presence of certain anions.

  • Propellant Stabilization: It has been used as a stabilizer in propellants.

  • Biological Research: Some studies have explored its potential as an antibacterial agent. It is also used in studies of anaerobic metabolism by microorganisms.

Q2: What are the primary solvents for dissolving this compound?

This compound is characterized by its poor solubility in water but shows good solubility in several organic solvents.[3] The most common and effective solvents include acetone, dichloromethane, and dimethyl sulfoxide (DMSO).[3] It is also slightly soluble in alcohols like ethanol (B145695), particularly when heated.[1][2]

Q3: Is this compound stable in solution?

This compound is generally stable in solution under normal laboratory conditions.[1] However, it is incompatible with strong acids, strong bases, and strong oxidizing agents, which can cause it to degrade.[1][4] For storage, solutions should be kept in tightly sealed containers in a cool, dry, and well-ventilated area.[4]

Troubleshooting Guide: Overcoming Solubility Issues

Problem: My this compound is not dissolving in my chosen solvent.

  • Solution 1: Select an appropriate solvent. As a first step, ensure you are using a recommended organic solvent. For preparing high-concentration stock solutions for biological assays, DMSO is generally the preferred choice due to its high solvating power for many organic compounds and its miscibility with aqueous media in small volumes.

  • Solution 2: Apply gentle heating. The solubility of 2,4-DNDPA in organic solvents like ethanol increases with temperature.[3] Warming the solution in a water bath (e.g., to 37-50°C) can aid dissolution. Avoid excessive heat to prevent potential degradation.

  • Solution 3: Use mechanical agitation. Vortexing or sonicating the mixture can help break down solid aggregates and increase the rate of dissolution.

Problem: After dissolving 2,4-DNDPA in an organic solvent and diluting it into my aqueous assay buffer, a precipitate forms.

This is a common issue for compounds with low aqueous solubility and is often referred to as "crashing out."

  • Solution 1: Lower the final concentration. The most straightforward solution is to reduce the final concentration of 2,4-DNDPA in your aqueous medium to below its solubility limit.

  • Solution 2: Minimize the organic solvent percentage. Keep the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer as low as possible, typically below 1% (v/v), to avoid solvent effects on your experiment and to reduce the likelihood of precipitation.

  • Solution 3: Modify the dilution method. Instead of adding the aqueous buffer to your concentrated stock, add the stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. This promotes rapid mixing and prevents localized high concentrations that can initiate precipitation.

  • Solution 4: Adjust the pH of the aqueous buffer. While the effect of pH on 2,4-DNDPA solubility is not extensively documented, for many amine-containing compounds, solubility can be pH-dependent. Experimenting with buffers of different pH values may help.

  • Solution 5: Consider the use of solubilizing agents. If your experimental system allows, the addition of a small amount of a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) or a cyclodextrin (B1172386) to the aqueous buffer can help to maintain the solubility of hydrophobic compounds.

Data Presentation: Solubility of this compound

Quantitative solubility data for this compound is limited in the available literature. The table below summarizes the known values and provides qualitative descriptions. For comparison, data for the structurally similar compound 2,4-Dinitroaniline is also included, which may serve as a useful reference for solvent selection.

SolventThis compound (2,4-DNDPA) Solubility2,4-Dinitroaniline Solubility (for comparison)
Water1.322 mg/L (at 25°C)[1]< 100 mg/L (at 22.8°C)[5]
Acetone25 mg/mL[2]High
Dimethyl Sulfoxide (DMSO)Soluble (quantitative data not available)Moderately Soluble
EthanolSlightly soluble (solubility increases with heat)[1]Moderate
MethanolSlightly soluble (expected)Low to Moderate
DichloromethaneSoluble[3]Not available
ChloroformSoluble (in hot solvent)[4]Not available

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 2,4-DNDPA in DMSO

Objective: To prepare a high-concentration stock solution of this compound for use in biological assays.

Materials:

  • This compound (MW: 259.22 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • 1.5 mL microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Weighing the compound: Tare a clean, dry microcentrifuge tube or vial on an analytical balance. Carefully weigh out 2.59 mg of 2,4-DNDPA into the tube.

  • Adding the solvent: Add 1.0 mL of anhydrous DMSO to the tube containing the 2,4-DNDPA.

  • Dissolution: Cap the tube securely and vortex the mixture vigorously for 1-2 minutes. If the solid has not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied if necessary.

  • Visual Inspection: Visually inspect the solution to ensure that all solid particles have dissolved and the solution is clear (it will be colored).

  • Storage: Store the 10 mM stock solution at -20°C, protected from light. Before each use, thaw the solution completely and vortex gently to ensure homogeneity.

Protocol 2: General Thermodynamic Solubility Assessment

Objective: To determine the thermodynamic solubility of this compound in a chosen solvent system (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

  • This compound

  • Chosen solvent (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge capable of handling vials

  • HPLC system with a UV detector

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Add an excess amount of solid 2,4-DNDPA to a glass vial (e.g., 2 mg in 1 mL of solvent). This ensures that a saturated solution will be formed.

  • Equilibration: Cap the vial securely and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the system to reach equilibrium between the dissolved and undissolved compound.

  • Separation of Undissolved Solid: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess, undissolved solid.

  • Sample Collection: Carefully collect the supernatant without disturbing the pellet.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.

  • Quantification: Analyze the concentration of 2,4-DNDPA in the clear filtrate using a validated HPLC method. A standard curve of known concentrations of 2,4-DNDPA should be prepared in the same solvent for accurate quantification. The measured concentration represents the thermodynamic solubility.

Visualizations

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh 2,4-DNDPA add_dmso Add DMSO to desired concentration (e.g., 10 mM) weigh->add_dmso dissolve Vortex / Sonicate / Gentle Warming add_dmso->dissolve stock_sol Clear Stock Solution dissolve->stock_sol add_stock Add stock solution dropwise while vortexing stock_sol->add_stock add_buffer Add aqueous buffer to tube add_buffer->add_stock working_sol Final Working Solution add_stock->working_sol Success precipitate Precipitation Occurs add_stock->precipitate Failure ts_conc Lower final concentration precipitate->ts_conc ts_solvent Reduce % DMSO precipitate->ts_solvent ts_ph Adjust buffer pH precipitate->ts_ph

Caption: Experimental workflow for preparing 2,4-DNDPA solutions and troubleshooting precipitation.

G cluster_conditions Conditions DNDPA This compound (2,4-DNDPA) Intermediate1 2-Amino-4-nitrodiphenylamine DNDPA->Intermediate1 Reduction of ortho-nitro group Intermediate2 2,4-Diaminodiphenylamine Intermediate1->Intermediate2 Reduction of para-nitro group FurtherProducts Further Degradation Products Intermediate2->FurtherProducts condition1 Anaerobic Environment (e.g., sediment) condition2 Sulfate-reducing bacteria

Caption: Anaerobic degradation pathway of this compound by microorganisms.

References

Preventing degradation of 2,4-Dinitrodiphenylamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2,4-Dinitrodiphenylamine (2,4-DNDPA) during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1][2][3] It is also crucial to store it away from incompatible substances such as strong acids, strong bases, and oxidizing agents.[2][4]

Q2: What are the primary factors that can cause the degradation of this compound during storage?

A2: The main factors contributing to the degradation of 2,4-DNDPA are exposure to high temperatures, moisture, and light.[5] Improper storage, such as in a loosely sealed container or in a humid environment, can accelerate decomposition.[6][7] Contact with incompatible materials can also lead to chemical reactions that degrade the compound.[4]

Q3: Are there any recommended stabilizers that can be added to prevent the degradation of this compound?

A3: Yes, for nitroaromatic compounds like 2,4-DNDPA, stabilizers are often used to inhibit autocatalytic degradation.[5] The most common stabilizers are aromatic amines (like diphenylamine (B1679370) itself, though 2-nitrodiphenylamine (B16788) is also used) and urea (B33335) derivatives (such as akardite-II).[5] These compounds act as scavengers for nitrogen oxides, which are decomposition products that can catalyze further degradation.[1][5] For researchers preparing formulations with 2,4-DNDPA, incorporating a small percentage of a suitable stabilizer can significantly enhance its shelf life.

Q4: What are the visible signs of this compound degradation?

A4: this compound is typically a red-brown powder.[1][2] While subtle chemical changes may not be visible, significant degradation may lead to a change in color, caking of the powder due to moisture absorption, or the development of a noticeable odor. For accurate assessment, analytical testing is necessary.

Q5: How can I test the purity of my stored this compound?

A5: The purity of stored 2,4-DNDPA can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying the parent compound and detecting degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification and quantification of volatile impurities.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Change in color or appearance of the powder. Exposure to light, heat, or moisture.Store the compound in an amber, tightly sealed container in a desiccator or a controlled low-humidity environment. Protect from light.
Inconsistent experimental results using stored 2,4-DNDPA. Degradation of the compound leading to lower potency or the presence of interfering byproducts.Confirm the purity of the 2,4-DNDPA stock using HPLC. If degradation is confirmed, use a fresh, properly stored batch for experiments. Consider adding a stabilizer to working solutions if they are to be stored.
Formation of clumps or caking in the powder. Absorption of moisture.Store in a desiccator. If clumping has occurred, gently break up the clumps before weighing, ensuring no electrostatic discharge. For future prevention, ensure the container is tightly sealed and stored in a dry environment.
Unexpected peaks in analytical chromatograms. Presence of degradation products.Characterize the unknown peaks using mass spectrometry (LC-MS or GC-MS). Compare the retention times with known potential degradation products. Review storage conditions and handling procedures to identify the cause of degradation.

Data Presentation

Table 1: Recommended Storage Conditions and Potential Impact of Deviations

ParameterRecommended ConditionPotential Consequences of Deviation
Temperature Cool (2-8 °C recommended for long-term storage)Elevated temperatures can accelerate thermal decomposition. May lead to auto-catalytic degradation.
Humidity Dry (ideally <40% Relative Humidity)Moisture can lead to hydrolysis and caking of the powder. High humidity can accelerate degradation in the presence of other catalysts.[6][7]
Light In the dark (amber vials or opaque containers)Exposure to UV light may induce photodegradation, leading to the formation of byproducts.
Atmosphere Inert atmosphere (e.g., nitrogen or argon) for highly sensitive applicationsExposure to oxygen and atmospheric pollutants can lead to oxidative degradation over extended periods.
Container Tightly sealed, chemically inert material (e.g., glass)Poorly sealed containers allow for moisture and gas exchange, accelerating degradation.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

Objective: To assess the stability of 2,4-DNDPA under accelerated environmental conditions.

Methodology:

  • Sample Preparation: Weigh 10 mg of 2,4-DNDPA into three separate amber glass vials for each storage condition.

  • Storage Conditions:

    • Condition A (Control): 2-8 °C, protected from light.

    • Condition B (Elevated Temperature): 40 °C, 75% relative humidity (using a stability chamber), protected from light.

    • Condition C (Photostability): Room temperature, exposed to a calibrated light source (e.g., xenon lamp), with a parallel control sample wrapped in aluminum foil.

  • Time Points: Collect samples for analysis at T=0, 1 week, 2 weeks, and 4 weeks.

  • Analysis:

    • Dissolve the contents of each vial in a known volume of a suitable solvent (e.g., acetonitrile).

    • Analyze the samples by HPLC with UV detection to quantify the remaining 2,4-DNDPA and any degradation products.

    • Use a validated analytical method with a known standard for accurate quantification.

Protocol 2: Analysis of this compound and its Degradation Products by HPLC

Objective: To develop an HPLC method for the separation and quantification of 2,4-DNDPA and its potential degradation products.

Methodology:

  • Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 335 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of 2,4-DNDPA in acetonitrile and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve the test sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples. Identify and quantify the 2,4-DNDPA peak based on retention time and the calibration curve. Monitor for the appearance of new peaks which may indicate degradation products.

Visualizations

degradation_pathway DNDPA This compound Intermediate1 2-Amino-4-nitrodiphenylamine DNDPA->Intermediate1 Reduction of nitro group Other Other Degradation Products DNDPA->Other Oxidation/Hydrolysis/Photolysis Intermediate2 2,4-Diaminodiphenylamine Intermediate1->Intermediate2 Further reduction

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_storage Accelerated Storage cluster_analysis Analysis Prep Weigh 2,4-DNDPA samples Control Control Condition (2-8°C, Dark) Prep->Control HighTemp High Temperature/Humidity (40°C, 75% RH) Prep->HighTemp Light Light Exposure (Xenon Lamp) Prep->Light Dissolve Dissolve in Solvent Control->Dissolve At T=0, 1, 2, 4 weeks HighTemp->Dissolve At T=0, 1, 2, 4 weeks Light->Dissolve At T=0, 1, 2, 4 weeks HPLC HPLC-UV Analysis Dissolve->HPLC Data Quantify Degradation HPLC->Data

Caption: Workflow for an accelerated stability study of 2,4-DNDPA.

troubleshooting_guide Start Inconsistent Experimental Results? CheckPurity Check Purity by HPLC Start->CheckPurity Degradation Degradation Confirmed? CheckPurity->Degradation Purity < 98% or extra peaks OtherIssue Investigate Other Experimental Variables CheckPurity->OtherIssue Purity acceptable UseFresh Use Fresh, Properly Stored 2,4-DNDPA Degradation->UseFresh Yes ReviewStorage Review Storage Conditions: - Temperature - Humidity - Light Exposure - Container Seal Degradation->ReviewStorage Yes UseFresh->OtherIssue

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Improving the efficiency of 2,4-Dinitrodiphenylamine as a pH indicator

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-Dinitrodiphenylamine, focusing on its application as a potential pH indicator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary chemical properties?

This compound is an organic compound with the chemical formula C₁₂H₉N₃O₄. It is a solid, typically appearing as a light yellow to brown powder or crystals.[1] It is insoluble in water but soluble in organic solvents like acetone.[2][3] The compound is stable under normal conditions but is incompatible with strong acids, strong bases, and strong oxidizing agents.[4][5]

Q2: Is this compound a suitable pH indicator for general laboratory use?

Based on available data, this compound is not considered a standard or efficient pH indicator for titrations or general pH measurements. While it exhibits color changes in the presence of strong bases, it does not have a defined, narrow pH transition range typical of common indicators.[4] Literature more frequently describes it as a chromogenic chemosensor for detecting specific anions, a dye for materials like spandex and plastics, or as an intermediate in chemical synthesis.[1][2][3]

Q3: What is the expected color change of this compound in acidic and basic solutions?

This compound is a yellow to orange solid.[1] In the presence of a strong base, such as sodium hydroxide, it forms a yellow-colored solution.[4] When treated with strong sulfuric acid, it turns brown, and upon dilution, the color becomes light yellow.[3] These changes, however, do not correspond to a specific pH value or a narrow transition range, making it unreliable for precise pH determination.

Q4: What is the pKa of this compound?

Q5: Are there more effective alternatives to this compound as a pH indicator?

Yes, for applications requiring a visual pH indicator, especially in the acidic range, 2,4-Dinitrophenol is a much more suitable alternative. It is crucial not to confuse the two compounds. 2,4-Dinitrophenol has a well-defined pH transition range and a distinct color change. Other standard indicators like methyl orange, bromophenol blue, and phenolphthalein (B1677637) are also readily available and have well-documented properties for various applications.

Troubleshooting Guide

This guide addresses common issues encountered when attempting to use this compound as a pH indicator.

Problem Possible Cause Troubleshooting Steps
No clear or sharp color change at the equivalence point of a titration. This compound is not a true pH indicator and lacks a defined pH transition range. Its color change is a reaction to high concentrations of strong base, not a specific pH.1. Verify that you are using the correct compound. 2. For titrations, select an appropriate standard indicator with a known pH transition range that brackets the expected equivalence point (see Table 1). 3. Consider using a pH meter for more accurate determination of the equivalence point.
The solution color is faint or unexpected. - Incorrect concentration of the compound. - Degradation of the compound. - Presence of interfering substances.1. Ensure the this compound is fully dissolved in a suitable organic solvent (e.g., acetone) before adding it to the aqueous solution. 2. Prepare fresh solutions, as the compound can degrade over time. 3. Be aware that its primary function is as a chromogenic sensor for anions, meaning other ions in your solution could be affecting its color.[2]
Inconsistent or non-reproducible results. The inherent unsuitability of this compound as a pH indicator leads to unreliable outcomes.1. Switch to a reliable and well-characterized pH indicator (see Table 1). 2. Calibrate your experimental setup using standard buffer solutions and a reliable indicator before testing unknown samples.

Data Presentation

Table 1: Comparison of this compound and a Suitable Alternative pH Indicator

Compound pH Transition Range Color in Acidic Form Color in Basic Form pKa
This compound Not well-definedYellow/Brown (in strong acid)Yellow (in strong base)Not applicable for indicator use
2,4-Dinitrophenol 2.8 - 4.0[6][7]ColorlessYellow~3.96

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via nucleophilic aromatic substitution.

Materials:

Procedure:

  • In a 50-mL round-bottomed flask, combine 1.8 g (7.3 mmol) of 1-bromo-2,4-dinitrobenzene and 20 mL of 95% ethanol.

  • Add 1.5 g of aniline to the flask.

  • Attach a condenser to the flask and heat the mixture to reflux for 30 minutes.

  • After reflux, allow the mixture to cool slowly to room temperature over a period of 30 minutes.

  • Collect the crude product by suction filtration.

  • Recrystallize the crude product from hot 95% ethanol (approximately 100-135 mL) to obtain purified this compound crystals.[8]

  • Characterize the product by determining its melting point (literature value: 159-161 °C) and obtaining an IR spectrum.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification and Characterization cluster_conclusion Outcome reactants 1-Bromo-2,4-dinitrobenzene + Aniline in 95% Ethanol reflux Reflux for 30 minutes reactants->reflux cool Cool to Room Temperature reflux->cool filter Suction Filtration cool->filter recrystallize Recrystallize from hot 95% Ethanol filter->recrystallize characterize Melting Point and IR Spectrum Analysis recrystallize->characterize product Purified this compound characterize->product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_reason Primary Reason for Inefficiency cluster_solution Recommended Solution start Problem: Inaccurate pH reading with This compound check_compound Is the compound this compound? start->check_compound is_indicator Is it being used as a standard pH indicator? check_compound->is_indicator Yes not_indicator This compound is not a true pH indicator. It lacks a defined, narrow transition range. is_indicator->not_indicator Yes use_alternative Use a suitable alternative indicator (e.g., 2,4-Dinitrophenol, Methyl Orange) not_indicator->use_alternative use_ph_meter Use a calibrated pH meter for accuracy not_indicator->use_ph_meter

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 2,4-Dinitrodiphenylamine (2,4-DNDPA) and its structurally related compounds, including 2-Nitrodiphenylamine, 4-Nitrodiphenylamine, and 2,4'-Dinitrodiphenylamine. This document summarizes their chemical and physical properties, synthesis, and performance in various applications, supported by experimental data and detailed protocols. Furthermore, it explores their biological activities, offering insights into their potential toxicological profiles and interactions with cellular signaling pathways.

Physicochemical Properties: A Comparative Overview

The position of the nitro groups on the phenyl rings significantly influences the physicochemical properties of dinitrodiphenylamine isomers. These properties, in turn, dictate their solubility, stability, and suitability for various applications. A summary of key physicochemical data is presented below.

PropertyThis compound2-Nitrodiphenylamine4-Nitrodiphenylamine2,4'-Dinitrodiphenylamine
CAS Number 961-68-2119-75-5836-30-6612-36-2
Molecular Formula C₁₂H₉N₃O₄C₁₂H₁₀N₂O₂C₁₂H₁₀N₂O₂C₁₂H₉N₃O₄
Molecular Weight 259.22 g/mol 214.22 g/mol 214.22 g/mol 259.22 g/mol
Melting Point (°C) 159-16174-76132-135198-200
Appearance Yellow to orange solidOrange-red crystalline powderYellow to orange crystalline powderYellow-orange crystalline powder
Solubility Insoluble in water; soluble in acetone, ethanol (B145695), and acetic acid.Insoluble in water; soluble in organic solvents.Insoluble in water; very soluble in alcohol and acetic acid.Sparingly soluble in common organic solvents.

Synthesis of Dinitrodiphenylamine Derivatives

The primary synthetic route for this compound and its isomers is through nucleophilic aromatic substitution, most commonly via the Ullmann condensation or Buchwald-Hartwig amination.

General Experimental Protocol: Ullmann Condensation for this compound

This protocol describes a general procedure for the synthesis of this compound.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-chloro-2,4-dinitrobenzene (1.0 equivalent), aniline (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add a catalytic amount of copper(I) iodide (0.1 equivalents) and 1,10-phenanthroline (0.2 equivalents).

  • Add a high-boiling polar solvent such as NMP or DMF.

  • Heat the reaction mixture to 150-210 °C and maintain for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is then recrystallized from ethanol to yield pure this compound.

A similar procedure can be adapted for the synthesis of other isomers by selecting the appropriate substituted anilines and nitroaromatic compounds. For instance, 4'-substituted-2,4-dinitrodiphenylamines can be synthesized by reacting 1-bromo-2,4-dinitrobenzene (B145926) with various 4-substituted anilines in ethanol.

Performance as Propellant Stabilizers

Diphenylamine (B1679370) and its nitro-derivatives are widely used as stabilizers in propellants to prevent autocatalytic decomposition by scavenging reactive nitrogen oxides. The efficiency of these stabilizers is crucial for the safety and shelf-life of energetic materials.

A comparative study on the stabilizing effect of different diphenylamine derivatives on nitrocellulose showed that diphenylamine itself is a highly effective stabilizer. In terms of the rate of reaction with nitrogen dioxide, the effectiveness was found to be in the order of: Diphenylamine > 2-Nitrodiphenylamine > this compound. 4-Nitrodiphenylamine is consumed more rapidly than 2-nitrodiphenylamine, suggesting a faster initial reaction with decomposition products.

Experimental Protocol: Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

DSC is a key technique to evaluate the effect of stabilizers on the thermal stability of materials like nitrocellulose.

Procedure:

  • Sample Preparation: Prepare samples of nitrocellulose with a known concentration of the stabilizer (e.g., 1% by weight). A control sample without a stabilizer is also prepared.

  • DSC Measurement: A small, precisely weighed amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. The sample is placed in the DSC instrument alongside an empty reference pan.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 K/min) over a specified temperature range (e.g., 100°C to 300°C).

  • Data Analysis: The instrument measures the difference in heat flow between the sample and the reference. The onset temperature of the exothermic decomposition peak is a key indicator of thermal stability. A higher onset temperature indicates greater stability.

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DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Prep Prepare Nitrocellulose + Stabilizer Mixture Weigh Weigh Sample (1-5 mg) & Seal in Pan Prep->Weigh Control Prepare Nitrocellulose (Control) Control->Weigh Load Load Sample & Reference Pans into DSC Weigh->Load Heat Heat at Constant Rate (e.g., 10 K/min) Load->Heat Measure Measure Heat Flow Difference Heat->Measure Analyze Determine Onset Temperature of Exothermic Peak Measure->Analyze Compare Compare with Control & Other Stabilizers Analyze->Compare

Caption: Workflow for Thermal Stability Analysis using DSC.

Antioxidant Activity

The antioxidant properties of diphenylamine derivatives are attributed to the ability of the secondary amine group to donate a hydrogen atom, thereby neutralizing free radicals. The presence and position of nitro groups can modulate this activity.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Test compounds (2,4-DNDPA and related compounds)

  • Spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

  • Sample Preparation: Prepare stock solutions of the test compounds in the same solvent.

  • Reaction: In a test tube or a 96-well plate, mix a defined volume of the DPPH solution with various concentrations of the test compound. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound. A lower IC50 value indicates higher antioxidant activity.

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DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH Solution Mix Mix DPPH Solution with Test Compound DPPH_sol->Mix Sample_sol Prepare Test Compound Solutions (Varying Conc.) Sample_sol->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure_Abs Measure Absorbance (at ~517 nm) Incubate->Measure_Abs Calculate_Scav Calculate % Scavenging Activity Measure_Abs->Calculate_Scav Determine_IC50 Determine IC50 Value Calculate_Scav->Determine_IC50

Caption: Workflow for DPPH Radical Scavenging Assay.

Biological Activity and Signaling Pathways

Mutagenicity Assessment: The Ames Test

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test measures the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Bacterial Strains: Use appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100) with and without metabolic activation (S9 mix).

  • Test Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO).

  • Assay:

    • To molten top agar (B569324), add the bacterial culture, the test compound solution at various concentrations, and either S9 mix (for metabolic activation) or a buffer.

    • Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Collection: Count the number of revertant colonies on each plate.

  • Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

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Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Incubation & Analysis Bacteria Prepare Salmonella Tester Strains Mix Mix Bacteria, Compound, & S9 Mix/Buffer in Top Agar Bacteria->Mix Compound Prepare Test Compound Solutions Compound->Mix S9 Prepare S9 Mix (for metabolic activation) S9->Mix Plate Pour onto Minimal Glucose Agar Plates Mix->Plate Incubate Incubate at 37°C for 48-72h Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze for Dose-Dependent Increase in Mutations Count->Analyze

Caption: Workflow for the Ames Test (Plate Incorporation Method).

Interaction with Cellular Signaling Pathways

Preliminary evidence suggests that diphenylamine derivatives may interact with key cellular signaling pathways involved in oxidative stress and inflammation, such as the Keap1-Nrf2 and NF-κB pathways.

  • Keap1-Nrf2 Pathway: This pathway is a major regulator of the cellular antioxidant response. Nrf2 is a transcription factor that, under normal conditions, is kept inactive by Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. Some compounds can activate this pathway by reacting with Keap1, leading to Nrf2 stabilization.

  • NF-κB Pathway: The NF-κB pathway is a central regulator of inflammation. Activation of this pathway leads to the production of pro-inflammatory cytokines and other inflammatory mediators. Some antioxidants and other small molecules have been shown to inhibit NF-κB activation.

Further research is needed to elucidate the specific interactions of this compound and its related compounds with these pathways.

dot

Signaling_Pathways cluster_keap1_nrf2 Keap1-Nrf2 Pathway cluster_nf_kb NF-κB Pathway Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element Nrf2->ARE binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 inactivates Keap1 DNDPA_related Diphenylamine Derivatives DNDPA_related->Keap1_Nrf2 may interact with Keap1 IKK IKK Complex IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes activates transcription Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK activates DNDPA_related2 Diphenylamine Derivatives DNDPA_related2->IKK may inhibit

Caption: Potential interaction of diphenylamine derivatives with Keap1-Nrf2 and NF-κB signaling pathways.

Conclusion

This comparative guide provides a foundational understanding of this compound and its related compounds. The presented data and experimental protocols offer a framework for researchers to conduct further comparative studies. The choice of a specific diphenylamine derivative for a particular application will depend on a careful evaluation of its physicochemical properties, performance characteristics, and biological activity. Further investigations into the precise mechanisms of action, particularly in biological systems, are warranted to fully understand the potential applications and risks associated with these compounds.

A Comparative Guide to the Quantification of 2,4-Dinitrodiphenylamine: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of 2,4-Dinitrodiphenylamine (2,4-DNDPA), selecting the appropriate analytical methodology is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with two common alternatives: Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Visible Spectrophotometry. The information presented is based on established analytical principles and typical performance data for similar aromatic nitro compounds and diphenylamine (B1679370) derivatives, offering a robust framework for method selection and validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of a wide array of organic molecules, including 2,4-DNDPA. Its high resolution, sensitivity, and adaptability make it a preferred method for quantification in complex matrices. A typical reversed-phase HPLC method offers excellent separation of 2,4-DNDPA from potential impurities and degradation products.

Experimental Protocol: HPLC-UV

1. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol (B129727) to obtain a concentration of 100 µg/mL.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample containing 2,4-DNDPA in the mobile phase to an expected concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

ParameterSpecification
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (70:30, v/v), degassed
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV at 254 nm
Column Temperature Ambient (25 ± 2°C)
Run Time 10 minutes

3. Validation Parameters:

The method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2) to ensure it is fit for its intended purpose.[1][2] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3]

  • Linearity: A direct correlation between concentration and response over a defined range.[3]

  • Accuracy: The closeness of the results to the true value, often expressed as percent recovery.[3]

  • Precision: The degree of scatter between a series of measurements, expressed as the relative standard deviation (%RSD).[3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[4]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[4]

Alternative Analytical Methods

While HPLC is a powerful tool, other techniques may be suitable depending on the specific analytical challenge, available instrumentation, and desired throughput.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique, particularly for volatile and semi-volatile compounds. For 2,4-DNDPA, which is thermally stable, GC-MS can provide excellent quantification and structural confirmation.[4]

Experimental Protocol: GC-MS

1. Sample and Standard Preparation:

  • Standard Stock and Working Solutions: Prepared similarly to the HPLC method, but using a volatile solvent like ethyl acetate (B1210297) or hexane.

  • Sample Preparation: An extraction step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), may be required to transfer the analyte into a suitable solvent and remove non-volatile matrix components.

2. GC-MS Conditions:

ParameterSpecification
GC System Agilent 7890 or equivalent
MS System Agilent 5977 or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280°C
Injection Volume 1 µL (splitless mode)
Oven Program Initial 150°C for 1 min, ramp at 20°C/min to 300°C, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification
UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds that absorb light in the ultraviolet-visible range. Due to the presence of nitro and aromatic functional groups, 2,4-DNDPA has a chromophore that allows for direct UV-Vis analysis.

Experimental Protocol: UV-Vis Spectrophotometry

1. Sample and Standard Preparation:

  • Solvent Selection: A suitable solvent in which 2,4-DNDPA is soluble and stable, and that does not absorb at the analytical wavelength (e.g., methanol or ethanol), should be chosen.

  • Standard and Sample Solutions: Prepared as described for the HPLC method, ensuring concentrations fall within the linear range of the Beer-Lambert law.

2. Spectrophotometric Measurement:

ParameterSpecification
Spectrophotometer Double beam UV-Vis spectrophotometer
Wavelength Scan 200 - 400 nm to determine the wavelength of maximum absorbance (λmax)
Analytical Wavelength λmax of 2,4-DNDPA
Blank The solvent used for sample and standard preparation
Cuvette 1 cm quartz cuvette

Performance Comparison

The choice of analytical method often involves a trade-off between various performance characteristics. The following table summarizes the typical performance of HPLC, GC-MS, and UV-Vis spectrophotometry for the quantification of aromatic nitro compounds like 2,4-DNDPA.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Specificity High (with proper separation)Very High (mass selective detection)Low to Moderate (prone to interference)
Sensitivity (LOD/LOQ) Low ng/mL rangeLow to sub-ng/mL rangeµg/mL range
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%95 - 105%
Precision (%RSD) < 2%< 5%< 3%
Sample Throughput ModerateModerate to LowHigh
Cost per Sample ModerateHighLow
Instrumentation Cost ModerateHighLow

Visualizing the Workflow and Method Comparison

To better illustrate the analytical processes, the following diagrams outline the validation workflow and a comparison of the key decision factors for method selection.

HPLC_Validation_Workflow start Start: Define Analytical Procedure's Intended Purpose protocol Develop & Document Validation Protocol start->protocol parameters Define Performance Characteristics & Acceptance Criteria (ICH Q2(R2)) protocol->parameters experiments Execute Validation Experiments parameters->experiments specificity Specificity experiments->specificity linearity Linearity & Range experiments->linearity accuracy Accuracy experiments->accuracy precision Precision (Repeatability & Intermediate) experiments->precision lod_loq LOD & LOQ experiments->lod_loq robustness Robustness experiments->robustness data_analysis Analyze & Document Results specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Prepare Validation Report data_analysis->report end End: Method is Validated for Intended Use report->end

Caption: Workflow for HPLC Method Validation.

Method_Selection_Comparison Analyte 2,4-DNDPA Quantification HPLC HPLC-UV Analyte->HPLC Balanced Performance GCMS GC-MS Analyte->GCMS Highest Specificity & Sensitivity UVVis UV-Vis Analyte->UVVis Rapid Screening High_Specificity High Specificity HPLC->High_Specificity Complex_Matrix Complex Matrix HPLC->Complex_Matrix GCMS->High_Specificity High_Sensitivity High Sensitivity GCMS->High_Sensitivity GCMS->Complex_Matrix High_Throughput High Throughput UVVis->High_Throughput Low_Cost Low Cost UVVis->Low_Cost Simple_Matrix Simple Matrix UVVis->Simple_Matrix

Caption: Key Decision Factors for Method Selection.

Conclusion

The selection of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. HPLC-UV offers a robust and reliable method with a good balance of specificity, sensitivity, and cost, making it suitable for routine quality control and research applications. GC-MS provides the highest level of specificity and sensitivity, which is ideal for trace-level analysis in complex matrices or for confirmatory purposes. UV-Vis spectrophotometry, while less specific, offers a rapid and cost-effective solution for screening purposes or for the analysis of relatively simple sample matrices. A thorough validation of the chosen method is crucial to ensure the generation of accurate and reproducible data.

References

A Comparative Analysis of the Reactivity of 2,4-Dinitrodiphenylamine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the relative reactivity of nitroaromatic compounds is crucial for predicting reaction kinetics, optimizing synthetic routes, and developing structure-activity relationships. This guide provides a comparative analysis of the reactivity of 2,4-dinitrodiphenylamine with other key nitroaromatics, supported by experimental data and detailed methodologies.

The reactivity of nitroaromatic compounds in nucleophilic aromatic substitution (SNAr) is profoundly influenced by the number and position of electron-withdrawing nitro groups, the nature of the leaving group, and the electronic properties of other substituents on the aromatic ring. In this context, this compound presents an interesting case study, where the electron-donating character of the phenylamino (B1219803) group counteracts the activating effect of the two nitro groups.

Quantitative Comparison of Reactivity

To provide a clear comparison, the following table summarizes the second-order rate constants (k2) for the SNAr of various nitroaromatic compounds with common nucleophiles. The data highlights the significant impact of substituents and leaving groups on reaction rates.

Nitroaromatic CompoundNucleophileSolventTemperature (°C)Second-Order Rate Constant (k2) [M-1s-1]
1-Chloro-2,4-dinitrobenzenePiperidine (B6355638)95% Ethanol251.686 x 10-2
1-Bromo-2,4-dinitrobenzenePiperidine95% Ethanol251.588 x 10-2
1-Iodo-2,4-dinitrobenzenePiperidine95% Ethanol250.360 x 10-2
1-Chloro-2,4-dinitrobenzeneAnilineHexane-Benzene (4:1)400.5 x 10-6
1-Fluoro-2,4-dinitrobenzenePiperidineToluene25>102 times faster than chloro derivative

Semi-Quantitative Analysis Using Hammett Constants

The Hammett equation provides a framework for quantifying the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a group.

  • Nitro Group (-NO2): The nitro group is strongly electron-withdrawing, characterized by large positive Hammett sigma values (σp = +0.78, σm = +0.71). This electron withdrawal significantly stabilizes the negatively charged Meisenheimer intermediate formed during SNAr, thereby accelerating the reaction. The presence of two nitro groups, as in this compound and its analogues, greatly enhances the electrophilicity of the aromatic ring.

  • Phenylamino Group (-NHPh): The phenylamino group, in contrast, is generally considered electron-donating through resonance, although it can be weakly electron-withdrawing inductively. Its Hammett constant is context-dependent but is significantly less electron-withdrawing than a nitro group. In this compound, the -NHPh group occupies a position that could potentially donate electron density to the ring, thereby deactivating it towards nucleophilic attack compared to a compound with a simple hydrogen at that position.

Based on these principles, the reactivity of this compound in SNAr reactions, where the phenylamino group itself is not the leaving group, is expected to be lower than that of 2,4-dinitrohalobenzenes. The electron-donating character of the amino substituent counteracts the activating effect of the two nitro groups.

Experimental Protocols

The following is a generalized experimental protocol for determining the second-order rate constants of SNAr reactions of nitroaromatics with an amine nucleophile using UV-Visible spectrophotometry.

Objective: To determine the second-order rate constant for the reaction between a nitroaromatic compound and a nucleophile.

Materials:

  • Nitroaromatic compound (e.g., 1-chloro-2,4-dinitrobenzene)

  • Nucleophile (e.g., piperidine or aniline)

  • Solvent (e.g., 95% ethanol, hexane-benzene mixture)

  • UV-Visible spectrophotometer with a thermostatted cuvette holder

  • Volumetric flasks, pipettes, and syringes

  • Constant temperature bath

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the nitroaromatic compound of a known concentration (e.g., 0.01 M) in the chosen solvent.

    • Prepare a stock solution of the nucleophile of a known concentration (e.g., 0.1 M) in the same solvent.

  • Kinetic Measurements:

    • Set the UV-Visible spectrophotometer to the wavelength of maximum absorbance (λmax) of the reaction product. This is determined by allowing a reaction mixture to go to completion and scanning the UV-Vis spectrum.

    • Equilibrate the stock solutions and the spectrophotometer cuvette holder to the desired reaction temperature.

    • In a cuvette, mix known volumes of the nitroaromatic stock solution and the solvent.

    • Initiate the reaction by adding a known volume of the nucleophile stock solution to the cuvette, ensuring rapid mixing. The concentration of the nucleophile should be in large excess (at least 10-fold) compared to the nitroaromatic compound to ensure pseudo-first-order kinetics.

    • Immediately start recording the absorbance at the predetermined λmax as a function of time.

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) can be determined from the slope of a plot of ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.

    • The second-order rate constant (k2) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile in excess: k2 = kobs / [Nucleophile].

Visualizing Reaction Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical SNAr mechanism and a general experimental workflow for kinetic analysis.

SNAr_Mechanism Reactants Nitroaromatic + Nucleophile Intermediate Meisenheimer Complex (Stabilized by -NO2 groups) Reactants->Intermediate Attack Products Substituted Product + Leaving Group Intermediate->Products Loss of Leaving Group

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Stock Solutions (Nitroaromatic & Nucleophile) B Determine λmax of Product A->B C Mix Reactants in Cuvette B->C D Monitor Absorbance vs. Time C->D E Plot ln(A∞ - At) vs. Time D->E F Calculate k_obs (slope) E->F G Calculate k2 = k_obs / [Nucleophile] F->G

Caption: Workflow for Kinetic Analysis of an SNAr Reaction.

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,4-Dinitrodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the principal analytical methods for the quantification of 2,4-Dinitrodiphenylamine (2,4-DNDPA). The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry are evaluated to assist in method selection, development, and cross-validation. This comparison is supported by representative experimental data and detailed methodologies for each technique.

Methodology Comparison

The selection of an analytical method for 2,4-DNDPA is contingent on various factors, including the sample matrix, required sensitivity, and desired throughput. While all three methods are applicable to the analysis of 2,4-DNDPA, their performance characteristics vary significantly.

  • High-Performance Liquid Chromatography (HPLC-UV): This is a widely used technique for the analysis of non-volatile and thermally labile compounds. For 2,4-DNDPA, which possesses a chromophore, UV detection is a suitable and straightforward approach. The method offers good reproducibility and is amenable to automation for high-throughput analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the relatively high molecular weight and polarity of 2,4-DNDPA, derivatization may sometimes be employed to improve its volatility and chromatographic behavior, though direct analysis is often possible. The mass spectrometric detection provides high selectivity and sensitivity.

  • UV-Visible Spectrophotometry: This technique is based on the principle that colored compounds absorb light at a specific wavelength. As this compound is a colored compound, it can be directly quantified using a spectrophotometer. This method is simple, rapid, and cost-effective, making it suitable for routine analysis where high sensitivity is not a primary requirement.

The following diagram illustrates the logical workflow for the cross-validation of these analytical methods.

Cross-Validation Workflow for 2,4-DNDPA Analytical Methods cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Validation Parameters cluster_comparison Data Comparison & Reporting Sample 2,4-DNDPA Sample HPLC HPLC-UV Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS UVVis UV-Vis Spectrophotometry Sample->UVVis Standard Standard Preparation Standard->HPLC Standard->GCMS Standard->UVVis Spiked Spiked Matrix Samples Spiked->HPLC Spiked->GCMS Spiked->UVVis Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD LOD/LOQ HPLC->LOD Specificity Specificity HPLC->Specificity GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOD GCMS->Specificity UVVis->Linearity UVVis->Accuracy UVVis->Precision UVVis->LOD UVVis->Specificity Compare Compare Results Linearity->Compare Accuracy->Compare Precision->Compare LOD->Compare Specificity->Compare Report Generate Report Compare->Report

Caption: Workflow for cross-validation of analytical methods.

Performance Comparison

The following table summarizes the typical performance characteristics for HPLC-UV, GC-MS, and UV-Visible Spectrophotometry in the analysis of this compound and related compounds. The values are based on published literature for similar analytes and represent expected performance.

Validation Parameter HPLC-UV GC-MS UV-Visible Spectrophotometry Acceptance Criteria (ICH Q2(R2)) [1][2][3][4][5]
Linearity (r²) > 0.999> 0.998> 0.995≥ 0.995
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%Typically 80% - 120% of the true value
Precision (%RSD) < 2%< 15%< 2%Repeatability: ≤ 2%; Intermediate Precision: ≤ 3%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.005 - 0.05 µg/mL0.1 - 1 µg/mLS/N ratio of 3:1
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.015 - 0.15 µg/mL0.3 - 3 µg/mLS/N ratio of 10:1
Specificity HighVery HighModerateNo interference at the analyte retention time/wavelength

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical procedures. The following sections outline representative experimental protocols for HPLC-UV, GC-MS, and UV-Visible Spectrophotometry tailored for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of 2,4-DNDPA in various matrices.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Visible detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 335 nm[6].

  • Injection Volume: 20 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of 2,4-DNDPA reference standard in 100 mL of acetonitrile to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 20 µg/mL).

  • Sample Preparation: Dissolve the sample containing 2,4-DNDPA in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Validation Procedure:

  • Specificity: Inject the diluent, a known impurity standard, and a sample solution to demonstrate the absence of interference at the retention time of 2,4-DNDPA.

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of 2,4-DNDPA at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Assess repeatability by analyzing six replicate injections of a standard solution. Evaluate intermediate precision by having a different analyst perform the analysis on a different day.

  • LOD & LOQ: Determine the limit of detection and quantification based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is well-suited for the sensitive and selective determination of 2,4-DNDPA.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column suitable for semi-volatile compounds (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis (monitor characteristic ions of 2,4-DNDPA).

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 100 µg/mL stock solution of 2,4-DNDPA in a volatile solvent such as acetone (B3395972) or ethyl acetate.

  • Working Standard Solutions: Serially dilute the stock solution to prepare working standards in the desired concentration range (e.g., 0.01 - 5 µg/mL).

  • Sample Preparation: Extract the sample containing 2,4-DNDPA with a suitable organic solvent. The extract may need to be concentrated or diluted to fall within the calibration range.

Validation Procedure:

  • Specificity: Analyze a blank matrix and a spiked matrix to ensure no interfering peaks at the retention time and m/z of 2,4-DNDPA.

  • Linearity: Construct a calibration curve by plotting the peak area of the target ion against the concentration of the standards.

  • Accuracy and Precision: Perform recovery and repeatability studies as described for the HPLC method.

  • LOD & LOQ: Determine based on the signal-to-noise ratio of the characteristic ions in the SIM mode.

UV-Visible Spectrophotometry Method

This method offers a rapid and simple approach for the quantification of 2,4-DNDPA.

Instrumentation and Conditions:

  • Spectrophotometer: A UV-Visible spectrophotometer.

  • Cuvettes: 1 cm quartz cuvettes.

  • Wavelength of Maximum Absorbance (λmax): Determine by scanning a standard solution of 2,4-DNDPA in the chosen solvent (e.g., cyclohexane, λmax ≈ 335 nm[6]).

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 100 µg/mL stock solution of 2,4-DNDPA in a suitable solvent (e.g., acetone[7]).

  • Working Standard Solutions: Prepare a series of standards by diluting the stock solution to obtain concentrations that give absorbance values within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Sample Preparation: Dissolve the sample in the same solvent used for the standards to a concentration that falls within the calibration range.

Validation Procedure:

  • Specificity: Analyze a blank and a sample matrix to check for any background absorbance at the λmax of 2,4-DNDPA.

  • Linearity: Prepare a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Accuracy and Precision: Analyze samples of known concentration and perform replicate measurements of a single sample.

  • LOD & LOQ: Can be determined from the standard deviation of the blank measurements.

Conclusion

The choice of the most appropriate analytical method for this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a robust and versatile method suitable for routine quality control with good precision and accuracy.

  • GC-MS offers the highest selectivity and sensitivity, making it ideal for trace-level analysis and confirmatory testing.

  • UV-Visible Spectrophotometry is a simple and cost-effective technique for rapid screening and quantification in less complex matrices where high sensitivity is not required.

A thorough cross-validation of these methods is essential to ensure the reliability and consistency of analytical data for this compound. This involves comparing the results obtained from each method for the same samples and ensuring that the chosen method is fit for its intended purpose.

References

Comparative Efficacy of 2,4-Dinitrodiphenylamine and Other Stabilizers in Propellant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The long-term stability of energetic materials, such as nitrocellulose-based propellants, is a critical factor in ensuring their safety, reliability, and performance. The inherent instability of these materials leads to autocatalytic decomposition, a process that can be mitigated by the addition of chemical stabilizers. Among the most widely used stabilizers is diphenylamine (B1679370) (DPA), which functions by scavenging reactive nitrogen oxides (NOx) that are byproducts of nitrocellulose degradation. A key intermediate and subsequent stabilizer formed during this process is 2,4-dinitrodiphenylamine (2,4-DNDPA). This guide provides a comparative analysis of the stabilizing efficacy of 2,4-DNDPA in the context of its parent compound, DPA, and other common stabilizers.

Stabilization Mechanism of Diphenylamine and the Role of this compound

The primary role of DPA as a stabilizer is to interrupt the chain reaction of nitrocellulose decomposition. This is achieved through a series of nitrosation and nitration reactions with NOx, leading to the formation of various derivatives.[1] The generally accepted stabilization pathway begins with the reaction of DPA with nitrogen oxides to form N-nitrosodiphenylamine (N-NODPA).[2][3] This is followed by a series of further reactions, including nitration, to produce a cascade of secondary stabilizers, including mononitro- and dinitro-derivatives of DPA.[2][4] Among these, 2,4-DNDPA is a significant product that continues to provide a stabilizing effect.[2][4]

The overall efficacy of DPA is therefore a combination of the initial scavenging by the parent molecule and the subsequent stabilizing action of its derivatives, including 2-nitrodiphenylamine (B16788) (2-NDPA), 4-nitrodiphenylamine (B16768) (4-NDPA), and ultimately 2,4-DNDPA.[3]

Stabilization Pathway of Diphenylamine (DPA) DPA Diphenylamine (DPA) N_NODPA N-Nitrosodiphenylamine (N-NODPA) DPA->N_NODPA forms NC_decomp Nitrocellulose Decomposition NOx NOx (NO, NO2) NC_decomp->NOx releases NOx->DPA reacts with NDPA 2-Nitrodiphenylamine & 4-Nitrodiphenylamine N_NODPA->NDPA further reacts to form DNDPA This compound (2,4-DNDPA) NDPA->DNDPA further reacts to form Further_Nitration Further Nitrated Products DNDPA->Further_Nitration can be further nitrated

Stabilization Pathway of Diphenylamine

Comparative Performance Data

Direct quantitative comparisons of 2,4-DNDPA as a standalone stabilizer are limited in publicly available literature. However, the efficacy of DPA and its derivatives, along with other classes of stabilizers, has been evaluated through various thermal analysis techniques. The following tables summarize key performance data, providing an indirect comparison.

Table 1: Thermal Stability of Nitrocellulose with Various Stabilizers

This table presents data on the thermal decomposition of nitrocellulose in the presence of different stabilizers, as measured by Differential Scanning Calorimetry (DSC). A higher activation energy (Ea) and decomposition temperature (Tpeak) generally indicate greater stabilizing effectiveness.

StabilizerNitrogen Content of Nitrocellulose (%)Activation Energy (Ea) (kJ mol⁻¹)Peak Decomposition Temperature (°C)Analytical Method
None12.76144.7 - 145.6~200-210Isothermal Decomposition & Arrhenius/Model Fitting
Diphenylamine (DPA)12.6190Not SpecifiedDSC (Ozawa-Flynn-Wall)
Centralite I13.3Not SpecifiedLower than Triphenylamine (B166846)DSC
Triphenylamine (TPA)13.3129 - 133207.6 - 209.8DSC & Microcalorimetry
Akardite IINot SpecifiedNot SpecifiedNot SpecifiedMicrocalorimetry
2-NitrodiphenylamineNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Table 2: Relative Effectiveness and Consumption of Stabilizers

This table provides a qualitative and semi-quantitative comparison of different stabilizers based on their consumption rates and overall stabilizing effect in propellants.

StabilizerRelative EffectivenessConsumption RateNotes
Diphenylamine (DPA) Highly Effective-Effectiveness is due to the combined action of DPA and its nitrated/nitrosated derivatives.[2]
2-Nitrodiphenylamine (2-NDPA) Less effective than DPA by weightSlower than DPA initiallyFunctions as a secondary stabilizer and is a primary product of DPA degradation.[2]
Triphenylamine (TPA) Comparable or slightly better than DPA in some testsFaster than Centralite I, Akardite II, and 2-NDPADoes not form carcinogenic N-nitroso derivatives.
Centralite I EffectiveSlower than TPAAlso acts as a plasticizer.[5]
Akardite II EffectiveSlower than TPAUrea derivative.[5]

Experimental Protocols

The evaluation of stabilizer efficacy relies on a suite of analytical techniques to monitor the chemical and thermal stability of the propellant over time, often under accelerated aging conditions.

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate and quantify the concentration of the primary stabilizer and its degradation products over time.[6][7]

  • Methodology:

    • Sample Preparation: A known mass of the propellant is extracted with a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) to dissolve the stabilizer and its derivatives.[8] The solution is then filtered to remove any undissolved nitrocellulose.

    • Chromatographic Separation: The extract is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A mobile phase, typically a mixture of acetonitrile and water, is used to elute the compounds.

    • Detection: A UV-Vis detector is commonly used to detect the compounds as they elute from the column. Each compound will have a characteristic retention time and UV absorbance spectrum.

    • Quantification: The concentration of each compound is determined by comparing its peak area to a calibration curve generated from standards of known concentration.[9]

2. Heat Flow Calorimetry (HFC)

  • Objective: To measure the heat generated by the propellant as it decomposes, providing a direct measure of its stability.[10][11]

  • Methodology:

    • Sample Preparation: A small, precisely weighed sample of the propellant is sealed in a hermetic ampoule.

    • Isothermal Testing: The ampoule is placed in a highly sensitive microcalorimeter and held at a constant elevated temperature (e.g., 70, 80, or 90 °C).[10]

    • Data Acquisition: The heat flow from the sample is continuously measured over an extended period. A stable, low heat flow indicates good stability, while a rising heat flow suggests the onset of autocatalytic decomposition.

    • Analysis: The total heat evolved and the rate of heat evolution are used to assess the stability and predict the safe shelf-life of the propellant according to standards like STANAG 4582.[11]

3. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the thermal properties of the propellant, including the onset temperature of decomposition and the total energy released.

  • Methodology:

    • Sample Preparation: A small amount of the propellant is sealed in a DSC pan.

    • Temperature Programming: The sample is heated at a constant rate (e.g., 5, 10, 15, or 20 °C/min) in a controlled atmosphere.[12]

    • Data Acquisition: The difference in heat flow between the sample and a reference pan is measured as a function of temperature.

    • Analysis: The resulting thermogram shows exothermic peaks corresponding to decomposition. The peak temperature and the area under the peak (enthalpy of decomposition) are key parameters. Kinetic parameters like activation energy can be calculated using methods such as the Ozawa-Flynn-Wall analysis by performing the experiment at multiple heating rates.

General Experimental Workflow for Stabilizer Evaluation Start Propellant Sample (with stabilizer) Aging Accelerated Aging (e.g., 70-90°C) Start->Aging HPLC HPLC Analysis: - Stabilizer Depletion - Derivative Formation Aging->HPLC HFC Heat Flow Calorimetry (HFC): - Heat Release Rate - Shelf-life Prediction Aging->HFC DSC Differential Scanning Calorimetry (DSC): - Decomposition Temperature - Activation Energy Aging->DSC Data Data Analysis and Efficacy Comparison HPLC->Data HFC->Data DSC->Data

Workflow for Stabilizer Evaluation

Conclusion

While this compound is a crucial component in the stabilization cascade initiated by diphenylamine, its efficacy as a primary stabilizer is not as extensively documented as that of its parent compound or other stabilizers like triphenylamine and centralites. The available data suggests that the overall stabilizing effect of DPA is a result of the combined action of DPA itself and its successive nitrated and nitrosated derivatives. The selection of an optimal stabilizer for a given propellant formulation requires careful consideration of factors such as the desired shelf-life, operating conditions, and the potential formation of toxic byproducts. The experimental protocols outlined in this guide provide a robust framework for the comparative evaluation of stabilizer performance.

References

A Comparative Performance Analysis of 2,4-Dinitrodiphenylamine-Based Chemosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of chemosensors based on the 2,4-dinitrodiphenylamine (DNPA) scaffold. It is intended for researchers and professionals in the fields of analytical chemistry, materials science, and drug development who are interested in the design and application of colorimetric sensors for anion detection. The information presented herein is compiled from various scientific publications and aims to offer an objective overview supported by experimental data.

Introduction to this compound Chemosensors

This compound is a simple yet effective chromogenic chemosensor.[1] Its utility stems from the acidic proton of the secondary amine, which can be abstracted by basic anions. This deprotonation event leads to a distinct color change, forming the basis of its sensing mechanism. The electron-withdrawing nature of the two nitro groups enhances the acidity of the N-H proton, making it susceptible to interaction with various anions. These sensors are valued for their straightforward synthesis, cost-effectiveness, and the ability to provide a "naked-eye" detection of analytes.

Performance Comparison

The performance of this compound-based chemosensors is primarily evaluated based on their selectivity, sensitivity (limit of detection), response time, and the solvent system in which they operate. The following table summarizes the quantitative performance data for DNPA and its derivatives in the detection of various anions.

ChemosensorAnalyte(s)Solvent(s)Limit of Detection (LOD)Linear RangeResponse TimeKey Observations
This compound CN⁻, F⁻, CH₃COO⁻, H₂PO₄⁻DMSO, DMSO/Water mixturesNot explicitly statedNot providedRapidHighly selective for CN⁻ in DMSO with 4.3% (v/v) water. The sensing mechanism involves proton transfer.[2]
(2,4-dinitrophenyl)hydrazine derivative of bis(indolyl) methane (B114726) F⁻Not specified2 µMNot providedNot specifiedAllows for ratiometric detection of fluoride (B91410) ions.[3]
2-(2-(2,4-dinitrophenyl)hydrazono) 2H-indene-1,3-dione F⁻, CN⁻, H₂PO₄⁻, CH₃COO⁻, OH⁻Not specifiedNot providedNot providedNot specifiedExhibits a color change from greenish-yellow to purplish-blue upon anion binding.[4]
Dinitrophenyl hydrazone with quinoline (B57606) moiety (Compound 3b) CN⁻, F⁻, H₂PO₄⁻, CH₃COO⁻, BzO⁻Not specified0.35 µM for CN⁻Not providedNot specifiedShows remarkable sensitivity for cyanide, with deprotonation of NH and OH groups confirmed by ¹H NMR.[5][6]

Comparison with Alternative Chemosensors

To provide a broader context, the performance of DNPA-based sensors is compared with other chemosensors designed for the detection of fluoride and cyanide.

Alternative ChemosensorAnalyteSolvent(s)Limit of Detection (LOD)Key Features
Salen-Co-MOFF⁻Aqueous mediaUltralow concentrationsFast optical fluorometric chemosensor with a color change from violet to blue.[7]
Naphthodipyrrolidone (NDP) derivativesF⁻MeCN-H₂O (90%)3.7 x 10⁻⁹ MOne of the most sensitive fluoride chemosensors reported, operating in a partially aqueous phase.[8]
Aminobenzodifuranone (ABDF)F⁻Organic solvents5.0 x 10⁻⁷ MExhibits solvatochromic behavior and can detect both fluoride and the polarity of the solvent.[8]
Pd complex of 2-(5-bromo-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenolCN⁻Aqueous (blood)0.6 µM (absorbance), 15 µM (test strip)Indirect chemosensor for cyanide in blood, with a color change from blue to yellow.[9]

Signaling Pathway and Experimental Workflow

The signaling mechanism of this compound-based chemosensors typically involves a deprotonation-induced color change. The experimental workflow for evaluating the performance of these sensors follows a standardized procedure.

SignalingPathway DNPA This compound (DNPA) (Colorless/Pale Yellow) Deprotonated_DNPA Deprotonated DNPA (Red/Colored) DNPA->Deprotonated_DNPA Deprotonation Anion Basic Anion (e.g., F⁻, CN⁻) Anion->DNPA Interaction

Signaling pathway of a this compound-based chemosensor.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare stock solution of chemosensor C Perform UV-Vis titration A->C B Prepare stock solutions of various anions B->C D Add incremental amounts of anion to chemosensor solution C->D E Record absorbance spectra D->E F Plot absorbance vs. concentration E->F G Calculate Limit of Detection (LOD) F->G

A typical experimental workflow for evaluating a colorimetric chemosensor.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction.[3][10]

Materials:

Procedure:

  • In a round-bottomed flask, combine 1-bromo-2,4-dinitrobenzene and aniline in 95% ethanol.[10]

  • Attach a condenser and reflux the mixture for 30 minutes.[10]

  • Allow the mixture to cool slowly to room temperature.

  • Collect the crude product by suction filtration.

  • Recrystallize the crude product from hot 95% ethanol to obtain purified this compound.

General Protocol for Anion Sensing using UV-Vis Spectroscopy

This protocol outlines the general steps for evaluating the performance of a colorimetric chemosensor.

Materials:

  • Stock solution of the this compound-based chemosensor in a suitable solvent (e.g., DMSO).

  • Stock solutions of various anions (e.g., tetrabutylammonium (B224687) salts of F⁻, CN⁻, etc.) in the same solvent.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a dilute solution of the chemosensor in the chosen solvent.

  • Record the initial UV-Vis absorption spectrum of the chemosensor solution.

  • Incrementally add small aliquots of the anion stock solution to the chemosensor solution in the cuvette.

  • After each addition, mix the solution thoroughly and record the UV-Vis absorption spectrum.

  • Continue this process until no further significant changes in the spectrum are observed.

  • Plot the change in absorbance at a specific wavelength against the concentration of the added anion to determine the sensor's response.

  • To test for selectivity, repeat the experiment with a range of different anions and compare the responses.

Conclusion

This compound and its derivatives represent a class of simple and effective colorimetric chemosensors for the detection of basic anions. Their performance, particularly in terms of selectivity, can be tuned by modifying the solvent system. While they offer the advantage of straightforward synthesis and naked-eye detection, their sensitivity may not always match that of more complex fluorescent or metal-organic framework-based sensors. The choice of chemosensor will ultimately depend on the specific application requirements, including the desired limit of detection, the operating environment, and cost considerations. This guide provides a foundational understanding to aid researchers in the selection and development of appropriate chemosensing strategies.

References

A Spectroscopic Showdown: Unmasking 2,4-Dinitrodiphenylamine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is paramount. Subtle shifts in molecular structure can dramatically alter a compound's properties and biological activity. This guide provides a comprehensive spectroscopic comparison of 2,4-dinitrodiphenylamine (2,4-DNPH) and its isomers, offering key experimental data to facilitate their differentiation.

Dinitrodiphenylamines are a class of compounds with applications ranging from dyes and indicators to materials science. Distinguishing between the various positional isomers of DNPH is a common analytical challenge. This guide leverages key spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—to provide a clear comparative framework.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and several of its isomers. The availability of comprehensive experimental data for all isomers is limited; where available, data from reputable sources is presented.

Table 1: UV-Visible Spectroscopy Data

Compoundλmax (nm)Solvent
This compound335Cyclohexane[1]
2,2'-DinitrodiphenylamineNot explicitly found-
4,4'-DinitrodiphenylamineNot explicitly found-

Table 2: Infrared (IR) Spectroscopy Data (Key Peaks in cm⁻¹)

CompoundN-H StretchNO₂ Symmetric StretchNO₂ Asymmetric StretchAromatic C-H Stretch
This compound~3300-3400~1330-1350~1500-1530~3000-3100
2,2'-DinitrodiphenylamineData not availableData not availableData not availableData not available
4,4'-DinitrodiphenylamineData not availableData not availableData not availableData not available

Table 3: ¹H NMR Spectroscopy Data (Chemical Shift δ in ppm)

CompoundAromatic ProtonsN-H Proton
This compound7.2-9.2 (m)~9.8 (br s)
2,2'-DinitrodiphenylamineData not availableData not available
4,4'-DinitrodiphenylamineData not availableData not available

Table 4: ¹³C NMR Spectroscopy Data (Chemical Shift δ in ppm)

CompoundAromatic Carbons
This compound~115-150
2,2'-DinitrodiphenylamineData not available
4,4'-DinitrodiphenylamineData not available

Table 5: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound259213, 183, 167, 77
2,2'-Dinitrodiphenylamine259Data not available
4,4'-Dinitrodiphenylamine259Data not available

Experimental Protocols

The following are generalized protocols for the analytical techniques used to characterize these compounds.

UV-Visible Spectroscopy
  • Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent, such as cyclohexane (B81311) or ethanol. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.

  • Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is identified.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: An FTIR spectrometer is used. A background spectrum of the empty sample compartment is recorded.

  • Data Acquisition: The IR spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: The positions and shapes of the absorption bands are analyzed to identify characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz) is used.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to determine the structure of the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for these types of compounds.

  • Mass Analysis: The mass-to-charge ratios (m/z) of the resulting ions are measured.

  • Data Analysis: The molecular ion peak is identified to determine the molecular weight, and the fragmentation pattern is analyzed to provide structural information.

Workflow for Spectroscopic Comparison of Isomers

The following diagram illustrates a logical workflow for the spectroscopic analysis and comparison of dinitrodiphenylamine isomers.

G Workflow for Spectroscopic Comparison of Dinitrodiphenylamine Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Isomeric Mixture or Synthesized Product UV_Vis UV-Vis Spectroscopy Sample->UV_Vis IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS UV_Data λmax Comparison UV_Vis->UV_Data IR_Data Functional Group Analysis IR->IR_Data NMR_Data Structural Elucidation NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Conclusion Isomer Identification UV_Data->Conclusion IR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

References

A comparative study of the synthesis routes for 2,4-Dinitrodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to 2,4-dinitrodiphenylamine, a key intermediate in the synthesis of various dyes, agrochemicals, and pharmaceuticals. The comparison focuses on reaction efficiency, experimental feasibility, and the purity of the final product, supported by experimental data and detailed protocols.

Executive Summary

The synthesis of this compound is predominantly achieved through two reliable methods: Nucleophilic Aromatic Substitution (SNAr) and Ullmann Condensation. A third route, the direct nitration of diphenylamine (B1679370), is less common due to challenges in controlling selectivity and the formation of multiple isomers.

  • Nucleophilic Aromatic Substitution (SNAr) is a widely used and efficient method, offering high yields and relatively mild reaction conditions. It involves the reaction of an activated aryl halide, such as 1-chloro-2,4-dinitrobenzene (B32670) or 1-bromo-2,4-dinitrobenzene (B145926), with aniline (B41778).

  • Ullmann Condensation provides an alternative, copper-catalyzed approach for coupling an aryl halide with aniline. While effective, traditional Ullmann conditions often require higher temperatures and stoichiometric amounts of copper. Modern modifications, however, have improved the reaction's efficiency.

  • Direct Nitration of Diphenylamine is a seemingly straightforward approach but is often hampered by a lack of regioselectivity, leading to a mixture of mono-, di-, and poly-nitrated products, making the isolation of pure this compound challenging.

This guide will delve into the specifics of each method, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the most suitable synthesis strategy for their needs.

Comparative Data of Synthesis Routes

The following table summarizes the key quantitative parameters for the different synthesis routes to this compound.

ParameterNucleophilic Aromatic Substitution (SNAr)Ullmann CondensationDirect Nitration of Diphenylamine
Starting Materials 1-Halo-2,4-dinitrobenzene (Cl or Br), Aniline1-Halo-2,4-dinitrobenzene, AnilineDiphenylamine, Nitrating agent (e.g., HNO₃/H₂SO₄)
Typical Yield 65-95%[1][2]Moderate to high (Varies with catalyst and conditions)Low to moderate (for the desired isomer)
Reaction Temperature Room temperature to reflux (e.g., 30-100 °C)[2]High temperatures (often > 150 °C)[3]Low temperatures (e.g., 0-25 °C) to control nitration
Reaction Time 0.2 to 3 hours[2][4]Several hoursVaries, can be rapid
Catalyst None required (base may be used)Copper (e.g., Cu powder, CuI, CuO)[3][5]Sulfuric acid (catalyst and solvent)
Solvent Ethanol (B145695), neat (no solvent), or Deep Eutectic Solvent (DES)[2][4]High-boiling polar solvents (e.g., nitrobenzene, DMF) or neat[3]Acetic anhydride, Sulfuric acid[6]
Purity of Crude Product Generally high, requires recrystallization[1]Variable, may require extensive purificationLow, mixture of isomers requiring separation

Experimental Protocols

Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the synthesis of this compound from 1-bromo-2,4-dinitrobenzene and aniline.

Materials:

  • 1-bromo-2,4-dinitrobenzene

  • Aniline

  • 95% Ethanol

  • Round-bottomed flask

  • Condenser

  • Heating mantle

  • Suction filtration apparatus

Procedure:

  • In a 50-mL round-bottomed flask, combine 1.8 g (7.3 mmol) of 1-bromo-2,4-dinitrobenzene and 20 mL of 95% ethanol.[4]

  • Add 1.5 g (16.1 mmol) of aniline to the flask.[4]

  • Attach a condenser and heat the mixture to reflux for 30 minutes.[4]

  • After the reflux period, allow the mixture to cool slowly to room temperature over 30 minutes.

  • The product will crystallize out of the solution upon cooling.

  • Collect the crude product by suction filtration.[4]

  • Recrystallize the crude product from hot 95% ethanol to obtain pure this compound.

Ullmann Condensation

This protocol provides a general procedure for the copper-catalyzed synthesis of diarylamines, adapted for this compound.

Materials:

  • 1-chloro-2,4-dinitrobenzene

  • Aniline

  • Anhydrous potassium carbonate

  • Copper powder

  • High-boiling point solvent (e.g., nitrobenzene)

  • Round-bottomed flask

  • Reflux condenser

  • Mechanical stirrer

Procedure:

  • To a round-bottomed flask equipped with a reflux condenser and mechanical stirrer, add 1-chloro-2,4-dinitrobenzene, an excess of aniline, anhydrous potassium carbonate, and a catalytic amount of copper powder.[5]

  • Add a high-boiling point solvent such as nitrobenzene.

  • Heat the reaction mixture to a high temperature (typically 150-200 °C) with vigorous stirring for several hours.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the copper catalyst and inorganic salts.

  • Remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization.

Reaction Mechanisms and Visualizations

The following diagrams illustrate the signaling pathways and logical relationships of the synthesis routes.

SNAr_Mechanism Reactants 1-Halo-2,4-dinitrobenzene + Aniline Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product This compound + HX Meisenheimer->Product Elimination of Halide

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Ullmann_Condensation_Mechanism cluster_0 Catalytic Cycle CuI Cu(I) Catalyst OxidativeAddition Oxidative Addition (Aryl Halide) CuI->OxidativeAddition CuIII Cu(III) Intermediate OxidativeAddition->CuIII ReductiveElimination Reductive Elimination CuIII->ReductiveElimination ReductiveElimination->CuI Product This compound ReductiveElimination->Product AmineCoordination Amine Coordination AmineCoordination->CuIII ArylHalide 1-Halo-2,4-dinitrobenzene ArylHalide->OxidativeAddition Aniline Aniline Aniline->AmineCoordination

Caption: Simplified Mechanism of Ullmann Condensation.

Nitration_of_Diphenylamine Diphenylamine Diphenylamine SigmaComplex Sigma Complex (Resonance Stabilized) Diphenylamine->SigmaComplex Electrophilic Attack Nitronium Nitronium Ion (NO₂⁺) from HNO₃/H₂SO₄ Nitronium->SigmaComplex Products Mixture of Nitrated Products (2-nitro, 4-nitro, 2,4-dinitro, etc.) SigmaComplex->Products Deprotonation

Caption: Electrophilic Aromatic Substitution in Direct Nitration.

Conclusion

For the synthesis of this compound, Nucleophilic Aromatic Substitution (SNAr) stands out as the most efficient and reliable method, offering high yields under relatively mild conditions. The Ullmann Condensation serves as a viable alternative, particularly with modern catalytic systems that operate under milder conditions. Direct nitration of diphenylamine is generally not recommended for the selective synthesis of this compound due to the formation of a complex mixture of isomers, which necessitates challenging purification steps. The choice of synthesis route will ultimately depend on the specific requirements of the researcher, including available starting materials, desired purity, and scale of the reaction.

References

Unveiling the Enigmatic Mechanism of 2,4-Dinitrodiphenylamine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential mechanisms of action of 2,4-Dinitrodiphenylamine (DNPA). Due to the limited direct experimental data on the specific cellular signaling pathways of DNPA, this document synthesizes information from structurally related compounds to propose potential avenues for investigation and validation.

This compound is a synthetic chemical historically used in the manufacturing of dyes and explosives.[1] While its primary known chemical reactivity involves nucleophilic aromatic substitution, emerging research on related diphenylamine (B1679370) and dinitrophenyl compounds suggests a potential for biological activity that warrants further investigation.[2][3] This guide outlines these potential mechanisms, compares the activities of related compounds, and provides detailed experimental protocols to validate these hypotheses.

Proposed, Unvalidated Mechanisms of Action

The biological effects of DNPA are not well characterized. However, based on its structural components—two nitro groups and a diphenylamine scaffold—several potential mechanisms can be postulated. The nitro groups can be reduced to amino groups, a process that may involve enzymatic interactions and could alter cellular metabolism.[2] Furthermore, the diphenylamine core is a versatile scaffold found in various biologically active compounds.

One potential, though unconfirmed, mechanism of action for DNPA is the inhibition of enzymes in the MAPEG (Membrane Associated Proteins in Eicosanoid and Glutathione metabolism) family. A study on 1-fluoro-2,4-dinitro-biphenyl-based compounds, which are structurally similar to DNPA, demonstrated inhibitory activity against mPGES-1, LTC4S, and FLAP, which are key enzymes in the biosynthesis of prostaglandins (B1171923) and leukotrienes.[4]

Additionally, studies on other diphenylamine derivatives have revealed a broad range of biological activities, including antimicrobial and antibiofilm formation, antioxidant effects, and even the promotion of osteoblast differentiation through the inhibition of cyclin-dependent kinase 8 (CDK8).[3][5][6][7] It is plausible that DNPA could exhibit some of these properties, although this requires experimental validation.

proposed_dnpa_moa cluster_pathways Postulated Signaling Pathways DNPA This compound (DNPA) PotentialTargets Potential Cellular Targets (Unvalidated) DNPA->PotentialTargets Enters Cell MAPEG MAPEG Inhibition (mPGES-1, LTC4S, FLAP) PotentialTargets->MAPEG CDK8 CDK8 Inhibition PotentialTargets->CDK8 Antimicrobial Antimicrobial/Antioxidant Mechanisms PotentialTargets->Antimicrobial BioEffects Potential Biological Effects MAPEG->BioEffects Altered Prostaglandin/ Leukotriene Synthesis CDK8->BioEffects Altered Gene Transcription Antimicrobial->BioEffects Microbial Death/ Reduced Oxidative Stress

Figure 1: Proposed (Unvalidated) Signaling Pathways for this compound.

Comparative Analysis of Structurally Related Compounds

Direct comparative data for DNPA is scarce. The following tables summarize the biological activities of various diphenylamine and dinitrophenyl derivatives to provide a basis for potential future comparative studies involving DNPA.

Table 1: Antimicrobial Activity of Diphenylamine Derivatives

Compound Test Organism Zone of Inhibition (mm) Reference
2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide Bacillus subtilis 18 [8]
2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide Escherichia coli 16 [8]
2-(2-(2-nitrobenzylidine) hydrazinyl)-N, N-diphenyl-acetamide Bacillus subtilis 20 [8]
2-(2-(2-nitrobenzylidine) hydrazinyl)-N, N-diphenyl-acetamide Escherichia coli 18 [8]
Chloramphenicol (Standard) Bacillus subtilis 25 [3]

| Chloramphenicol (Standard) | Escherichia coli | 22 |[3] |

Table 2: Osteoblastogenic and CDK8 Inhibitory Activity of Diphenylamine and Diphenylether Derivatives

Compound Osteoblast Differentiation (EC200, nM) CDK8 Inhibition (IC50, nM) Reference
Diphenylether derivative 13a 11.3 2.5 [6]
Diphenylether derivative 13g 31.1 7.8 [6]
Diphenylether derivative 13h 12.3 3.9 [6]

| Diphenylamine derivative 7a | 81.2 | Not Reported |[5] |

Table 3: MAPEG Inhibitory Activity of 1-Fluoro-2,4-dinitro-biphenyl-based Compounds

Compound mPGES-1 Inhibition (IC50, µM) LTC4S Inhibition (IC50, µM) 5-LOX Product Inhibition (IC50, µM) Reference
Compound 1a 0.42 1.30 1.40 [4]

| Compound 1d | 0.28 | 0.50 | 2.52 |[4] |

Experimental Protocols for Validation

To validate the potential biological activities of DNPA, a series of in vitro assays are recommended. The following protocols provide a starting point for assessing cytotoxicity and a potential mechanism of action related to apoptosis.

Protocol 1: MTT Cell Viability Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Mammalian cell line of choice (e.g., A549, HeLa)

  • Complete cell culture medium

  • This compound (DNPA) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of DNPA in complete culture medium. Remove the old medium from the wells and add 100 µL of the DNPA dilutions. Include a vehicle control (DMSO) and an untreated control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_dnpa Treat with DNPA serial dilutions incubate_24h->treat_dnpa incubate_treatment Incubate 24/48/72h treat_dnpa->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 2: Workflow for the MTT Cell Viability Assay.

Protocol 2: Diphenylamine Assay for DNA Fragmentation (Apoptosis Detection)

This colorimetric assay quantifies fragmented DNA, a hallmark of apoptosis.

Materials:

  • 6-well plates

  • Mammalian cell line of choice

  • Complete cell culture medium

  • DNPA stock solution (in DMSO)

  • Lysis buffer (10 mM Tris-HCl, pH 7.4, 5 mM EDTA, 0.2% Triton X-100)

  • 25% Trichloroacetic acid (TCA)

  • Diphenylamine solution (1.5 g diphenylamine, 1.5 mL sulfuric acid, 100 mL glacial acetic acid, with 0.5 mL of 1.6% acetaldehyde (B116499) added fresh)

  • Microcentrifuge tubes

  • Spectrophotometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of DNPA for a desired time period.

  • Cell Lysis: Harvest both adherent and floating cells and centrifuge. Resuspend the cell pellet in 500 µL of lysis buffer and incubate on ice for 30 minutes.

  • DNA Precipitation: Centrifuge the lysate at 13,000 rpm for 20 minutes to separate fragmented DNA (supernatant) from intact chromatin (pellet).

  • Fragmented DNA: Transfer the supernatant to a new tube and add an equal volume of 25% TCA.

  • Intact DNA: Resuspend the pellet in 500 µL of lysis buffer and add an equal volume of 25% TCA.

  • Colorimetric Reaction: Add 1 mL of diphenylamine solution to all tubes. Incubate at 37°C overnight.

  • Absorbance Measurement: Measure the absorbance at 600 nm.

  • Data Analysis: Calculate the percentage of DNA fragmentation as: (Absorbance of supernatant) / (Absorbance of supernatant + Absorbance of pellet) x 100.

dna_fragmentation_assay cluster_dna DNA Fractions start Start treat_cells Treat cells with DNPA start->treat_cells harvest_cells Harvest adherent and floating cells treat_cells->harvest_cells lyse_cells Lyse cells harvest_cells->lyse_cells centrifuge_lysate Centrifuge to separate fragmented and intact DNA lyse_cells->centrifuge_lysate supernatant Supernatant (Fragmented DNA) centrifuge_lysate->supernatant pellet Pellet (Intact DNA) centrifuge_lysate->pellet precipitate_dna Precipitate DNA with TCA supernatant->precipitate_dna pellet->precipitate_dna color_reaction Add diphenylamine solution and incubate precipitate_dna->color_reaction read_absorbance Read absorbance at 600 nm color_reaction->read_absorbance calculate_fragmentation Calculate % DNA fragmentation read_absorbance->calculate_fragmentation end End calculate_fragmentation->end

Figure 3: Experimental Workflow for the Diphenylamine DNA Fragmentation Assay.

Conclusion

While the direct mechanism of action for this compound in a biological context remains to be fully elucidated, the information gathered on structurally similar compounds provides a strong rationale for further investigation. The proposed (but unvalidated) signaling pathways involving MAPEG and CDK8 inhibition, as well as potential antimicrobial and antioxidant activities, offer promising starting points for research. The experimental protocols detailed in this guide provide the necessary tools to begin to unravel the biological effects of DNPA and to determine its potential as a lead compound in drug discovery. It is imperative that future studies focus on direct experimental validation to move beyond the current speculative understanding of this compound's mechanism of action.

References

Safety Operating Guide

Proper Disposal of 2,4-Dinitrodiphenylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety, logistical, and procedural guidance for the proper disposal of 2,4-Dinitrodiphenylamine (CAS No. 961-68-2). The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with hazardous waste regulations.

Disclaimer: This guide is based on publicly available safety data. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) office for specific disposal protocols and to ensure full compliance with local, state, and federal regulations.[1][2]

Immediate Safety and Hazard Identification

This compound is a hazardous chemical that requires careful handling. It is classified as an irritant to the eyes, skin, and respiratory system.[1][3] The toxicological properties of this substance have not been fully investigated.[1] Furthermore, it may be explosive under certain conditions, such as when dry or subjected to heat, shock, or friction.[2][4]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Seek medical attention.[1]

  • Spills: Evacuate the immediate area.[2] Wearing appropriate Personal Protective Equipment (PPE), vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1][5] Avoid generating dust and remove all sources of ignition.[1][5]

Data Presentation: Properties and Hazards

The following table summarizes key quantitative and qualitative data for this compound.

PropertyValue
Chemical Name 2,4-Dinitro-N-phenylaniline
CAS Number 961-68-2
Molecular Formula C₁₂H₉N₃O₄[1]
Molecular Weight 259.21 g/mol [1]
Appearance Red-brown powder[1]
Melting Point 159.00 - 161.00 °C[1]
GHS Hazard Statements H315: Causes skin irritation[3]H319: Causes serious eye irritation[3][4]H335: May cause respiratory irritation[3]
Primary Hazards Irritant (skin, eyes, respiratory)[1][3]Potential explosion hazard (heat, shock, friction)[4]
Incompatible Materials Strong acids, strong bases, strong oxidizing agents[1]
Hazardous Decomposition Nitrogen oxides, carbon monoxide, carbon dioxide, irritating and toxic fumes[1]

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be managed as hazardous waste through a licensed disposal company.[2][4][5] Do not discharge to sewer systems or dispose of in regular trash.[2][3][5]

Methodology for Chemical Waste Disposal:

  • Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous under U.S. EPA guidelines (40 CFR Parts 261.3) and any applicable state or local regulations.[1]

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE:

    • Eye Protection: Chemical safety goggles.[2][4]

    • Hand Protection: Suitable chemical-impermeable gloves (nitrile is recommended).[1][2][5]

    • Body Protection: A lab coat and closed-toe shoes must be worn.[2]

    • Respiratory Protection: If there is a risk of inhaling dust, use a respirator or ensure work is performed in a well-ventilated area or under local exhaust ventilation.[2][3][4]

  • Containment:

    • Collect waste this compound and place it in a dedicated, suitable, and closed hazardous waste container to await disposal.[2][5][6]

    • The container must be clearly labeled with the full chemical name ("this compound") and all applicable hazard warnings (e.g., "Hazardous Waste," "Irritant").[2]

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area.[1][5]

    • Ensure the storage location is away from incompatible materials, heat, sparks, and open flames.[1][4] Avoid conditions of shock or friction.[4]

  • Arranging Disposal:

    • Contact your institution's EHS department to schedule a pickup.

    • The waste must be disposed of by a licensed chemical destruction facility or hazardous waste disposal company, potentially through controlled incineration with flue gas scrubbing.[3][5]

Methodology for Contaminated Packaging Disposal:

  • Decontamination: Whenever possible, containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3][5]

  • Disposal of Rinsed Containers:

    • Once properly decontaminated, containers can be offered for recycling or reconditioning.[3][5]

    • Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill, if permitted by local regulations.[3][5]

    • Combustible packaging materials may be disposed of via controlled incineration.[3][5]

Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_handling Waste Handling & Storage cluster_disposal Final Disposal A Identify this compound as Waste B Consult Institutional EHS for Specific Protocols A->B C Wear Required PPE: - Goggles - Gloves - Lab Coat B->C D Place Waste in a Dedicated, Closed, Labeled Container C->D E Store Container in a Cool, Dry, Well-Ventilated Area D->E F Keep Away from Ignition Sources & Incompatibles E->F G Is Container Empty? F->G H Triple-Rinse Container; Collect Rinsate as Waste G->H Yes J Contact EHS to Arrange Pickup by Licensed Waste Vendor G->J No (Chemical Waste) H->D Add Rinsate to Waste I Dispose of Rinsed Container (Recycle/Landfill) H->I K Final Disposal via Licensed Vendor (e.g., Incineration) J->K

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 2,4-Dinitrodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of 2,4-Dinitrodiphenylamine. This document provides immediate, essential safety protocols and logistical plans to ensure the safe management of this compound in a laboratory setting.

Immediate Safety and Hazard Information

This compound is a red-brown powder that can cause irritation to the skin, eyes, and respiratory tract.[1] While specific occupational exposure limits for this compound have not been established, it is prudent to handle it with care.[2][3] For the structurally related compound 2,4-Dichlorophenoxyacetic acid (2,4-D), the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), and the American Conference of Governmental Industrial Hygienists (ACGIH) have established an 8-hour time-weighted average exposure limit of 10 mg/m³.[1][4][5] This value can be used as a conservative guideline for ensuring workplace safety.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to determine the necessary PPE. The following table summarizes the recommended PPE for handling this chemical.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses with Side Shields or GogglesShould comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield may be necessary for operations with a high risk of splashing or dust generation.[3]
Hand Protection Chemical-Resistant GlovesWhile specific breakthrough times for this compound are not readily available, nitrile, butyl, or neoprene gloves are generally recommended for handling chemical substances.[6] Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.
Body Protection Laboratory Coat or Chemical-Resistant ApronA lab coat should be worn to protect street clothing. For tasks with a higher potential for contamination, a chemical-resistant apron is recommended.
Respiratory Protection NIOSH-Approved RespiratorA NIOSH-approved respirator with an appropriate particulate filter (N95, R95, or P95) should be used when engineering controls are insufficient to maintain airborne concentrations below exposure limits, or when there is a potential for dust generation.[5][7] For higher concentrations, a full-facepiece respirator with an organic vapor cartridge and particulate prefilters may be necessary.[1]

Operational Plan: Weighing this compound Solid

This protocol outlines the steps for safely weighing solid this compound in a laboratory setting.

Objective: To accurately weigh a specified amount of solid this compound while minimizing exposure and contamination.

Materials:

  • This compound solid

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Appropriate PPE (see table above)

  • Chemical fume hood or ventilated balance enclosure

  • Waste container for contaminated materials

Procedure:

  • Preparation:

    • Ensure the analytical balance is clean, calibrated, and located within a chemical fume hood or a ventilated balance enclosure.

    • Don all required personal protective equipment.

    • Designate a specific area for the weighing procedure to contain any potential spills.

  • Weighing:

    • Place a piece of weighing paper or a weighing boat on the balance pan and tare the balance.

    • Carefully open the container of this compound.

    • Using a clean spatula, slowly transfer the desired amount of the solid onto the weighing paper/boat. Avoid creating dust.

    • Once the target weight is reached, securely close the this compound container.

  • Post-Weighing:

    • Carefully remove the weighing paper/boat with the substance from the balance.

    • Clean the spatula and any contaminated surfaces with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

    • Wipe down the interior of the balance with a damp cloth, disposing of the cloth as hazardous waste.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated waste stream.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Collection:

  • Solid Waste: Unused or unwanted this compound solid should be collected in a clearly labeled, sealed, and compatible waste container.

  • Contaminated Materials: All materials that have come into contact with this compound, including weighing paper, gloves, and cleaning materials, must be disposed of as hazardous waste. Place these items in a designated, sealed waste bag or container.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company, in accordance with all local, state, and federal regulations.[3] Never dispose of this compound down the drain or in regular trash.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if the material is dusty.

  • Containment: Prevent the spread of the powder. Avoid using methods that could generate dust, such as dry sweeping.

  • Cleanup:

    • Gently cover the spill with an absorbent material, such as vermiculite (B1170534) or sand.

    • Carefully scoop the mixture into a labeled hazardous waste container.

    • Clean the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the hazardous waste container.

  • Decontamination: Decontaminate all equipment used for the cleanup.

  • Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.

Safe Handling and Disposal Workflow

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Cleanup cluster_disposal Waste Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood/Ventilated Enclosure) prep_ppe->prep_setup handling_weigh Weigh Solid Chemical prep_setup->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer disposal_collect Collect Solid Waste and Contaminated Materials handling_weigh->disposal_collect spill_alert Alert and Evacuate handling_weigh->spill_alert cleanup_decon Decontaminate Equipment and Work Area handling_transfer->cleanup_decon handling_transfer->spill_alert cleanup_ppe Properly Remove and Dispose of PPE cleanup_decon->cleanup_ppe cleanup_handwash Wash Hands Thoroughly cleanup_ppe->cleanup_handwash cleanup_ppe->disposal_collect disposal_label Label Waste Container disposal_collect->disposal_label disposal_store Store in Satellite Accumulation Area disposal_label->disposal_store disposal_licensed Arrange for Licensed Hazardous Waste Disposal disposal_store->disposal_licensed spill_ppe Don PPE spill_alert->spill_ppe spill_contain Contain Spill spill_ppe->spill_contain spill_clean Clean Up Spill spill_contain->spill_clean spill_dispose Dispose of Spill Debris spill_clean->spill_dispose spill_dispose->disposal_licensed

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.